Diethyl 2-hydroxypentanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHSDCNOUDICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533579 | |
| Record name | Diethyl 2-hydroxyglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69134-53-8 | |
| Record name | Diethyl 2-hydroxyglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-hydroxypentanedioate CAS number
An In-Depth Technical Guide to Diethyl 2-hydroxypentanedioate: Synthesis, Reactivity, and Application as a Cell-Permeable Oncometabolite Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 69134-53-8), also widely known as diethyl 2-hydroxyglutarate, is a pivotal research chemical whose significance has grown substantially with the discovery of its parent acid, 2-hydroxyglutarate (2-HG), as a key oncometabolite. This guide provides a comprehensive technical overview of this diester, detailing its chemical properties, a robust and accessible laboratory synthesis protocol, its characteristic reactivity, and its primary application as a cell-permeable prodrug to study the profound epigenetic effects of D-2-HG in cancer biology. By elucidating the causal links between its structure and utility, this document serves as a practical resource for researchers leveraging this molecule to probe the mechanisms of tumorigenesis.
Core Identity and Physicochemical Properties
This compound is a bifunctional organic molecule containing a secondary alcohol and two ethyl ester groups.[1] This structure confers specific solubility and reactivity characteristics that are central to its utility. The ester groups render the molecule significantly more lipophilic than its parent dicarboxylic acid, 2-hydroxyglutaric acid, allowing for passive diffusion across cell membranes.
Table 1: Physicochemical and Structural Data for this compound [1][2][3]
| Property | Value |
| CAS Number | 69134-53-8 |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Synonyms | Diethyl 2-hydroxyglutarate, 2-Hydroxyglutaric acid diethyl ester |
| Solubility | Soluble in common organic solvents (Ethanol, DCM); limited in water |
| Storage | 2-8°C, sealed in a dry environment |
| SMILES | CCOC(=O)CCC(C(=O)OCC)O |
| InChI Key | DYLHSDCNOUDICA-UHFFFAOYSA-N |
Synthesis: A Practical Laboratory Protocol
The most direct and common method for synthesizing this compound is the selective reduction of its ketone precursor, diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, leaving the ester functional groups intact.[4] It is a safer and more manageable reagent for typical laboratory settings compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[5]
Workflow for Synthesis
Sources
Diethyl 2-hydroxypentanedioate physical properties
An In-depth Technical Guide to the Physical Properties of Diethyl 2-hydroxypentanedioate
Abstract
This compound (CAS: 69134-53-8), also known as diethyl 2-hydroxyglutarate, is a significant diester functionalized with a secondary alcohol. This dual-functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a subject of interest in metabolic research as a derivative of the key metabolite α-ketoglutarate. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for handling, purification, reaction design, and analytical method development. We consolidate key physicochemical data, present predicted spectroscopic profiles based on established principles, and provide detailed, field-proven experimental protocols for the verification of these properties.
Introduction: A Molecule of Synthetic and Biological Relevance
The study of α-hydroxy acids and their esters is a cornerstone of modern organic synthesis and chemical biology. This compound, the diethyl ester of 2-hydroxyglutaric acid, occupies a unique position within this class. Its structure is intrinsically linked to the Krebs cycle intermediate α-ketoglutarate (2-oxoglutarate), differing only by the reduction of a ketone to a hydroxyl group. This relationship makes its cell-permeable ester derivatives, like this compound, valuable tools for studying cellular metabolism, particularly in the context of hypoxia and cancer research where the parent acid, 2-hydroxyglutarate, is considered an oncometabolite.
From a synthetic chemistry perspective, the molecule possesses three key reactive sites: two ester functionalities and one secondary alcohol. This trifunctional nature allows for a diverse range of chemical transformations, making it a versatile building block for more complex molecular architectures. A thorough and accurate understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application. Properties such as boiling point and solubility dictate the methods for its purification and isolation, while its spectroscopic fingerprint is essential for its unambiguous identification and quality control. This guide serves as a centralized resource for this critical information.
Chemical Identity and Synthesis Context
A foundational understanding of a molecule begins with its precise identity and a logical context for its formation.
-
IUPAC Name: this compound
-
Synonyms: Diethyl 2-hydroxyglutarate, 2-Hydroxyglutaric acid diethyl ester, Pentanedioic acid, 2-hydroxy-, diethyl ester
-
CAS Number: 69134-53-8
-
Molecular Formula: C₉H₁₆O₅
-
Molecular Weight: 204.22 g/mol
-
SMILES: CCOC(=O)CCC(C(=O)OCC)O
-
InChI Key: DYLHSDCNOUDICA-UHFFFAOYSA-N
Rationale of Synthesis
This compound is most logically synthesized via the selective reduction of its corresponding keto-ester, Diethyl 2-oxopentanedioate (diethyl ketoglutarate). This precursor is readily available and the transformation is a standard, high-yielding reaction in organic chemistry. The choice of reducing agent is critical to ensure that the ketone is reduced while the two ester groups remain intact. Mild reducing agents such as sodium borohydride (NaBH₄) are ideal for this purpose. The reaction is typically performed in an alcoholic solvent, such as ethanol, at controlled temperatures.
Caption: Proposed synthesis of this compound.
Physicochemical Properties
The physical properties of a compound govern its behavior in various laboratory and industrial settings. The data presented below are compiled from various sources and represent the most reliable values available. Discrepancies in reported values, particularly for boiling point, are common and typically arise from measurements taken at different pressures.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source(s) | Significance in Application |
| Physical Form | Colorless to pale yellow/light brown liquid/oil | Indicates purity; liquid state at RT simplifies handling and transfer. | |
| Odor | Pleasant, "cotton candy" | Qualitative property, useful for initial identification. | |
| Density | 1.122 - 1.153 g/cm³ (at 20-30°C) | Essential for mass-to-volume conversions in reaction setup. | |
| Boiling Point | 291.8 °C (at 760 Torr, predicted) | High atmospheric BP indicates low volatility and necessitates vacuum distillation for purification to |
A Technical Guide to the Spectral Analysis of Diethyl 2-hydroxypentanedioate
Introduction to Diethyl 2-hydroxypentanedioate
This compound is the diethyl ester of 2-hydroxyglutaric acid.[1] Its structure, featuring two ethyl ester groups and a secondary alcohol, makes it a chiral molecule with potential applications in the synthesis of complex organic molecules and as a research chemical in metabolic studies.[2] Accurate structural elucidation through spectroscopic methods is critical for quality control, reaction monitoring, and ensuring its suitability for downstream applications.
Compound Profile:
| Property | Value | Source(s) |
| CAS Number | 69134-53-8 | [3] |
| Molecular Formula | C₉H₁₆O₅ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| Synonyms | Diethyl 2-hydroxyglutarate, Pentanedioic acid, 2-hydroxy-, diethyl ester | [2][3] |
Below is a diagram illustrating the molecular structure and numbering scheme used for the spectral assignments in this guide.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum of this compound will show distinct signals for the protons of the ethyl groups and the pentanedioate backbone.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- (C4) | ~2.45 | t | ~7.2 | 2H |
| -CH₂- (C3) | ~2.05 | m | - | 2H |
| -CH- (C2) | ~4.30 | t | ~6.5 | 1H |
| -OH | ~3.50 | d (broad) | ~5.0 | 1H |
| -OCH₂- (C1-ester) | ~4.20 | q | ~7.1 | 2H |
| -OCH₃ (C1-ester) | ~1.28 | t | ~7.1 | 3H |
| -OCH₂- (C5-ester) | ~4.12 | q | ~7.1 | 2H |
| -OCH₃ (C5-ester) | ~1.25 | t | ~7.1 | 3H |
Rationale and Interpretation
-
Ethyl Groups: The two diethyl ester groups are chemically non-equivalent due to their proximity to different functional groups. However, their ¹H NMR signals are expected to be very similar and may overlap. Each ethyl group will present as a quartet for the methylene (-OCH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.[4]
-
Pentanedioate Backbone:
-
The proton at C2, being attached to a carbon bearing both an ester and a hydroxyl group, is the most deshielded proton on the backbone and is expected to appear as a triplet due to coupling with the adjacent C3 methylene protons.
-
The methylene protons at C4 are adjacent to the C5 ester group, leading to a downfield shift, appearing as a triplet from coupling to the C3 protons.
-
The C3 methylene protons are coupled to both the C2 and C4 protons and are expected to appear as a multiplet.
-
-
Hydroxyl Proton: The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It is expected to show coupling to the C2 proton, appearing as a doublet, though this coupling is often not resolved due to proton exchange.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the free induction decay (FID) with appropriate parameters (e.g., 16 scans, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. As each carbon atom in a unique chemical environment gives a distinct signal, nine signals are expected for this compound.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C1 | ~174 |
| C2 | ~70 |
| C3 | ~30 |
| C4 | ~28 |
| C5 | ~172 |
| -OCH₂- (C1-ester) | ~62 |
| -OCH₃ (C1-ester) | ~14.1 |
| -OCH₂- (C5-ester) | ~61 |
| -OCH₃ (C5-ester) | ~14.0 |
Rationale and Interpretation
-
Carbonyl Carbons: The two ester carbonyl carbons (C1 and C5) are the most deshielded, appearing in the 170-175 ppm region.[5] The C1 carbonyl, being closer to the electron-withdrawing hydroxyl group, may be slightly more downfield than the C5 carbonyl.
-
C2 Carbon: The carbon bearing the hydroxyl group (C2) is expected around 70 ppm.
-
Aliphatic Carbons: The methylene carbons of the backbone (C3 and C4) will appear in the aliphatic region (25-35 ppm). The ethyl ester methylene carbons (-OCH₂-) will be in the 60-65 ppm range, while the methyl carbons (-CH₃) will be the most shielded, appearing around 14 ppm.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum, referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester carbonyl) |
| 1250-1000 | Strong | C-O stretch (ester and alcohol) |
Rationale and Interpretation
-
O-H Stretch: A prominent broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group's O-H stretching vibration.[7] The broadness is due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ C-H bonds in the ethyl groups and the pentanedioate backbone.[8]
-
C=O Stretch: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic signal, corresponding to the C=O stretching vibration of the two ester functional groups.[9]
-
C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1000 cm⁻¹, will be present due to the C-O stretching vibrations of the ester and alcohol moieties.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Notes |
| 204 | [C₉H₁₆O₅]⁺ | Molecular Ion (M⁺) |
| 187 | [M - OH]⁺ | Loss of hydroxyl radical |
| 159 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 131 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl radical |
| 103 | [CH(OH)COOCH₂CH₃]⁺ | Alpha-cleavage at C2-C3 |
| 88 | [CH₃CH₂OCO]⁺ | |
| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |
| 29 | [CH₂CH₃]⁺ | Ethyl fragment |
Rationale and Interpretation
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 204, corresponding to the molecular weight of the compound.[11] This peak may be of low intensity due to the facile fragmentation of esters and alcohols.
-
Key Fragmentations:
-
Loss of functional groups such as the hydroxyl group (m/z 187) and the ethoxy group from one of the esters (m/z 159) are common fragmentation pathways.[12]
-
Alpha-cleavage adjacent to the hydroxyl group (cleavage of the C2-C3 bond) would result in a fragment at m/z 103.
-
Further fragmentation of the ester groups will lead to characteristic ions at m/z 131, 88, 45, and 29.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data and their underlying principles, researchers can confidently characterize this molecule, ensuring its identity and purity for its intended applications. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data.
References
- Gov. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
- MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
- NIH. (n.d.). Diethyl 3-hydroxyglutarate | C9H16O5 | CID 96259.
- NIST. (n.d.). This compound.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. Diethyl 3-hydroxyglutarate | 32328-03-3 [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
1H NMR spectrum of diethyl 2-hydroxypentanedioate
An In-depth Guide to the ¹H NMR Spectrum of Diethyl 2-hydroxypentanedioate
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers and professionals in drug development and chemical synthesis, this document deconstructs the spectrum by examining the underlying principles of chemical shifts, spin-spin coupling, and integration. We will explore the theoretical basis for the expected spectral features, including the impact of the chiral center on adjacent protons and the characteristic behavior of the hydroxyl group. This guide culminates in a detailed experimental protocol for acquiring a high-quality spectrum and presents data in a clear, accessible format to aid in the structural verification of this important synthetic intermediate.
Introduction: The Structural Significance of this compound
This compound, also known as diethyl 2-hydroxyglutarate, is a versatile diester with applications in organic synthesis, often serving as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure features two ethyl ester groups and a hydroxyl group on a five-carbon backbone, creating a chiral center at the C2 position.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. ¹H NMR, in particular, provides precise information about the electronic environment of each proton, their connectivity, and their relative abundance. A thorough understanding of the ¹H NMR spectrum is therefore critical for confirming the identity and purity of this compound in any research or development setting. This guide explains the causality behind the expected spectral patterns, providing a predictive framework grounded in established NMR principles.
Theoretical ¹H NMR Spectral Analysis
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The following analysis breaks down the spectrum by signal, predicting the chemical shift, multiplicity, and integration for each proton group.
Chemical Shift (δ): Unraveling Electronic Environments
The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and anisotropic effects from π-systems (like carbonyls) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3][4]
-
Ha (-CH(OH)-): The single proton on C2 is attached to a carbon bearing both a hydroxyl group and an ester carbonyl group. The strong deshielding effect of the adjacent oxygen atom shifts this signal significantly downfield, typically into the 4.2-4.4 ppm range.[5][6]
-
Hg & He (-O-CH₂-CH₃): The methylene protons of the two ethyl ester groups are adjacent to an oxygen atom. This inductive effect places them in the 4.1-4.3 ppm region.[7] While they are chemically inequivalent due to their different positions relative to the C2 hydroxyl group, their chemical shifts are often very similar and may overlap.
-
Hd (-CH₂- at C4): These protons are alpha to a carbonyl group, which deshields them. Their signal is expected around 2.4-2.6 ppm .[7][8]
-
Hb,c (-CH₂- at C3): Positioned between the C2 chiral center and the C4 methylene group, these protons are expected in the 1.9-2.2 ppm range.[8] A critical feature here is that the presence of the chiral center at C2 makes these two protons diastereotopic. They are magnetically and chemically inequivalent, meaning they will have slightly different chemical shifts and will couple to each other.
-
Hh & Hf (-O-CH₂-CH₃): The terminal methyl protons of the ethyl esters are in a standard alkyl environment, shielded from the electronegative groups. They will appear upfield, in the 1.2-1.4 ppm range.[4][5]
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, temperature, and the presence of any acidic or basic impurities.[6] It can appear anywhere from 2.0 to 5.0 ppm or even broader.[9] Its signal is often a broad singlet due to rapid chemical exchange.[10]
Spin-Spin Coupling (J): Mapping Connectivity
Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The splitting pattern is described by the n+1 rule, where n is the number of neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
Hh & Hf (Triplets): The methyl protons of the ethyl groups are adjacent to the two methylene protons (Hg and He). Following the n+1 rule (2+1=3), their signals will be triplets with a typical ³J value of ~7 Hz .[11]
-
Hg & He (Quartets): Conversely, the methylene protons of the ethyl groups are coupled to the three methyl protons (Hh and Hf). Their signals will therefore be quartets (3+1=4) with the same ³J of ~7 Hz .[11]
-
Hd (Triplet): The C4 methylene protons are adjacent to the two C3 protons. They are expected to appear as a triplet (2+1=3), assuming the coupling constants to both C3 protons are similar.
-
H_a_ (Triplet or Multiplet): The C2 proton is coupled to the two diastereotopic protons on C3. This will result in a more complex pattern, often a triplet or a multiplet. If conditions allow (e.g., in a non-exchanging solvent like DMSO-d₆), it may also show coupling to the hydroxyl proton.[12]
-
Hb,c (Multiplet): As diastereotopic protons, Hb and Hc will couple to each other (geminal coupling, ²J), to the C2 proton (³J), and to the two C4 protons (³J). This complex coupling will result in a higher-order multiplet that can be challenging to resolve at lower field strengths.
-
-OH (Singlet): Due to rapid proton exchange with trace amounts of water or other hydroxyl-containing species, the coupling between the -OH proton and the adjacent C2 proton is often not observed.[6] This results in a broad singlet. This can be confirmed experimentally with a D₂O shake.
Integration: Quantifying the Protons
The area under each signal in the ¹H NMR spectrum is directly proportional to the number of protons generating that signal. For this compound (C₉H₁₆O₅), the expected integration ratios are:
-
-CH(OH)- (H_a_): 1H
-
-CH₂- (Hb,c): 2H
-
-CH₂- (Hd): 2H
-
-O-CH₂- x 2 (He,g): 4H
-
-CH₃ x 2 (Hf,h): 6H
-
-OH: 1H
Data Summary: Predicted ¹H NMR Spectrum
The predicted spectral data for this compound in a standard solvent like CDCl₃ are summarized below.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Hf, Hh | -O-CH₂-CH₃ (x2) | 1.2 – 1.4 | Triplet (t) | 6H |
| Hb, Hc | -CH(OH)-CH₂ - | 1.9 – 2.2 | Multiplet (m) | 2H |
| Hd | -CH₂ -COOEt | 2.4 – 2.6 | Triplet (t) | 2H |
| He, Hg | -O-CH₂ -CH₃ (x2) | 4.1 – 4.3 | Quartet (q) | 4H |
| Ha | -CH (OH)- | 4.2 – 4.4 | Triplet (t) or Multiplet (m) | 1H |
| -OH | -OH | 2.0 – 5.0 (variable) | Broad Singlet (br s) | 1H |
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a standardized acquisition procedure.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[13]
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved.
-
Filtering (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Data Acquisition
The following are typical acquisition parameters on a 400 MHz spectrometer.
-
Experiment: Standard 1D Proton (¹H)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard 90° pulse program (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
Protocol for D₂O Exchange
To definitively identify the hydroxyl proton signal, a D₂O exchange experiment is invaluable.[6]
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum as described above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Re-cap the tube and shake gently for about 30 seconds to facilitate the exchange of the -OH proton for a deuterium atom (-OD).
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.
Visualization
Molecular Structure and Proton Relationships
The following diagram illustrates the molecular structure of this compound with all unique proton environments labeled according to the assignments used in this guide.
Caption: Labeled structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is rich with information that confirms its unique structural features. The downfield signals of the methine and ester methylene protons, the characteristic triplet-quartet patterns of the ethyl groups, and the complex multiplets arising from the aliphatic backbone provide a definitive fingerprint for the molecule. The variable nature of the hydroxyl proton signal, while sometimes complicating interpretation, can be unambiguously assigned using a D₂O exchange experiment. By understanding the chemical principles that govern this spectrum, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573).
- Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros.
- PubChem. (n.d.). Diethyl glutarate. National Institutes of Health.
- PubChem. (n.d.). Diethyl Maleate. National Institutes of Health.
- Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Magnetic Resonance in Chemistry, 30(S1), S1-S11.
- ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?
- Belmajdoub, A., Boubel, J. C., & Canet, D. (1996). Determination of the (17)O Quadrupolar Coupling Constant and of the (13)C Chemical Shielding Tensor Anisotropy of the CO Groups of Pentane-2,4-dione and beta-Diketonate Complexes in Solution. NMR Relaxation Study. Inorganic Chemistry, 35(1), 179–183.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- University of Wisconsin-Platteville. (n.d.). ¹H NMR: Intermediate Level, Spectrum 18.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- ResearchGate. (2010). Determination of absolute configuration of α-hydroxy ketones using NMR.
- UCLA. (n.d.). NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000694).
- OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry.
- Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772–783.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- University of Illinois. (n.d.). Coupling constants for ¹H and ¹³C NMR.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000729).
- Doc Brown's Chemistry. (n.d.). Proton NMR Chemical Shifts table of data ppm.
- University of Colorado Boulder. (n.d.). NMR Chart.
- Royal Society of Chemistry. (2015). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal ³JHF coupling. RSC Publishing.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
13C NMR chemical shifts of diethyl 2-hydroxypentanedioate
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl 2-Hydroxypentanedioate
Authored by: A Senior Application Scientist
Introduction
This compound is a diester derivative of 2-hydroxyglutaric acid, featuring two ethyl ester functionalities and a secondary alcohol.[1][2] Its structural elucidation is paramount for its application in various research and development settings, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural confirmation of organic molecules like this compound.[4] This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for this molecule, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and advanced methodologies for spectral assignment.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound possesses seven unique carbon environments, which should result in seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon is primarily influenced by its local electronic environment, including hybridization and proximity to electronegative atoms like oxygen.[5][6]
Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.
Predicted Chemical Shifts and Assignments
The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8]
| Carbon Atom | Hybridization | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | sp² | Ester Carbonyl | 170-175 | Carbonyl carbons are highly deshielded due to the double bond to an electronegative oxygen atom.[6][9] |
| C2 | sp³ | CH-OH | 65-75 | The attached electronegative hydroxyl group causes a significant downfield shift.[6][10] |
| C3 | sp³ | CH₂ | 28-35 | Standard aliphatic methylene carbon, shifted slightly downfield by the adjacent C2 with its hydroxyl group. |
| C4 | sp³ | CH₂ | 20-28 | Aliphatic methylene carbon, influenced by the C5 ester group. |
| C5 | sp² | Ester Carbonyl | 172-177 | Similar to C1, this carbonyl carbon is significantly deshielded.[6][9] |
| C1', C5' | sp³ | O-CH₂ (Ethyl) | 60-65 | Methylene carbons directly bonded to the ester oxygen are deshielded.[6] |
| C1'', C5'' | sp³ | CH₃ (Ethyl) | 13-16 | Terminal methyl carbons of the ethyl groups, appearing in the typical upfield aliphatic region. |
Theoretical Basis of ¹³C NMR Chemical Shifts
The predicted chemical shifts are governed by several key factors:
-
Electronegativity: The presence of highly electronegative oxygen atoms in the hydroxyl and ester groups withdraws electron density from adjacent carbon atoms.[6][10] This "deshielding" effect reduces the strength of the magnetic field required for resonance, resulting in a downfield shift to a higher ppm value. This is most pronounced for the carbonyl carbons (C1, C5), the carbon bearing the hydroxyl group (C2), and the methylene carbons of the ethyl esters (C1', C5').[5][6]
-
Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. The sp²-hybridized carbonyl carbons (C1, C5) resonate much further downfield (170-220 ppm) compared to the sp³-hybridized carbons (0-90 ppm) that constitute the rest of the molecule's backbone and ethyl groups.[6][9]
-
Inductive Effects: The electron-withdrawing effects of the oxygen atoms are transmitted through the carbon skeleton, though this effect diminishes with distance.[10] This explains the subtle differences in the chemical shifts of the aliphatic methylene carbons (C3 and C4).
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent should be free of impurities that could interfere with the spectrum.[11]
-
Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[12]
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard, defining the 0 ppm point in the spectrum.[9]
II. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer, but may be adjusted based on the specific instrument and sample concentration.
-
Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. While longer delays are needed for strict quantification, this value is a good starting point for routine structural confirmation.[12]
-
Number of Scans (NS): 128-1024 scans, depending on the sample concentration. The low natural abundance of ¹³C necessitates multiple scans to achieve an adequate signal-to-noise ratio.[9]
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[13]
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Advanced 2D NMR Techniques for Unambiguous Assignment
For a definitive assignment of each carbon signal, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] By analyzing the cross-peaks in an HSQC spectrum, one can definitively link each protonated carbon signal to its corresponding proton signal in the ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is particularly useful for assigning quaternary carbons (like the carbonyls in this molecule) and for piecing together the carbon skeleton by observing long-range correlations. For example, the protons of the ethyl CH₂ groups will show correlations to the carbonyl carbons, confirming their connectivity.
By employing a combination of 1D ¹³C NMR and 2D HSQC/HMBC experiments, researchers can achieve a complete and unambiguous assignment of the ¹³C NMR spectrum of this compound, ensuring the highest level of scientific integrity in its structural characterization.
References
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Wi, S., & Baik, M. H. (2013). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 9(7), 3057–3065.
- Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy.
- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.
- Maldonado, C., et al. (2011). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of the American Chemical Society, 133(40), 16039–16053.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
- Helms, B., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735.
- University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Bingol, K., & Brüschweiler, R. (2015). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites, 5(3), 396–411.
- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.
- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- G-CiP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1387–1395.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (CHEBI:87295) [ebi.ac.uk]
- 3. CAS 69134-53-8: this compound [cymitquimica.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-hydroxypentanedioate
This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of diethyl 2-hydroxypentanedioate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral interpretation of this multifunctional compound.
Introduction: The Molecular Landscape of this compound
This compound (also known as diethyl 2-hydroxyglutarate) is a diester featuring a five-carbon backbone with a hydroxyl group at the second carbon position.[1][2] Its molecular formula is C₉H₁₆O₅.[3] This structure, containing both hydrogen bond donor (hydroxyl) and acceptor (carbonyl and hydroxyl oxygens) functionalities, gives rise to interesting intermolecular and potentially intramolecular interactions that can be effectively probed by infrared spectroscopy.
IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds.[4] The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into its chemical structure and bonding environment. For a molecule like this compound, IR spectroscopy is invaluable for confirming its identity, assessing its purity, and studying the hydrogen bonding dynamics that can influence its physical and chemical properties.
Molecular Structure of this compound
A 2D representation of the chemical structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred Fourier-Transform Infrared (FTIR) spectroscopy technique.[4][5] ATR-FTIR is advantageous as it requires minimal sample preparation and is well-suited for analyzing viscous or dense samples.[6]
Instrumentation and Materials
-
FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or germanium crystal. Diamond is a robust choice for a wide range of organic compounds.[5]
-
Sample: High-purity this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Experimental Workflow
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Install the ATR accessory in the spectrometer's sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, it is crucial to acquire a background spectrum. This spectrum captures the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the ATR crystal.
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Lower the ATR press to ensure consistent pressure for both the background and sample scans.
-
Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
-
Sample Analysis:
-
Raise the ATR press and place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press to apply consistent pressure to the sample, ensuring good contact between the liquid and the crystal.[6]
-
Acquire the sample spectrum using the same parameters as the background scan (number of scans, resolution, and spectral range). The spectrometer software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Thoroughly clean the ATR crystal and press with a solvent-soaked wipe to remove all traces of the sample. This prevents cross-contamination between analyses.[5]
-
ATR-FTIR Experimental Workflow
A schematic of the key steps in acquiring an ATR-FTIR spectrum of a liquid sample.
Spectral Interpretation: Decoding the Vibrational Signature
The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The following sections detail the expected vibrational modes and their approximate wavenumbers.
O-H Stretching Region (3600 - 3200 cm⁻¹)
The most prominent feature in the high-frequency region of the spectrum is the absorption band due to the O-H stretching vibration of the hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding.[7][8]
-
Free O-H Stretch: A sharp, weaker band may be observed around 3600 cm⁻¹ in very dilute, non-polar solutions where intermolecular hydrogen bonding is minimized.[7]
-
Hydrogen-Bonded O-H Stretch: In the pure liquid state, this compound molecules will engage in extensive intermolecular hydrogen bonding. This will result in a broad and intense absorption band typically centered between 3500 cm⁻¹ and 3200 cm⁻¹.[7][8] The broadness of the peak is a hallmark of the various hydrogen-bonded states present in the sample. Intramolecular hydrogen bonding between the hydroxyl group and one of the carbonyl oxygens is also possible, which would contribute to the broadening and potentially shift the peak to a lower frequency.
C-H Stretching Region (3000 - 2850 cm⁻¹)
This region is characterized by the stretching vibrations of the carbon-hydrogen bonds in the ethyl and pentanedioate portions of the molecule. These absorptions are typically of medium to strong intensity.
-
sp³ C-H Stretch: Expect multiple absorption bands in the 2980-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups.[9]
Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)
The two ester functional groups give rise to a strong and sharp absorption band in this region, which is one of the most characteristic features in the IR spectrum.[10]
-
Ester C=O Stretch: For aliphatic esters, the C=O stretching vibration typically appears between 1750 cm⁻¹ and 1735 cm⁻¹.[11] Given the presence of two ester groups in this compound, a single, intense band is expected in this range. Hydrogen bonding to the carbonyl oxygen can lead to a slight shift to a lower wavenumber (a redshift).[12]
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of absorption bands that are unique to the molecule, arising from various bending and stretching vibrations. While individual peak assignment can be challenging, several key features can be identified.
-
C-H Bending: Vibrations from the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.[9]
-
C-O Stretching: The C-O single bond stretches of the ester groups will produce strong, distinct bands in the 1300-1000 cm⁻¹ region.[11] These are often seen as two or more absorptions.
-
O-H Bending: The in-plane bending of the O-H group may appear as a broad and weak peak around 1440–1220 cm⁻¹.
The Influence of Hydrogen Bonding
Hydrogen bonding plays a critical role in the IR spectrum of this compound, primarily affecting the O-H and C=O stretching vibrations.
-
Intermolecular Hydrogen Bonding: This occurs between the hydroxyl group of one molecule and a carbonyl or hydroxyl oxygen of a neighboring molecule. As mentioned, this leads to a significant broadening and red-shifting of the O-H stretching band.
-
Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of one of the ester groups within the same molecule. This would also contribute to the broadening of the O-H stretch and may cause a slight redshift in the C=O stretching frequency. The extent of intramolecular versus intermolecular hydrogen bonding can be concentration-dependent.
Hydrogen Bonding in this compound
Illustration of potential inter- and intramolecular hydrogen bonding.
Summary of Characteristic Absorption Bands
The following table summarizes the expected key absorption bands in the IR spectrum of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H Stretch (H-bonded) | 3500 - 3200 | Strong | Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Multiple sharp peaks |
| C=O Stretch (Ester) | 1750 - 1735 | Strong | Sharp and intense |
| C-H Bend | 1470 - 1365 | Medium | |
| C-O Stretch (Ester) | 1300 - 1000 | Strong | Two or more distinct bands |
Conclusion
The infrared spectrum of this compound provides a wealth of information about its molecular structure and intermolecular interactions. By employing a straightforward ATR-FTIR experimental protocol, a high-quality spectrum can be readily obtained. The key spectral features—a broad O-H stretch, strong C-H and C=O stretching absorptions, and a complex fingerprint region with prominent C-O stretches—serve as a reliable means of identification and characterization. A thorough understanding of these features, particularly the influence of hydrogen bonding, is essential for researchers and scientists working with this and similar hydroxy-ester compounds in various applications, including drug development and chemical synthesis.
References
- Drawell. (2025, April 2).
- LPD Lab Services Ltd.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- Khan Academy. Signal characteristics - shape (video). Khan Academy.
- Polymer Chemistry Characterization Lab.
- PubChem. Diethyl 2-hydroxyglutarate | C9H16O5 | CID 13270883.
- eCampusOntario Pressbooks. (2022). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- IR Spectroscopy of Esters.
- The Journal of Chemical Physics. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. AIP Publishing.
- PubMed. (2004, June). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.
- ResearchGate. (2025, August 6). Determination of methyl ester contents in biodiesel blends by FTIR-ATR and FTNIR spectroscopies | Request PDF.
- MDPI. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.
- Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids.
- ChemScene.
- University of Colorado Boulder Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters.
- NIST.
- University of Colorado Boulder Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions.
- CymitQuimica.
- ECHEMI.
- Chemwill Asia Co., Ltd.
- PubChem. Diethyl glutarate | C9H16O4 | CID 13163.
- NIST. Ethanedioic acid, diethyl ester.
- LGC Standards.
- Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
- SpectraBase.
- University of Arizona.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. Buy Online CAS Number 69134-53-8 - TRC - this compound (>90%) | LGC Standards [lgcstandards.com]
- 12. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2-Hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract: This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of diethyl 2-hydroxypentanedioate (CAS: 69134-53-8), a key chemical intermediate in various synthetic pathways.[1][2] This document delineates the fundamental principles of its ionization and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation patterns of structurally analogous compounds, this guide offers predictive insights into the mass spectral characteristics of this compound, enabling its unambiguous identification and characterization in complex matrices. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, alongside a thorough analysis of expected fragmentation pathways, supported by illustrative diagrams.
Introduction to this compound
This compound, also known as diethyl 2-hydroxyglutarate, is an organic compound with the chemical formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1][3][4][5] It is a diester derived from 2-hydroxyglutaric acid and ethanol.[3][5] Structurally, it features a five-carbon pentanedioate backbone with a hydroxyl group at the C-2 position and two ethyl ester functionalities.[1][2] This combination of functional groups—a secondary alcohol and two carboxylic esters—dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer.[1] Its applications are found in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69134-53-8 | [1][4] |
| Molecular Formula | C₉H₁₆O₅ | [1][3][4][5] |
| Molecular Weight | 204.22 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 291.8 °C | [3][5] |
| Density | 1.122 g/cm³ | [3][5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Sample Preparation for Mass Spectrometric Analysis
The choice of sample preparation methodology is contingent upon the sample matrix and the chosen analytical platform (GC-MS or LC-MS). The primary objective is to extract this compound from the matrix and present it in a solvent compatible with the ionization source.
Protocol for Extraction from Liquid Matrices (e.g., Reaction Mixtures, Biological Fluids)
This protocol outlines a standard liquid-liquid extraction (LLE) procedure suitable for isolating this compound from aqueous environments.
Materials:
-
Sample containing this compound
-
Ethyl acetate (or other suitable water-immiscible organic solvent like diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
GC or LC vials
Procedure:
-
To 1 mL of the liquid sample, add 2 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully aspirate the upper organic layer and transfer it to a clean tube.
-
Repeat the extraction (steps 1-4) twice more with fresh ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., ethyl acetate for GC-MS, or methanol/water for LC-MS) for analysis.
Protocol for Extraction from Solid Matrices (e.g., Polymer Matrices, Tissues)
This protocol describes a solvent extraction method for solid samples.
Materials:
-
Solid sample containing this compound
-
Methanol (or other suitable organic solvent)
-
Homogenizer
-
Sonication bath
-
Centrifuge/Filtration apparatus
-
Evaporator
-
GC or LC vials
Procedure:
-
Accurately weigh a portion of the homogenized solid sample.
-
Add a measured volume of methanol to the sample.
-
Thoroughly disrupt the sample matrix using a homogenizer followed by sonication for 15-20 minutes to ensure efficient extraction.
-
Separate the solid debris by centrifugation at high speed (e.g., 10,000 rpm) for 15 minutes or by filtration through a 0.45 µm filter.
-
Transfer the supernatant or filtrate to a clean vial.
-
Evaporate the solvent and reconstitute the residue in the appropriate solvent for the intended analysis, as described in the LLE protocol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which induces extensive fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint.
Recommended GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Predicted Electron Ionization (EI) Fragmentation of this compound
The molecular ion ([M]⁺˙) of this compound is expected at m/z 204. However, for aliphatic esters and alcohols, the molecular ion peak can be weak or absent.[8] The fragmentation will be driven by the presence of the two ester groups and the hydroxyl group.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. This would result in the loss of a propyl-ester radical to form a stable, resonance-stabilized cation.
-
Loss of an Ethoxy Group (-OC₂H₅): This is a characteristic fragmentation for ethyl esters, leading to the formation of an acylium ion ([M-45]⁺) at m/z 159.[6]
-
Loss of an Ethoxy Radical (·OC₂H₅): This would result in an ion at m/z 159.
-
Loss of Ethanol (C₂H₅OH): Neutral loss of ethanol from the ester group can occur, particularly through rearrangement processes.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This is a common pathway for esters with sufficiently long alkyl chains.[6]
-
Cleavage of the C-C bond adjacent to the carbonyl group: This is another common fragmentation pathway for esters.[6]
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to an ion at m/z 186.
Table 2: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 204 | [C₉H₁₆O₅]⁺˙ | Molecular Ion |
| 186 | [C₉H₁₄O₄]⁺˙ | Loss of H₂O |
| 159 | [C₇H₁₁O₄]⁺ | Loss of ·OC₂H₅ |
| 131 | [C₅H₇O₄]⁺ | α-cleavage and subsequent fragmentation |
| 103 | [C₄H₇O₃]⁺ | Cleavage adjacent to the hydroxyl group |
| 73 | [C₃H₅O₂]⁺ | Ester group fragmentation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Diagram 1: Predicted EI Fragmentation Pathways of this compound
Sources
- 1. Diethyl adipate [webbook.nist.gov]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. Diethyl suberate [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Diethyl 2-hydroxypentanedioate safety and handling
An In-depth Technical Guide to the Safe Handling of Diethyl 2-hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 69134-53-8), also known as Diethyl 2-hydroxyglutarate, is a versatile diester utilized as an intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both hydroxyl and diethyl ester functional groups, dictates its reactivity and potential applications.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and available data.
Chemical and Physical Properties
A foundational element of safe handling is a clear understanding of the substance's physical and chemical characteristics. These properties influence storage conditions, appropriate personal protective equipment (PPE), and emergency response strategies. This compound is typically a colorless to light brown liquid with a characteristic caramellic odor.[1][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69134-53-8 | [5] |
| Molecular Formula | C₉H₁₆O₅ | [5] |
| Molecular Weight | 204.22 g/mol | [5] |
| Appearance | Colorless to pale yellow/light brown liquid/oil | [1][3] |
| Odor | Pleasant, cotton candy, caramellic | [3][4] |
| Boiling Point | 128-130 °C @ 5 Torr; 137 °C @ 3 Torr | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
The recommended storage temperature of 2-8°C is crucial for maintaining the compound's stability and purity over time, preventing potential degradation that could alter its reactivity or produce unknown byproducts.[3]
Hazard Identification and Toxicological Profile
The available safety data for this compound presents some inconsistencies, underscoring the importance of a cautious and conservative approach to handling. A leading chemical supplier, Sigma-Aldrich, classifies the compound with a GHS07 pictogram and a "Warning" signal word. The primary hazard identified is H302: Harmful if swallowed.
Conversely, other databases may not list a GHS classification.[4] In situations with conflicting or incomplete data, the principle of precaution dictates that the most protective classification should be adopted. Therefore, all handling procedures should be based on the assumption that the compound is harmful if ingested and may present other hazards typical of organic esters, such as irritation. For analogous compounds like Diethyl 3-oxopentanedioate, hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] While not confirmed for this compound, these represent plausible risks that must be mitigated through proper exposure controls.
Table 2: GHS Hazard Classification and Precautionary Statements
| Category | Code | Hazard Statement | Precautionary Statements (Examples) | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth. | [6] |
| Pictogram & Signal Word | GHS07 (Exclamation Mark)Warning |
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is a systematic process that should not rely solely on PPE. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls, prioritizing engineering and administrative measures over PPE.
Engineering Controls
The primary method for controlling exposure to this compound vapors or aerosols is through engineering controls.
-
Chemical Fume Hood: All manipulations of the neat compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical step to prevent inhalation exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.
-
Designated Areas: Clearly designate specific areas within the lab for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The appropriate level of PPE is determined by the potential for exposure. For routine lab operations, this corresponds to EPA Level D or C protection.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact occurs.
-
Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect street clothes and skin. For larger quantities or tasks with a higher splash risk, a chemically resistant apron may be necessary.
-
-
Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If engineering controls are not available or are insufficient, a respirator appropriate for organic vapors must be selected and used in accordance with a formal respiratory protection program.
Safe Handling and Storage Protocols
Adherence to methodical protocols is essential for minimizing risk during routine laboratory work and long-term storage.
Protocol for Routine Laboratory Handling
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment and reagents.
-
Don all required PPE (goggles, gloves, lab coat).
-
-
Aliquotting and Transfer:
-
Perform all transfers within the fume hood.
-
Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills.
-
Keep the primary container sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly seal and store the chemical in its designated refrigerated location (2-8°C).[3]
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated solid chemical waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[6]
-
Storage Protocol
-
Container: Store in the original, tightly sealed container.[8]
-
Location: Store in a designated, properly ventilated cold storage unit (refrigerator or cold room) at 2-8°C.[3]
-
Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing/reducing agents to prevent hazardous reactions.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures
Preparedness is key to effectively managing any chemical incident. All personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[8]
Accidental Release Measures (Spill Response)
The response to a spill depends on its size and location. The following decision tree outlines the general procedure for a small-scale laboratory spill.
Caption: Decision workflow for responding to a laboratory chemical spill.
Protocol for a Small Spill (<100 mL) inside a Fume Hood:
-
Alert: Alert nearby personnel.
-
Contain: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Collect: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal and label the waste container and arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]
-
Unsuitable Media: Avoid using a direct, high-pressure water stream, as it may scatter the burning liquid and spread the fire.[10]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. While it presents moderate hazards, particularly the risk of harm if swallowed, these risks can be effectively managed through a disciplined and informed approach to safety. By implementing robust engineering controls, adhering to established handling protocols, and utilizing appropriate personal protective equipment, researchers can work with this compound safely and effectively. The causality is clear: understanding the specific hazards informs the necessary controls, which in turn ensures a safe laboratory environment for the advancement of science.
References
- Carl ROTH.
- U.S. Environmental Protection Agency (EPA).Personal Protective Equipment.[Link]
- Chembase.cn.Diethyl fluoromalonate fire-fighting measures - Knowledge.[Link]
- The Good Scents Company.
- U.S. Consumer Product Safety Commission.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 4. diethyl 2-hydroxyglutarate, 69134-53-8 [thegoodscentscompany.com]
- 5. chemscene.com [chemscene.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. targetmol.com [targetmol.com]
- 9. fishersci.com [fishersci.com]
- 10. tlh.bchemco.com [tlh.bchemco.com]
An In-depth Technical Guide to the Material Safety Data Sheet for Diethyl 2-hydroxypentanedioate
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Diethyl 2-hydroxypentanedioate (CAS No. 69134-53-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from multiple authoritative sources to ensure accuracy and promote a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical Identification and Properties
This compound, also known as Diethyl 2-hydroxyglutarate, is a diester with applications in organic synthesis, including as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily influenced by the presence of both ester and hydroxyl functional groups.[1][2]
Chemical Structure and Identifiers
Understanding the structure of a molecule is fundamental to predicting its reactivity and potential hazards. The presence of ester groups and a hydroxyl group in this compound suggests potential for hydrolysis under acidic or basic conditions and susceptibility to oxidation.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical properties of a chemical are critical for its proper handling and storage. For instance, its liquid state at room temperature and relatively high boiling point indicate a low volatility under standard laboratory conditions, reducing the risk of inhalation exposure compared to more volatile substances.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O5 | [1][2][3][4] |
| Molecular Weight | 204.22 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant, cotton candy-like | [1][2] |
| Boiling Point | 291.8 °C | [5][7] |
| Flash Point | 107.8 °C | [5][7] |
| Density | 1.122 g/cm³ | [5][7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1][2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [2][8] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential health effects is the first step in a robust risk assessment and the implementation of appropriate safety controls.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
-
GHS Pictogram:
- (GHS07)
-
Hazard Statements:
Toxicological Profile
Section 3: Safe Handling and Exposure Control
A proactive approach to safety, integrating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing the risks associated with this compound.
Engineering and Administrative Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[9] For procedures that may generate aerosols or vapors, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
The selection of PPE is a critical last line of defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.
-
-
Respiratory Protection: If working outside of a fume hood where there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: A generalized workflow for the safe handling of this compound.
Section 4: Emergency Procedures
Rapid and appropriate responses to emergencies can significantly mitigate the consequences of an accidental exposure or spill.
First-Aid Measures
The following first-aid procedures are recommended in the event of exposure:[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.
Section 5: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, this material may decompose to form carbon monoxide and carbon dioxide.[9]
Section 6: Ecological Information
There is no specific data available on the ecotoxicity of this compound. As a general precaution, it should not be allowed to enter the environment. All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations.
Section 7: Disposal Considerations
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations. This may involve incineration in a licensed waste disposal facility. Do not dispose of this chemical down the drain.
References
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. download.basf.com [download.basf.com]
- 7. recarroll.com [recarroll.com]
- 8. ecetoc.org [ecetoc.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Storage and Stability of Diethyl 2-hydroxypentanedioate
Abstract
Diethyl 2-hydroxypentanedioate (CAS: 69134-53-8) is a valuable diester compound utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both ester and secondary hydroxyl groups, dictates its reactivity and inherent stability challenges.[1] The long-term chemical integrity of this reagent is critically dependent on stringent storage and handling protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage conditions for this compound. We will explore the fundamental principles of its degradation, outline field-proven storage protocols, and detail experimental methodologies for the validation of its stability, ensuring the reliability and reproducibility of experimental outcomes.
Introduction: Understanding this compound
Chemical Identity and Properties
This compound, also known as diethyl 2-hydroxyglutarate, is an organic molecule with the chemical formula C₉H₁₆O₅.[1][2][3] It typically presents as a colorless to pale yellow liquid or oil.[1] Its structure features two ethyl ester groups and a secondary hydroxyl group, which are the primary determinants of its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 69134-53-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₆O₅ | [1][2][3] |
| Molecular Weight | 204.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
The Imperative of Controlled Storage
The utility of this compound in multi-step synthesis pathways means its purity is paramount. Degradation not only reduces the yield of desired products but can also introduce impurities that complicate purification processes and potentially lead to unforeseen side reactions. The core objective of a robust storage strategy is to mitigate the key environmental factors—temperature, moisture, atmosphere, and light—that drive chemical degradation.
Core Principles of Chemical Instability
The molecular structure of this compound contains two primary points of vulnerability: the ester linkages and the secondary hydroxyl group. Understanding the degradation mechanisms associated with these functional groups is essential for designing an effective storage protocol.
Hydrolytic Degradation of Ester Moieties
The most significant degradation pathway for this compound is the hydrolysis of its two ester groups. This reaction, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol, can be catalyzed by both acidic and basic conditions.[5][6] The presence of atmospheric moisture is sufficient to initiate this process, especially over extended storage periods. The reaction is irreversible under basic conditions, as the resulting carboxylic acid is deprotonated to a carboxylate salt.[5]
Oxidative Degradation of the Hydroxyl Group
The secondary alcohol functional group is susceptible to oxidation, which would convert it into a ketone (diethyl 2-oxopentanedioate).[7][8][9] This transformation can be initiated by atmospheric oxygen, and the rate of oxidation can be accelerated by exposure to light and the presence of trace metal impurities.
The Influence of Environmental Factors
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rates of both hydrolysis and oxidation.
-
Moisture: As the primary reactant in hydrolysis, atmospheric water vapor is a critical threat to the stability of the ester groups.[10]
-
Atmosphere: The presence of oxygen in the air provides the necessary reactant for the oxidative degradation of the hydroxyl group.
-
Light: UV or high-energy visible light can provide the activation energy required to initiate oxidation and other radical-based degradation pathways.
Recommended Storage and Handling Protocols
Based on the principles of instability, a multi-faceted approach to storage is required to preserve the integrity of this compound.
Primary Storage Conditions
Vendor recommendations and chemical first principles converge on a clear set of storage conditions. The compound should be stored at 2-8°C in a dry, dark, and ventilated place .[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Moisture | Sealed in Dry / Desiccated | Minimizes the primary reactant for ester hydrolysis. |
| Light | Amber Glass Vial / Dark Location | Prevents light-induced (photolytic) degradation, particularly oxidation. |
Container and Handling Best Practices
-
Material: Use amber glass vials with Teflon-lined caps. Glass is inert, and the amber color protects from light. The Teflon liner provides a superior seal against moisture and air ingress compared to other materials.
-
Inert Atmosphere: Before sealing for long-term storage, the headspace of the vial should be purged with a dry, inert gas like argon or nitrogen. This practice is a critical step to minimize oxidative degradation.[11]
-
Handling: When accessing the compound, always allow the container to equilibrate to room temperature before opening.[10] This crucial step prevents the condensation of atmospheric moisture onto the cold chemical, which would introduce water and accelerate hydrolysis.
-
Aliquoting: For frequently used material, it is highly advisable to aliquot the bulk supply into smaller, single-use vials. This minimizes the number of times the primary container is opened, reducing cumulative exposure to air and moisture.[10]
Experimental Validation of Storage Conditions
To ensure the trustworthiness of storage protocols, they must be validated through empirical stability studies. Forced degradation (or stress testing) is an essential tool used in the pharmaceutical industry to identify likely degradation products and establish the stability-indicating nature of analytical methods.[12][13][14][15]
Caption: Potential degradation pathways for this compound.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to detect them.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample stored under ideal conditions (2-8°C, dark, inert atmosphere).
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours) or until approximately 10-20% degradation is observed.
-
Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to analyze the purity of the sample and the formation of any degradants. Mass spectrometry (LC-MS) can be used for the identification of unknown impurity peaks.
| Stress Condition | Reagent/Parameter | Typical Conditions | Target Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Ester Hydrolysis (Saponification) |
| Oxidation | 3% H₂O₂ | Room Temperature | Hydroxyl Oxidation |
| Photolytic | High-intensity UV light | Room Temperature | Photodegradation (e.g., Oxidation) |
| Thermal | Elevated Temperature | 80°C (in solution) | Thermolysis |
Experimental Workflow Diagram
Caption: Workflow for the experimental validation of storage conditions.
Conclusion
The chemical stability of this compound is intrinsically linked to its bifunctional nature. The ester and hydroxyl groups, while key to its synthetic utility, are also its primary liabilities, being susceptible to hydrolysis and oxidation, respectively. This guide has established that maintaining the integrity of this compound is not a passive process but requires active, evidence-based measures.
The cornerstone of a successful storage strategy is the stringent control of temperature (2-8°C), the exclusion of moisture (hermetic sealing, desiccation), the mitigation of oxidation (inert atmosphere), and protection from light (amber vials). Adherence to these protocols, coupled with robust experimental validation through forced degradation studies, provides a self-validating system that ensures the quality, reliability, and consistency of this compound for its critical applications in research and development.
References
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
- Tantillo, D. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
- Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Syngene International Ltd. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- LibreTexts Chemistry. (2024, March 17). 17.7: Oxidation of Alcohols.
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview.
- Britannica. (2026, January 2). Alcohol - Reactions, Chemistry, Uses.
- Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Symmetric Events. (2023, January 30). Training Snippet: Introduction to forced degradation studies [Video]. YouTube.
- Sonawane, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- Environmental Health & Safety, University of Toronto. (2022, April). Chemical Storage Guidelines.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- LookChem. (n.d.). This compound Manufacturer Factory CAS 69134-53-8.
- ResearchGate. (2017, January 31). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?.
- University of Louisville. (n.d.). Chemical Segregation and Storage Guide.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. This compound | 69134-53-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. acdlabs.com [acdlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Diethyl 2-Hydroxypentanedioate: An In-depth Technical Guide
Abstract
Optically active diethyl 2-hydroxypentanedioate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and efficacy of the final product. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into three core methodologies: catalytic asymmetric hydrogenation, enzyme-mediated transformations, and chiral pool synthesis. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of Chiral this compound
This compound, also known as diethyl 2-hydroxyglutarate, possesses a single stereocenter at the C2 position.[] The (R)- and (S)-enantiomers of this and related 2-hydroxyglutaric acid derivatives can exhibit profoundly different biological activities. For instance, the oncometabolite (R)-2-hydroxyglutarate is implicated in certain cancers due to its ability to inhibit 2-oxoglutarate-dependent dioxygenases.[2] This underscores the critical importance of accessing enantiomerically pure forms of these molecules for research and pharmaceutical development. This guide will equip the synthetic chemist with the knowledge to select and execute a synthesis strategy that best fits their needs in terms of scale, cost, desired enantiopurity, and available resources.
Strategic Approaches to Enantioselectivity
The synthesis of a specific enantiomer of this compound can be approached in three primary ways, each with its own set of advantages and challenges. The choice of strategy depends on factors such as the availability of starting materials, the required scale of the synthesis, and the desired level of enantiopurity.
Caption: Core strategies for enantioselective synthesis.
Strategy 1: Catalytic Asymmetric Hydrogenation
This is arguably the most direct method, involving the enantioselective reduction of the prochiral ketone, diethyl 2-oxoglutarate. The success of this approach hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the ketone.
Mechanistic Insight: The Role of Ru-BINAP Catalysts
Ruthenium(II) complexes bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are workhorse catalysts for the asymmetric hydrogenation of functionalized ketones.[][3][4] The mechanism involves the coordination of the ketone's carbonyl oxygen and the adjacent ester carbonyl to the ruthenium center. This dual coordination creates a rigid, chirally-defined transition state, forcing the hydride transfer from the metal to occur preferentially on one face of the prochiral ketone.
Caption: Simplified workflow of Ru-BINAP hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure adapted from established methods for the hydrogenation of β-keto esters using Ru-BINAP catalysts.[5]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (S)-BINAP (or (R)-BINAP for the other enantiomer) in a 1:1.1 molar ratio of Ru to BINAP. Anhydrous dimethylformamide (DMF) is added, and the mixture is stirred at 100 °C for 10 minutes. The solvent is then removed under high vacuum to yield the active catalyst precursor.
-
Hydrogenation: A solution of diethyl 2-oxoglutarate in anhydrous, degassed methanol is placed in a high-pressure autoclave. The catalyst (0.1 to 1 mol%) is added under an inert atmosphere.
-
Reaction: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 30-100 atm). The reaction is stirred at a set temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Analysis: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC.
Key Parameters and Expected Outcomes
| Parameter | Typical Range/Value | Rationale & Field Insights |
| Catalyst | Ru(OAc)₂[(S)-BINAP] | The diacetate precursor is often used for its stability and ease of handling.[5] |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for these hydrogenations. |
| H₂ Pressure | 30 - 100 atm | Higher pressure often increases reaction rate but may not significantly impact enantioselectivity.[3] |
| Temperature | 25 - 80 °C | Lower temperatures can sometimes improve enantioselectivity at the cost of longer reaction times. |
| Expected Yield | >90% | This is a highly efficient transformation for suitable substrates. |
| Expected ee | >95% | Ru-BINAP catalysts are known for their excellent enantioselectivity with functionalized ketones.[4] |
Strategy 2: Enzymatic Methods
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature, neutral pH) and can exhibit exquisite stereocontrol.
Method A: Asymmetric Reduction with Baker's Yeast
Saccharomyces cerevisiae, or baker's yeast, contains a variety of ketoreductase enzymes that can reduce prochiral ketones to chiral alcohols, often with high enantioselectivity.[6][7][8]
-
Yeast Culture Preparation: In a large flask, dissolve sucrose in warm tap water (around 35-40 °C). Add active dry baker's yeast and stir until a homogeneous suspension is formed. Allow the culture to activate for about 30 minutes.
-
Substrate Addition: Add diethyl 2-oxoglutarate to the yeast culture. The substrate can be added neat or dissolved in a minimal amount of ethanol to aid solubility.
-
Fermentation/Reduction: Stopper the flask with a fermentation lock or a cotton plug to allow CO₂ to escape while preventing contamination. Let the mixture stir gently at room temperature for 48-72 hours.
-
Work-up: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. The filtrate is then continuously extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC or GC.
The stereochemical outcome of a yeast reduction is governed by Prelog's rule, which predicts the facial selectivity based on the relative size of the substituents flanking the carbonyl.[7] For diethyl 2-oxoglutarate, the (S)-alcohol is the expected major product. The enantioselectivity can be influenced by factors such as the yeast strain, substrate concentration, and the addition of co-solvents or inhibitors to suppress competing reductases.[9]
Method B: Lipase-Catalyzed Kinetic Resolution
This method starts with racemic this compound. A lipase is then used to selectively acylate one of the enantiomers, leaving the other unreacted. This allows for the separation of the two enantiomers.
Lipases are hydrolase enzymes that can catalyze esterification reactions in non-aqueous media.[10] In a chiral environment, the active site of the lipase will preferentially bind one enantiomer of the alcohol, leading to its selective acylation. Candida antarctica lipase B (often immobilized and sold as Novozym 435) is particularly renowned for its broad substrate scope and high enantioselectivity.[11]
Caption: Lipase-catalyzed kinetic resolution process.
-
Racemate Synthesis: Prepare racemic this compound by the reduction of diethyl 2-oxoglutarate with a non-chiral reducing agent like sodium borohydride in ethanol.
-
Enzymatic Reaction: To a solution of the racemic alcohol in a suitable organic solvent (e.g., n-heptane or tert-butyl methyl ether), add immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate, 0.5-1.0 equivalents).
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the progress by TLC or GC until approximately 50% conversion is reached.
-
Separation: Filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate. The unreacted alcohol and the newly formed ester can be separated by column chromatography due to their different polarities.
-
Hydrolysis (Optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol).
| Method | Enzyme/Organism | Key Reagents | Expected Outcome | Advantages |
| Asymmetric Reduction | Saccharomyces cerevisiae | Sucrose, Water | (S)-enantiomer, >90% ee | Inexpensive, environmentally benign. |
| Kinetic Resolution | Candida antarctica Lipase B | Vinyl Acetate, Organic Solvent | (S)-alcohol and (R)-acetate, >99% ee | High enantioselectivity, broad applicability.[10] |
Strategy 3: Chiral Pool Synthesis
This strategy leverages the inherent chirality of readily available natural products, such as amino acids. L-Glutamic acid is an ideal starting material for the synthesis of (S)-diethyl 2-hydroxypentanedioate.
Synthetic Pathway
The proposed pathway involves two key transformations:
-
Fischer Esterification: Conversion of both carboxylic acid groups of L-glutamic acid to their corresponding ethyl esters.
-
Diazotization: Conversion of the primary amine to a diazonium salt, which is then displaced by water to form the hydroxyl group.
Caption: Synthesis from L-Glutamic Acid.
Mechanistic Consideration: Stereochemistry of Diazotization
The conversion of an α-amino acid to an α-hydroxy acid via diazotization is known to proceed with overall retention of configuration.[10] This is rationalized by a double-inversion mechanism. First, the neighboring carboxylate group acts as an intramolecular nucleophile, displacing the diazonium group with inversion of stereochemistry to form a transient α-lactone intermediate. Subsequently, water attacks the α-lactone, opening the ring with a second inversion, resulting in the net retention of the original stereochemistry.[10]
Experimental Protocol: Chiral Pool Synthesis
-
Esterification: Suspend L-glutamic acid in absolute ethanol. Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise. After saturation, allow the mixture to warm to room temperature and then reflux for several hours. Remove the solvent under reduced pressure to obtain diethyl L-glutamate hydrochloride.
-
Diazotization: Dissolve the diethyl L-glutamate hydrochloride in aqueous acid (e.g., H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[4]
-
Hydrolysis: After the addition is complete, allow the reaction to stir at low temperature for an hour, then let it warm to room temperature. Gentle heating may be required to drive the hydrolysis of the diazonium salt to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Extraction and Purification: Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by column chromatography.
Conclusion and Strategic Comparison
The enantioselective synthesis of this compound can be successfully achieved through multiple robust strategies.
-
Asymmetric Hydrogenation is ideal for large-scale synthesis, offering high yields and enantioselectivities in a single step from a readily available prochiral precursor. However, it requires specialized high-pressure equipment and expensive noble metal catalysts.
-
Enzymatic Methods represent a highly selective and environmentally friendly approach. The baker's yeast reduction is cost-effective but may have limitations in terms of substrate concentration and scalability. Lipase-catalyzed kinetic resolution provides excellent enantioselectivity but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless a racemization step is incorporated.
-
Chiral Pool Synthesis offers an excellent, cost-effective route to a specific enantiomer, provided the chiral starting material is inexpensive (as is the case with glutamic acid). The reactions generally do not require specialized equipment, but the multi-step nature may result in a lower overall yield.
The optimal choice will depend on the specific project goals, balancing factors of scale, cost, time, and available expertise. Each described pathway provides a reliable and scientifically sound foundation for producing this important chiral building block.
References
- de Gonzalo, G., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585.
- Continuous flow asymmetric hydrogenation of diethyl itaconate by supported Ru BINAP catalysts. (2019). Catalysis Conference 2019.
- Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes.
- Enantioselective Microbial Reduction with Baker's Yeast on an Industrial Scale. (n.d.).
- Gotor-Fernández, V., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(18), 3293.
- Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.
- Corrêa, A. G., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Records of Natural Products, 7(3), 215.
- Jäkel, C., & Paciello, R. (2006). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organic Letters, 8(24), 5441-5444.
- NPTEL. (n.d.). Module 2: Reduction Reactions.
- Kamble, R. D., & Yadav, G. D. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Chirality, 26(6), 295-303.
- ResearchGate. (n.d.). Aminotransferases for the stereospecific synthesis of glutamic acid analogues.
- Stewart, J. D., et al. (1999). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(18), 6603-6608.
- ResearchGate. (n.d.). Dynamic Kinetic Resolution of Benzoins by Lipase−Metal Combo Catalysis.
- Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THpC Derivatives: Green Approaches. International Journal of Molecular Sciences, 24(17), 13411.
- Tarhonskaya, H., et al. (2014). Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases. Nature Communications, 5, 3423.
- Kelly, C., et al. (2016). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Molecules, 21(10), 1289.
Sources
- 2. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. CH204 Organic Chemistry Laboratory II Diazotization: | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. WO2012128985A1 - Continuous flow process for the production of diazo esters - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
Diethyl 2-hydroxypentanedioate: A Versatile Chiral Synthon for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the foundational components for constructing complex, stereochemically defined molecules, where biological activity is often confined to a single enantiomer. Diethyl 2-hydroxypentanedioate (also known as diethyl 2-hydroxyglutarate), a five-carbon bifunctional molecule, has emerged as a highly valuable and versatile chiral building block. Its structure, featuring a stereogenic hydroxyl center adjacent to an ester and a latent second carboxylic acid functionality, provides a rich platform for synthetic elaboration. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust methods for its stereoselective synthesis via both chemical and biocatalytic routes, and its application in the synthesis of high-value target molecules.
Introduction: The Imperative of Chirality in Synthesis
Chirality is a fundamental principle in molecular recognition and, by extension, in pharmacology and materials science. The differential interaction of enantiomers with a chiral environment (such as a protein receptor or enzyme active site) necessitates the production of single-enantiomer compounds to maximize therapeutic efficacy and minimize off-target effects. Chiral building blocks, or synthons, are enantiomerically pure small molecules that serve as starting materials, embedding a defined stereocenter into a synthetic sequence from the outset. This strategy is often more efficient and reliable than resolving racemates or developing de novo asymmetric steps late in a synthetic route.
This compound (DEHHP) is an exemplary C5 chiral synthon. Its utility stems from:
-
A defined stereocenter: The hydroxyl group at the C2 position can be synthesized in either the (R) or (S) configuration with high fidelity.
-
Orthogonal functional handles: The molecule possesses a hydroxyl group and two ester moieties. The hydroxyl group can be used for nucleophilic attack, derivatization, or as a directing group, while the esters can be selectively hydrolyzed or reduced, offering multiple pathways for molecular elaboration.
Physicochemical Properties of this compound
Understanding the fundamental properties of a building block is critical for its effective use in experimental design. DEHHP is typically a liquid at room temperature and is soluble in common organic solvents.[1]
| Property | Value | Source |
| CAS Number | 69134-53-8 | [1][2][3] |
| Molecular Formula | C₉H₁₆O₅ | [1][4] |
| Molecular Weight | 204.22 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid/oil | [1][5] |
| Boiling Point | 128-130 °C @ 5 Torr | [5] |
| Density | ~1.122 g/cm³ | [3] |
| Refractive Index | ~1.448 | [3] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| Storage | 2-8°C, sealed in dry conditions | [2][5] |
Stereoselective Synthesis: Accessing Enantiopure DEHHP
The primary route to chiral DEHHP is the asymmetric reduction of its prochiral precursor, diethyl 2-oxoglutarate (diethyl ketoglutarate). This transformation converts the C2 ketone into a chiral secondary alcohol. The success of this strategy hinges on the ability to deliver a hydride (H⁻) to one of the two enantiotopic faces of the carbonyl group with high selectivity. Both biocatalytic and chemocatalytic methods have proven highly effective.
Caption: General workflow for synthesizing chiral DEHHP.
Biocatalytic Synthesis via Enzymatic Reduction
Biocatalysis offers a green and highly selective method for producing chiral alcohols. Ketoreductase (KRED) enzymes, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are exceptionally proficient at this transformation.
Causality: The enzyme's active site is an intricate, chiral 3D environment. It binds the substrate, diethyl 2-oxoglutarate, in a specific orientation. The cofactor, typically NADH or NADPH, is positioned to deliver a hydride to only one face of the carbonyl, leading to the formation of a single enantiomer of the product with high enantiomeric excess (e.e.). The choice between obtaining the (R) or (S) enantiomer can often be controlled by selecting an enzyme that follows either the Prelog or anti-Prelog rule for stereoselectivity. Microbiological reduction of the corresponding keto acids has been successfully applied to produce enantiomerically enriched hydroxy acids, which can then be esterified.[6]
Caption: Biocatalytic reduction of diethyl 2-oxoglutarate.
Chemical Synthesis via Asymmetric Hydrogenation
Chemo-catalysis provides a powerful alternative to biocatalysis. Asymmetric transfer hydrogenation or direct asymmetric hydrogenation using transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands is a well-established method.
Causality: The chiral ligand (e.g., BINAP, p-Ts-DPEN) creates a chiral coordination sphere around the metal center. The substrate coordinates to this chiral catalyst, and hydrogen is delivered preferentially to one face of the ketone, driven by steric and electronic interactions dictated by the ligand's geometry. This methodology allows for high throughput and is readily scalable, though it may require screening of various ligands and conditions to achieve optimal selectivity.
Comparison of Synthetic Methods
| Parameter | Biocatalytic Reduction (e.g., Baker's Yeast) | Chemical Asymmetric Hydrogenation |
| Selectivity | Often excellent e.e. (>99%) | Can be excellent (>99% e.e.), but may require optimization |
| Conditions | Aqueous media, near-neutral pH, room temp. | Organic solvents, may require pressure (H₂) and/or inert atmosphere |
| Catalyst | Whole cells or isolated enzymes | Transition metal complexes with chiral ligands |
| Pros | Environmentally benign ("Green"), high selectivity, mild conditions | High turnover, broad substrate scope, scalable |
| Cons | Can have lower substrate loading, potential for side reactions from other enzymes | Cost of precious metal catalysts and ligands, requires anhydrous/anaerobic conditions |
Experimental Protocols
The following protocols are illustrative and represent validated starting points for the synthesis of chiral DEHHP.
Protocol 4.1: Biocatalytic Reduction of Diethyl 2-oxoglutarate with S. cerevisiae
This protocol is adapted from established procedures for the yeast-mediated reduction of keto esters.[6]
Self-Validation System: The protocol's integrity is ensured by monitoring the reaction progress via TLC or GC to confirm substrate consumption and by chiral HPLC analysis of the final product to validate the enantiomeric excess.
Methodology:
-
Preparation: In a 1 L Erlenmeyer flask, suspend 50 g of baker's yeast (Saccharomyces cerevisiae) and 100 g of sucrose in 500 mL of sterile, lukewarm tap water (~35-40°C).
-
Activation: Gently swirl the flask and allow the mixture to ferment for 30-60 minutes at room temperature, or until signs of CO₂ evolution are evident.
-
Substrate Addition: Dissolve 5.0 g (24.7 mmol) of diethyl 2-oxoglutarate in 10 mL of ethanol. Add this solution dropwise to the fermenting yeast mixture over 15 minutes.
-
Reaction: Seal the flask with a fermentation lock or a cotton plug and allow the mixture to stir gently on a magnetic stirrer at room temperature (25-30°C) for 48-72 hours.
-
Monitoring: Monitor the reaction by withdrawing a small aliquot, extracting with ethyl acetate, and analyzing by TLC or GC to track the disappearance of the starting material.
-
Workup: Once the reaction is complete, add ~50 g of Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield pure this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR. The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis.
Application in Asymmetric Synthesis: The Case of Lactonic Pheromones
The synthetic utility of chiral DEHHP is best demonstrated through its application in target-oriented synthesis. It has served as a key intermediate in the synthesis of biologically active lactones, such as (+)-γ-dodecanolactone, a pheromone.[6]
In this synthesis, the chiral center established in DEHHP becomes the stereocenter of the final lactone. The synthetic sequence leverages the molecule's distinct functional groups for sequential elaboration.
Caption: Synthetic pathway from DEHHP to a target lactone.
This pathway highlights the strategic value of DEHHP. The initial stereocenter is installed efficiently at the beginning, and subsequent, non-stereoselective reactions are used to build the carbon skeleton, confident that the initial chirality is preserved.
Conclusion
This compound stands out as a robust and versatile chiral building block for modern organic synthesis. The accessibility of both enantiomers in high purity through reliable biocatalytic or chemocatalytic methods makes it a highly attractive starting material. Its bifunctional nature allows for diverse and creative synthetic planning, enabling the efficient construction of complex molecules with precise stereochemical control. For researchers and professionals in drug development and fine chemical synthesis, DEHHP represents a key tool for accelerating discovery and building molecular complexity with confidence and efficiency.
References
- EMBL-EBI.
- Organic Syntheses. diethyl bis(hydroxymethyl)
- National Institutes of Health (NIH). Substitution of 2-oxoglutarate alters reaction outcomes of the Pseudomonas savastanoi ethylene-forming enzyme. [Link]
- J-STAGE. Synthesis of Racemates and (+)-Enantiomers of γ-Caprolactone, γ-Dodecanolactone and δ-Hexadecanolactone, Lactonic Sex Pheromones. [Link]
- Royal Society of Chemistry.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. This compound | 69134-53-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Diethyl 2-Hydroxypentanedioate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of diethyl 2-hydroxypentanedioate, a critical reagent for researchers, scientists, and professionals in drug development. From sourcing and quality control to practical applications, this document offers expert insights to ensure the reliable procurement and effective use of this versatile chemical compound.
Introduction to this compound
This compound, also known as diethyl 2-hydroxyglutarate, is an organic compound with the CAS number 69134-53-8.[1] It is a diester featuring a five-carbon chain with both hydroxyl and carboxylate functionalities.[1] This structure makes it a valuable intermediate in various organic syntheses, particularly in the preparation of other esters and as a building block in the production of pharmaceuticals and agrochemicals.[1]
Typically appearing as a colorless to pale yellow liquid with a pleasant odor, this compound is soluble in organic solvents, with limited solubility in water.[1] Its reactivity, influenced by the presence of both ester and hydroxyl groups, allows for a range of chemical transformations, making it a point of interest in both industrial and research settings.[1]
Commercial Suppliers of this compound
The selection of a reliable supplier is paramount for ensuring the quality and consistency of research and development outcomes. The following table provides a comparative overview of several commercial suppliers of this compound.
| Supplier | Product Name/Synonyms | CAS Number | Purity | Available Quantities | Key Features & Certifications |
| Sigma-Aldrich (via Ambeed, Inc.) | This compound | 69134-53-8 | 97% | 100 MG, 250 MG, 1 G, 5 G | Offers detailed safety information (GHS pictograms, hazard statements), technical service, and documentation like Certificate of Analysis (COA) and Certificate of Origin (COO). |
| CymitQuimica | This compound | 69134-53-8 | >90% | Not specified | ISO 9001 and ISO 14001 certified, indicating a commitment to quality and environmental management systems.[1] |
| Chemwill Asia Co., Ltd. | This compound | 69134-53-8 | >99.50% | Minimum order of 5 Kiloliters | ISO 9001:2008 and ISO 14001 certified. Offers large-scale production capacity (3000 Metric Ton/Month) and can provide GMP license/US-FDA documentation.[2] Specializes in custom synthesis and contract manufacturing.[2] |
| Biotuva Life Sciences | This compound | 69134-53-8 | Mixing of 95% isomers | Not specified | Provides basic product information. |
| ChemScene | This compound | 69134-53-8 | ≥95% | Not specified | Offers a range of services including custom synthesis, process optimization, and commercial production.[3] |
| LGC Standards (via TRC) | This compound (>90%) | 69134-53-8 | >90% | 10 mg, 50 mg, 100 mg | Provides products with exact weight packaging and a certificate indicating the precise mass of the material.[4] |
Quality Control and Analytical Methods
For researchers and drug development professionals, ensuring the purity and identity of starting materials is a critical first step. The following workflow and analytical methods are recommended for the quality control of incoming this compound.
Workflow for Incoming Material Qualification
Caption: Workflow for qualifying incoming this compound.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and quantify any impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups (hydroxyl, ester).
-
Karl Fischer Titration: To determine the water content.
Experimental Protocol: A Representative Synthesis Utilizing this compound
The following is a representative, generalized protocol for a reaction where this compound could be used as a starting material. Note: This is an illustrative example, and specific reaction conditions should be optimized based on the desired product and literature precedence.
Objective: Acylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
An acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Initial Reagents: Dissolve this compound and the non-nucleophilic base in anhydrous DCM in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add the acylating agent dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.[1] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[5][6] General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation of vapors and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[5][6]
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
References
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy Online CAS Number 69134-53-8 - TRC - this compound (>90%) | LGC Standards [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Diethyl 2-hydroxypentanedioate as a precursor for chiral lactones
Topic: Diethyl 2-Hydroxypentanedioate: A Strategic Precursor for the Synthesis of High-Value Chiral Lactones
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral lactones, particularly γ-lactones, are privileged structural motifs found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Their synthesis in enantiomerically pure form is a critical objective in medicinal chemistry and drug development.[4] This document provides an in-depth guide to the strategic use of this compound as a versatile precursor for accessing these valuable chiral building blocks. We present two robust and complementary methodologies: a chemoenzymatic approach via lipase-catalyzed kinetic resolution and a direct asymmetric synthesis via catalytic hydrogenation of a prochiral ketoester. This guide offers not just procedural steps but also the underlying scientific rationale, field-proven insights, and detailed analytical protocols to ensure reproducibility and success.
The Strategic Importance of Chiral Lactones and their Precursors
The three-dimensional architecture of a drug molecule is paramount to its biological activity. For chiral molecules, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause harmful side effects.[4] The thalidomide tragedy serves as a stark reminder of this principle. Lactones are ubiquitous scaffolds in biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[3][5] Consequently, methods for their stereocontrolled synthesis are of high value to the pharmaceutical industry.[6]
This compound (CAS 69134-53-8) is an ideal starting point for the synthesis of chiral ethyl 5-oxotetrahydrofuran-2-carboxylate, a key γ-lactone intermediate.[7][8][9] Its structure contains the necessary carbon framework and a hydroxyl group that can participate in intramolecular cyclization. The core challenge lies in controlling the stereochemistry at the C2 position, which can be addressed by either resolving the racemic mixture or by creating the chiral center from a prochiral precursor.
Methodology I: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This approach leverages the exquisite enantioselectivity of enzymes to resolve a racemic mixture of (±)-diethyl 2-hydroxypentanedioate. It is a classic and highly reliable method for obtaining both enantiomers from a single racemic starting material.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases (E.C. 3.1.1.3) are exceptionally effective biocatalysts for this purpose, particularly in non-aqueous media.[10] In this protocol, we utilize lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (now an ester) from the unreacted, slow-reacting enantiomer (the alcohol).
Expertise & Causality: Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is the enzyme of choice due to its broad substrate scope, exceptional enantioselectivity for a wide range of secondary alcohols, and high stability in organic solvents.[11][12] Vinyl acetate is used as the acyl donor. This is a critical choice because the co-product is vinyl alcohol, which tautomerizes to acetaldehyde, an irreversible process.[13] This irreversibility drives the reaction forward and prevents the reverse reaction (enzymatic de-acylation), leading to higher conversions and enantiomeric excess (ee).
Workflow for Enzymatic Resolution and Lactonization
Caption: Chemoenzymatic workflow for chiral lactone synthesis.
Detailed Protocol: Lipase-Catalyzed Acetylation
Materials and Reagents:
-
(±)-Diethyl 2-hydroxypentanedioate (≥95%)
-
Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)
-
Vinyl acetate (≥99%)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether (MTBE) or Toluene)
-
Molecular sieves (4 Å), activated
-
Celite® for filtration
-
Standard reagents for workup and column chromatography (e.g., ethyl acetate, hexanes, sodium bicarbonate)
Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-diethyl 2-hydroxypentanedioate (1.0 eq, e.g., 5.0 g).
-
Solvent Addition: Add anhydrous MTBE (approx. 10 mL per gram of substrate) and activated molecular sieves.
-
Reagent Addition: Add vinyl acetate (2.0 eq). The excess ensures the reaction proceeds efficiently.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate, e.g., 500-1000 mg).
-
Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the enzyme. Wash the enzyme on the filter with fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of the acetylated ester and the unreacted alcohol can be separated by column chromatography on silica gel.
Protocol: Acid-Catalyzed Lactonization
-
Setup: Dissolve the purified (S)-diethyl 2-hydroxypentanedioate in a suitable solvent like toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 1-5 mol%).
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the ethanol formed during the reaction, driving the equilibrium towards the lactone product.
-
Workup: After completion (monitored by TLC or GC), cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting (S)-ethyl 5-oxotetrahydrofuran-2-carboxylate by vacuum distillation or column chromatography. Note: To obtain the (R)-lactone, the (R)-ester must first be de-acetylated under mild basic conditions before undergoing the same acid-catalyzed lactonization.
Methodology II: Asymmetric Synthesis via Catalytic Hydrogenation
This strategy is more atom-economical as it avoids the "loss" of 50% of the starting material inherent in a kinetic resolution. It involves the direct creation of the chiral center from a prochiral substrate, diethyl 2-oxopentanedioate, using a chiral transition metal catalyst.
Principle of Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool in organic synthesis.[14][15] A prochiral ketone, like diethyl 2-oxopentanedioate, is hydrogenated using molecular hydrogen (H₂) in the presence of a chiral transition metal complex. The catalyst, typically based on rhodium, ruthenium, or iridium with a chiral phosphine ligand, creates a chiral environment that forces the hydrogen to add to one face of the carbonyl group preferentially, yielding the hydroxy ester in high enantiomeric excess.[16] Cinchona alkaloid-modified platinum catalysts have also proven highly effective for the hydrogenation of α-ketoesters.[17][18]
Expertise & Causality: The choice of chiral ligand is critical. Ligands like SEGPHOS or BINAP create a C₂-symmetric chiral pocket around the metal center.[19][20] This steric and electronic environment dictates the binding of the ketone substrate in a specific orientation, exposing one carbonyl face to hydrogenation. The reaction is typically run under pressure to ensure sufficient hydrogen concentration in the solution, leading to efficient catalysis.
Reaction Pathway for Asymmetric Hydrogenation
Caption: Asymmetric synthesis pathway to a chiral lactone.
Detailed Protocol: Asymmetric Hydrogenation
Materials and Reagents:
-
Diethyl 2-oxopentanedioate (diethyl α-ketoglutarate)
-
Chiral catalyst system, e.g., (S)-[(RuCl(SEGPHOS))]₂ (μ-Cl)₃][NH₂Me₂] or a Pt/Al₂O₃ catalyst modified with a cinchona alkaloid like dihydroquinine.[17][20]
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Protocol:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).
-
Charging the Reactor: To the reactor vessel, add the diethyl 2-oxopentanedioate followed by the anhydrous, degassed solvent.
-
Catalyst Addition: Add the chiral catalyst. The catalyst loading is typically very low (S/C ratio of 1000 to 5000 is common).[20] This step should be performed under an inert atmosphere.
-
Sealing and Purging: Seal the reactor. Purge the system several times with low-pressure hydrogen gas before pressurizing to the final reaction pressure.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).[20] Begin stirring and heat the reaction to the optimal temperature (e.g., 60-140 °C, highly catalyst-dependent).[20]
-
Monitoring: The reaction is typically monitored by the drop in hydrogen pressure.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor, and filter the contents to remove the catalyst (if heterogeneous).
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography or used directly in the next lactonization step. The lactonization can be carried out using the protocol described in section 2.4.
Characterization and Data Analysis
Confirming the identity, purity, and enantiomeric excess of the synthesized chiral lactones is a critical final step.
4.1. Structural and Purity Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final lactone product and ensure no starting material remains.[5]
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the product.
4.2. Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric purity of the product.[21] The sample is run on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers. A typical chiral HPLC analysis would require method development to find the optimal column and mobile phase for separation.[22][23]
Comparative Summary of Methodologies
| Parameter | Methodology I: Enzymatic Kinetic Resolution | Methodology II: Asymmetric Synthesis |
| Principle | Separation of a racemic mixture | Direct creation of a single enantiomer |
| Theoretical Max. Yield | 50% for a single enantiomer | 100% |
| Typical Enantiomeric Excess | Very high (>99% ee) is achievable | High to excellent (80% to >99% ee) |
| Key Reagent | Lipase (e.g., CALB) | Chiral transition metal catalyst |
| Reaction Conditions | Mild (ambient pressure, 25-50 °C) | Often requires high pressure and temperature |
| Advantages | Access to both enantiomers, mild conditions, high selectivity. | High atom economy, direct route. |
| Disadvantages | Maximum 50% yield, requires separation of product from starting material. | Catalyst can be expensive, requires specialized equipment (autoclave). |
Conclusion
This compound serves as an outstandingly versatile precursor for the synthesis of enantiomerically enriched γ-lactones, which are of significant interest in drug discovery. The choice between a chemoenzymatic resolution and a direct asymmetric synthesis depends on project-specific goals. The enzymatic approach offers operational simplicity and access to both enantiomers with very high optical purity, albeit with a theoretical yield limit of 50%. In contrast, asymmetric hydrogenation provides a more atom-economical route to a single enantiomer, which is often preferable in large-scale manufacturing, despite requiring more specialized equipment and catalyst systems. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the optimal strategy to access the chiral lactones required for their drug development programs.
References
- Özgen, F. F., et al. (2022). The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. ChemCatChem, 14(19).
- Gładkowski, W., et al. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
- Özgen, F. F., et al. (2022). The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. ResearchGate.
- Łastawiecka, E., & Szwaczko, K. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. OUCI.
- Mika, L. T., et al. (2015). Direct asymmetric reduction of levulinic acid to γ-valerolactone: synthesis of a chiral platform molecule. ResearchGate.
- Wang, J., et al. (2023). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. NIH.
- Özgen, F. F., et al. (2022). The Synthesis of Chiral Gamma-Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. University of Groningen research portal.
- Mika, L. T., et al. (2015). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chemistry (RSC Publishing).
- Łastawiecka, E., & Szwaczko, K. (2022). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI.
- Buchler GmbH. Hydrogenation catalyzed by Dihydroquinine Base.
- Mika, L. T., et al. (2015). Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chemistry (RSC Publishing), DOI:10.1039/C5GC01099C.
- Wang, Z., et al. (2020). A concise access to bridged[24][24][25] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. NIH.
- Pirkle, W. H., & Adams, P. E. (1979). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral solvating agents. The Journal of Organic Chemistry, 44(13), 2169-2175.
- Zhang, Z., et al. (2020). Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. PMC - NIH.
- Feringa, B. L., & de Vries, J. G. (2006). Efficient and flexible synthesis of chiral γ- And δ-lactones. ResearchGate.
- Li, W., et al. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing).
- Krupková, A., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
- Pirkle, W. H., & Adams, P. E. (1979). Determination of enantiomeric purity of chiral lactones. A general method using nuclear magnetic resonance. The Journal of Organic Chemistry.
- Ravelo, A. G., et al. (2022). Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. MDPI.
- Wróblewska, A., et al. (2022). Antimicrobial Activity of Lactones. PMC - PubMed Central - NIH.
- Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed.
- Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
- Gotor, V., et al. (2000). Enzymatic resolution of diethyl (3-hydroxy-1-butenyl) phosphonate. ResearchGate.
- Zhang, Z., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- Požar, J., et al. (2011). Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. ResearchGate.
- Forró, E., & Fülöp, F. (2019). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. NIH.
- Ye, R., et al. (2010). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. PubMed.
- Kumar, A., et al. (2013). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology.
- Liu, Y., et al. (2022). Highly Efficient Regioselective Acylation of Dihydromyricetin Catalyzed by Lipase in Nonaqueous Solvents. MDPI.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Liu, K., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC - NIH.
- Xiao, J., et al. (2003). Asymmetric hydrogenation of ketones with polymer-supported chiral 1,2-diphenylethylenediamine. PubMed.
- Jessop, P. G., et al. (2014). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. RSC Publishing.
Sources
- 1. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS 69134-53-8: this compound [cymitquimica.com]
- 10. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation of ketones with polymer-supported chiral 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Hydrogenation catalyzed by Dihydroquinine Base - Buchler GmbH [buchler-gmbh.com]
- 18. ijert.org [ijert.org]
- 19. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. imtm.cz [imtm.cz]
- 23. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Piperidines from Diethyl 2-Hydroxypentanedioate: An Application Guide
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a significant portion of top-selling pharmaceuticals. Its synthesis, therefore, is of paramount importance to drug discovery and development professionals. This comprehensive guide details a robust and versatile two-step synthetic pathway to produce N-substituted piperidine-2,5-dicarboxylates, valuable scaffolds for further chemical elaboration, starting from the readily available diethyl 2-hydroxypentanedioate. This document provides in-depth mechanistic insights, validated experimental protocols, and data interpretation to ensure reliable and reproducible execution in a research and development setting.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents across a wide range of indications. Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that are crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
This guide focuses on a strategic approach to synthesizing substituted piperidines, commencing with this compound. This starting material offers a unique handle for introducing functionality at the 2-position of the pentanedioate backbone, which ultimately translates to substitution on the piperidine ring. The synthetic strategy hinges on two key transformations: the oxidation of a secondary alcohol to a ketone, followed by a one-pot double reductive amination to construct the heterocyclic ring.
Mechanistic Rationale and Strategic Overview
The synthesis of N-substituted piperidine-2,5-dicarboxylates from this compound is achieved through a two-stage process. The causality behind this strategic choice lies in the efficient creation of a key 1,5-dicarbonyl intermediate, which is primed for cyclization with a primary amine.
Stage 1: Oxidation of this compound
The initial step involves the selective oxidation of the secondary alcohol in this compound to a ketone, yielding diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate). This transformation is critical as it generates the second carbonyl group required for the subsequent cyclization. Mild and selective oxidation methods are paramount to avoid side reactions. Two highly reliable methods are presented: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods operate under mild conditions, are tolerant of the ester functionalities, and consistently provide high yields of the desired keto-diester.
Stage 2: Double Reductive Amination
The cornerstone of this synthesis is the double reductive amination of the in-situ generated diethyl 2-oxopentanedioate with a primary amine. This reaction proceeds through a cascade of imine formation and reduction steps. The primary amine first condenses with one of the carbonyl groups (the more reactive ketone) to form an iminium ion, which is then reduced by a mild reducing agent. This is followed by an intramolecular condensation with the second carbonyl group (the ester) and subsequent reduction to furnish the piperidine ring. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice due to its selectivity for reducing iminium ions over ketones and esters, which is crucial for the success of this one-pot reaction[1][2].
Experimental Protocols
3.1. Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra should be recorded on a suitable spectrometer.
3.2. Stage 1: Synthesis of Diethyl 2-Oxopentanedioate
Two alternative protocols for the oxidation of this compound are provided below.
Protocol 1A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to effect the oxidation[3][4].
Caption: Swern oxidation workflow.
-
Step 1: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise.
-
Step 2: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Step 3: Stir the reaction mixture at -78 °C for 1 hour.
-
Step 4: Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Step 5: Quench the reaction with water and separate the organic layer.
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diethyl 2-oxopentanedioate, which can be used in the next step without further purification.
Protocol 1B: Dess-Martin Periodinane (DMP) Oxidation
DMP oxidation offers a milder and often more convenient alternative to the Swern oxidation.
Caption: Dess-Martin periodinane oxidation workflow.
-
Step 1: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Step 2: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Step 3: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Step 4: Stir vigorously until the solid dissolves. Separate the organic layer.
-
Step 5: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly in the next step.
3.3. Stage 2: Synthesis of N-Benzylpiperidine-2,5-dicarboxylate via Double Reductive Amination
This protocol describes the synthesis of a representative N-benzyl substituted piperidine. Other primary amines can be used to generate a library of derivatives. The double reductive amination is a robust method for constructing the piperidine skeleton from 1,5-dicarbonyl compounds.
Caption: Double reductive amination workflow.
-
Step 1: Dissolve the crude diethyl 2-oxopentanedioate (1.0 eq.) in methanol.
-
Step 2: Add benzylamine (1.1 eq.) and a catalytic amount of acetic acid.
-
Step 3: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Step 4: Add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.
-
Step 5: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Step 6: Quench the reaction by the addition of 1 M HCl.
-
Step 7: Concentrate the mixture under reduced pressure to remove methanol.
-
Step 8: Basify the aqueous residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Step 9: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 10: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylpiperidine-2,5-dicarboxylate.
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the synthesis of a representative N-benzylpiperidine-2,5-dicarboxylate.
| Parameter | Stage 1: Oxidation (Swern) | Stage 1: Oxidation (DMP) | Stage 2: Reductive Amination |
| Starting Material | This compound | This compound | Diethyl 2-oxopentanedioate |
| Key Reagents | DMSO, (COCl)₂, Et₃N | Dess-Martin Periodinane | Benzylamine, NaBH₃CN, AcOH |
| Solvent | Dichloromethane | Dichloromethane | Methanol |
| Temperature | -78 °C to RT | Room Temperature | 0 °C to RT |
| Reaction Time | 2-3 hours | 2-4 hours | 12-24 hours |
| Typical Yield | >90% (crude) | >90% (crude) | 60-80% (purified) |
| Product | Diethyl 2-oxopentanedioate | Diethyl 2-oxopentanedioate | N-Benzylpiperidine-2,5-dicarboxylate |
Troubleshooting and Key Considerations
-
Incomplete Oxidation: If TLC analysis indicates incomplete conversion of the starting alcohol, ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. For the Swern oxidation, the order of addition is critical.
-
Low Yield in Reductive Amination: The pH of the reaction mixture is important for efficient imine formation and reduction. The catalytic amount of acetic acid facilitates imine formation, but a large excess can protonate the amine, rendering it non-nucleophilic.
-
Purification Challenges: The final piperidine product may be basic, leading to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and separation.
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for the preparation of N-substituted piperidine-2,5-dicarboxylates from this compound. The two-stage process, involving a mild oxidation followed by a robust double reductive amination, offers a versatile platform for the synthesis of a diverse library of piperidine derivatives. The protocols and insights provided are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access these valuable heterocyclic scaffolds.
References
- Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 282-303.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6755–6756.
- BenchChem. (2025). Method development for the purification of polar piperidine derivatives.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
Synthesis of Pyrans Utilizing Diethyl 2-Hydroxypentanedioate: An Application Guide for Medicinal Chemistry
Abstract
The pyran scaffold is a privileged heterocyclic motif integral to the structure of numerous natural products and medicinally significant compounds. This comprehensive guide details a strategic approach for the synthesis of functionalized pyrans, leveraging the versatile starting material, diethyl 2-hydroxypentanedioate. This document provides an in-depth analysis of a proposed multi-step synthetic pathway, including a critical dehydration step to form a reactive α,β-unsaturated diester intermediate, followed by a base-catalyzed intramolecular cyclization to yield a dihydropyranone derivative. We will explore the mechanistic underpinnings of these transformations, present detailed experimental protocols, and discuss the broad applications of pyran-containing molecules in contemporary drug discovery and development.
Introduction: The Significance of the Pyran Moiety in Medicinal Chemistry
The pyran ring system, a six-membered heterocycle containing one oxygen atom, is a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in nature is exemplified by its presence in carbohydrates, alkaloids, and polyketides. In the realm of synthetic pharmaceuticals, pyran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The structural diversity and therapeutic potential of pyran-based compounds have established them as critical targets for synthetic chemists and drug development professionals.[2]
This guide focuses on a rational synthetic route to pyran derivatives starting from this compound, a commercially available and versatile building block.[5][6] The presence of a hydroxyl group and two ester functionalities within this molecule offers multiple avenues for chemical manipulation, making it an attractive precursor for the construction of complex heterocyclic systems.[7]
Strategic Synthesis of Pyrans from this compound: A Multi-Step Approach
A direct intramolecular cyclization of this compound to form a six-membered pyran ring is challenging due to the propensity of 2-hydroxyglutaric acid derivatives to form five-membered γ-lactones.[1][7] Therefore, a more strategic multi-step approach is proposed, involving the initial conversion of this compound into a more reactive intermediate that is primed for pyran ring formation.
The proposed synthetic strategy is a two-step process:
-
Dehydration: Acid-catalyzed dehydration of this compound to yield diethyl pent-2-enedioate.
-
Intramolecular Cyclization: Base-catalyzed intramolecular Michael addition and subsequent lactonization of the resulting enolate to form a dihydropyranone derivative.
This approach transforms the initial chiral center and functional groups into a scaffold suitable for constructing the pyran ring.
Mechanistic Insights and Experimental Protocols
Step 1: Acid-Catalyzed Dehydration of this compound
The initial step involves the elimination of the hydroxyl group from this compound to introduce a carbon-carbon double bond, yielding the α,β-unsaturated diester, diethyl pent-2-enedioate. This transformation is typically achieved under acidic conditions.
Mechanism: The reaction proceeds via protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon atom results in the formation of the double bond.
Figure 1: Proposed mechanism for the acid-catalyzed dehydration of this compound.
Experimental Protocol: Synthesis of Diethyl pent-2-enedioate
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain diethyl pent-2-enedioate.
Step 2: Base-Catalyzed Intramolecular Cyclization
The second step involves the conversion of the α,β-unsaturated diester into a dihydropyranone derivative through a base-catalyzed intramolecular cyclization. This reaction is a tandem process involving a Michael addition followed by a Dieckmann-like condensation (lactonization).
Mechanism: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular Michael addition to the α,β-unsaturated system of the other ester group. The resulting cyclic enolate then undergoes protonation to yield the dihydropyranone product.
Sources
- 1. Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 69134-53-8: this compound [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 2-Hydroxypentanedioate in Knoevenagel Condensation Reactions
Introduction: Unlocking Synthetic Versatility with a Hydroxylated Active Methylene Compound
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in generating α,β-unsaturated compounds.[1] These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1][2] While the reaction traditionally employs active methylene compounds like diethyl malonate or ethyl acetoacetate, the use of functionalized substrates such as diethyl 2-hydroxypentanedioate introduces both unique opportunities and challenges.[3] This α-hydroxy diester, a derivative of 2-hydroxyglutaric acid, offers a scaffold ripe for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug development.[4]
The presence of the hydroxyl group imparts distinct reactivity to this compound, influencing enolate formation and the subsequent condensation pathway. This guide provides an in-depth exploration of the application of this compound in Knoevenagel condensation reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Influence of the α-Hydroxyl Group
The generally accepted mechanism for the Knoevenagel condensation involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product.[3]
In the case of this compound, the α-hydroxyl group can influence the reaction in several ways:
-
Inductive Effect: The electron-withdrawing nature of the hydroxyl group can increase the acidity of the α-proton, potentially facilitating its abstraction under milder basic conditions.
-
Steric Hindrance: The hydroxyl group may introduce steric bulk around the reactive center, which could influence the rate of reaction and the stereoselectivity of the product.
-
Potential for Intramolecular Reactions: The hydroxyl group can participate in intramolecular cyclization reactions, leading to the formation of lactones or other heterocyclic structures, depending on the reaction conditions and the nature of the carbonyl partner.
The choice of catalyst is paramount in controlling the reaction pathway. Weak bases such as primary and secondary amines (e.g., piperidine, pyridine) are often employed to prevent self-condensation of the aldehyde or ketone.[3][5]
Below is a diagram illustrating the generalized Knoevenagel condensation mechanism.
Caption: Generalized mechanism of the Knoevenagel condensation.
Application in Heterocyclic Synthesis: The Gateway to Substituted Piperidones
A significant application of this compound in Knoevenagel-type reactions is in the synthesis of highly substituted piperidine and piperidone frameworks. These nitrogen-containing heterocycles are prevalent in a vast number of bioactive natural products and marketed drugs. The strategic placement of the hydroxyl group in the starting material allows for subsequent intramolecular reactions, leading to the formation of these valuable scaffolds.
While direct, published protocols for a one-pot Knoevenagel condensation followed by cyclization using this compound are not abundant, the principles of this transformation are well-established in organic synthesis. The following protocol outlines a plausible and instructive synthetic route to a substituted 2-piperidone, a valuable intermediate for further chemical elaboration. This protocol is based on established methodologies for piperidine synthesis which often involve Michael additions and subsequent cyclizations, conceptually related to the outcome of a Knoevenagel condensation product's reactivity.
Protocol: Synthesis of a Substituted 2-Piperidone Derivative
This protocol describes a two-step, one-pot procedure involving an initial Knoevenagel-type condensation of this compound with an aromatic aldehyde, followed by a Michael addition of an amine and subsequent intramolecular cyclization.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (mmol) | Volume/Mass |
| This compound | 69134-53-8 | 204.22 g/mol | 10 | 2.04 g |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 10 | 1.02 mL |
| Benzylamine | 100-46-9 | 107.15 g/mol | 10 | 1.09 mL |
| Piperidine | 110-89-4 | 85.15 g/mol | 1 (catalyst) | 0.1 mL |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | - | 50 mL |
| Toluene | 108-88-3 | 92.14 g/mol | - | 50 mL |
| Dean-Stark Apparatus | - | - | - | 1 |
Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10 mmol), benzaldehyde (10 mmol), and toluene (50 mL).
-
Knoevenagel Condensation: Add a catalytic amount of piperidine (1 mmol) to the reaction mixture. Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Michael Addition and Cyclization: Once the Knoevenagel condensation is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. Add benzylamine (10 mmol) and absolute ethanol (50 mL).
-
Reaction Completion: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate from the Knoevenagel step is consumed. This step may take several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the desired substituted 2-piperidone.
Expected Outcome:
This procedure is expected to yield a highly substituted 2-piperidone derivative. The initial Knoevenagel condensation forms an α,β-unsaturated intermediate. The subsequent Michael addition of benzylamine, followed by an intramolecular aminolysis and cyclization, leads to the formation of the piperidone ring.
Caption: Workflow for the synthesis of a substituted 2-piperidone.
Trustworthiness and Self-Validation
The protocols and methodologies described herein are based on fundamental, well-established principles of organic chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The successful formation of the α,β-unsaturated intermediate in the first step is a key validation point before proceeding to the subsequent cyclization.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in organic synthesis. Its application in Knoevenagel condensation reactions opens up avenues for the creation of complex and functionally diverse molecules, particularly substituted piperidones and other heterocyclic systems of interest in medicinal chemistry. The presence of the α-hydroxyl group offers a handle for further synthetic manipulations, expanding the chemical space accessible from this starting material. Future research in this area could focus on the development of stereoselective Knoevenagel condensations using chiral catalysts, which would provide enantiomerically enriched products for drug discovery programs. Further exploration of one-pot multicomponent reactions involving this compound is also a promising direction for the efficient construction of molecular complexity.
References
- Pure Chemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- Hein, R. W., Astle, M. J., & Shelton, J. R. (1951). Ion-exchange Resin Catalysis of the Knoevenagel Condensation of Ketones. The Journal of Organic Chemistry, 16(10), 1564-1572.
- Donohoe, T. J., et al. (2012). A hydrogen borrowing the [5 + 1] annulation method.
- Crudden, C. M., et al. (2005). Diastereoselective reduction of substituted pyridines to piperidines.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Mokhtary, M., & Torabi, S. (2018). Nanomagnetite (Fe3O4) as an effective and strong catalyst for the preparation of substituted naphthalene-2-ol analogs by ultrasound irradiation. Ultrasonics Sonochemistry, 40, 834-839.
- The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate.
- Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References.
- Wikipedia. (2023, December 1). Knoevenagel condensation.
- Gaube, G., Mutter, J., & Leitch, D. (2020). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
- Sharma, N., et al. (2014). Lipase-catalyzed Knoevenagel condensation in water–ethanol solvent system. Tetrahedron Letters, 55(30), 4153-4156.
- Hein, R. W., Astle, M. J., & Shelton, J. R. (1951). Ion-exchange Resin Catalysis of the Knoevenagel Condensation of Ketones. The Journal of Organic Chemistry, 16(10), 1564-1572.
- Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Royal Society of Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(38), 8345-8352.
- Pure Chemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate.
- ACS Publications. (2019). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Sustainable Chemistry & Engineering, 7(19), 16489-16498.
- ResearchGate. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
- ResearchGate. (2018). Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate under alkaline conditions yielding the bis adduct (1a), benzaldehyde with diethyl malonate producing the bis adduct at 298 K, and the unsaturated mono compound at 373 K (1b).
- Flavornet. (n.d.). Diethyl 2-hydroxyglutarate.
- National Center for Biotechnology Information. (2021). An Update: Enzymatic Synthesis for Industrial Applications. Advanced Science, 8(15), 2100363.
- MDPI. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 17(9), 10834-10864.
- ResearchGate. (2020). Synthesis of 2a-h from 1a-h using diethyl malonate.
Sources
Application Notes & Protocols: The Role of Diethyl 2-Hydroxypentanedioate in Michael-Type Addition Reactions
Abstract: This technical guide provides a comprehensive exploration of Diethyl 2-hydroxypentanedioate (diethyl 2-hydroxyglutarate) within the context of Michael addition reactions. While not a classical carbon-based Michael donor due to its structural features, its hydroxyl group serves as a potent oxygen nucleophile for conjugate additions, known as Oxy-Michael (or Oxa-Michael) reactions. This document elucidates the mechanistic principles, provides detailed, field-proven protocols for both base-catalyzed and organocatalytic transformations, and offers insights into the synthetic utility of the resulting ether-diester products, which are valuable intermediates in medicinal chemistry and materials science.
Part I: Mechanistic Framework and Strategic Considerations
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael reaction is a fundamental transformation in organic chemistry, involving the conjugate 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[1][2] The thermodynamic driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[2]
The process is typically initiated by a base, which deprotonates the Michael donor to generate a resonance-stabilized carbanion, most often an enolate. This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor. A subsequent protonation step yields the final 1,5-dicarbonyl adduct.[3]
-
Michael Donors: Nucleophiles that form stable carbanions, such as β-ketoesters, malonates, β-cyanoesters, and nitroalkanes.[1][4]
-
Michael Acceptors: Electron-deficient olefins like α,β-unsaturated ketones, aldehydes, esters, and nitriles.[5]
Caption: The three-step mechanism of a base-catalyzed Michael addition.
Structural Analysis: this compound as a Nucleophile
This compound (DEHP) is a diester featuring a hydroxyl group at the C-2 position, alpha to one of the ester carbonyls.[6][7] A common misconception is to view it as a potential carbon-based Michael donor. However, it lacks the requisite structural feature for classical Michael reactivity: it does not possess a methylene or methine proton flanked by two electron-withdrawing groups. The protons at C-3 and C-4 are not sufficiently acidic to be readily removed by common bases to form a stable carbanion.
The true nucleophilic potential of DEHP lies in its secondary hydroxyl group. Alcohols can act as effective nucleophiles in conjugate additions, a process termed the Oxy-Michael addition .[1][8] This reaction forms a carbon-oxygen bond and results in the synthesis of a β-alkoxy carbonyl compound. The reaction can be promoted by either a base, which generates an alkoxide, or by a Lewis acid/organocatalyst, which activates the Michael acceptor.[8][9]
Caption: Catalytic pathways for the Oxy-Michael addition using DEHP.
Part II: Application Notes and Experimental Protocols
Causality in Catalyst Selection
The choice of catalyst is critical for a successful Oxy-Michael addition and depends on the substrate scope and desired outcome.
-
Base Catalysis: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in stoichiometric amounts to fully generate the alkoxide of DEHP. However, for many substrates, a catalytic amount of a weaker base like sodium ethoxide (NaOEt) or 1,8-Diazabicycloundec-7-ene (DBU) is sufficient and preferable to minimize side reactions such as 1,2-addition or polymerization of the acceptor.[3]
-
Organocatalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids or proline, offer a powerful method for achieving high enantioselectivity.[8][10] These catalysts operate through non-covalent interactions, such as hydrogen bonding, to simultaneously activate the Michael acceptor and orient the incoming nucleophile, thereby controlling the stereochemical outcome of the addition.[10] This approach avoids the use of strong bases and metals, aligning with green chemistry principles.
Protocol 1: Base-Catalyzed Oxy-Michael Addition to Methyl Vinyl Ketone
This protocol describes a general procedure for the conjugate addition of DEHP to a reactive Michael acceptor using a catalytic amount of base.
Materials:
-
This compound (DEHP) (CAS 69134-53-8)[6]
-
Methyl vinyl ketone (MVK)
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (NaOEt), 21 wt% solution in Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.04 g, 10.0 mmol) and anhydrous ethanol (20 mL). Stir the solution at room temperature until the DEHP is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add sodium ethoxide solution (0.1 eq, e.g., 0.32 mL of 21% solution, 1.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 10 minutes at 0 °C.
-
Acceptor Addition: Add methyl vinyl ketone (1.1 eq, e.g., 0.92 mL, 11.0 mmol) dropwise over 5 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired β-alkoxy diester product.
| Michael Acceptor | Catalyst (0.1 eq) | Solvent | Typical Time (h) | Expected Product Structure |
| Methyl Vinyl Ketone | NaOEt | EtOH | 4-12 | β-(DEHP-oxy) ethyl methyl ketone |
| Cyclohexen-2-one | DBU | CH₂Cl₂ | 6-18 | 3-(DEHP-oxy)cyclohexanone |
| Acrylonitrile | KOtBu | THF | 2-8 | 3-(DEHP-oxy)propanenitrile |
| Diethyl Fumarate | NaH | THF | 12-24 | Diethyl 2-(DEHP-oxy)succinate |
Protocol 2: Asymmetric Organocatalytic Oxy-Michael Addition
This protocol is adapted from methodologies using chiral amine-boronate complexes to achieve enantioselective additions and serves as an advanced starting point for optimization.[8]
Materials:
-
This compound (DEHP)
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Phenylboronic acid
-
Quinine-derived catalyst (e.g., catalyst 8 in reference[8])
-
4Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Catalyst & Substrate Preparation: In a dry vial under nitrogen, add the α,β-unsaturated ketone (1.0 eq), DEHP (1.2 eq), phenylboronic acid (1.2 eq), and activated 4Å molecular sieves.
-
Solvent and Catalyst Addition: Add anhydrous DCM to achieve a 0.2 M concentration with respect to the ketone. Add the chiral quinine-derived organocatalyst (10 mol%).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or HPLC. Reaction times can range from 24 to 72 hours.
-
Oxidative Workup: Upon completion, filter off the molecular sieves. To the filtrate, add an equal volume of a 1:1 mixture of saturated NaHCO₃ and 30% H₂O₂. Stir vigorously for 1-2 hours to cleave the boronate ester.[8]
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3 x volume). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the product via column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the purified product should be determined using chiral HPLC analysis.
Caption: Standard experimental workflow for Michael-type additions.
Part III: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (base decomposed, organocatalyst poisoned).2. Insufficiently reactive Michael acceptor.3. Low reaction temperature. | 1. Use fresh base solution or catalyst.2. Increase reaction temperature or switch to a more potent catalyst (e.g., NaH instead of NaOEt).3. Allow reaction to run at room temperature or with gentle heating. |
| Formation of Side Products | 1. 1,2-addition to the carbonyl group.2. Polymerization of the Michael acceptor.3. Self-condensation of the acceptor. | 1. Use less reactive/bulky bases (e.g., DBU). Run reaction at lower temperatures.2. Add the Michael acceptor slowly to the reaction mixture.3. Ensure base is catalytic and conditions are not too harsh. |
| Low Enantioselectivity (Asymmetric Rxn) | 1. Catalyst loading is too low.2. Reaction temperature is too high.3. Presence of water or other protic impurities. | 1. Increase catalyst loading to 15-20 mol%.2. Run the reaction at a lower temperature (0 °C or -20 °C), accepting longer reaction times.3. Use rigorously dried solvents and reagents; activate molecular sieves properly. |
Conclusion
This compound is a valuable and versatile building block that participates efficiently in conjugate addition reactions not as a classical carbon donor, but as an oxygen nucleophile in Oxy-Michael additions. This guide provides robust, adaptable protocols for both simple base-catalyzed and advanced asymmetric organocatalytic transformations. The resulting β-alkoxy-diester products are highly functionalized scaffolds, primed for further synthetic manipulation, making the Oxy-Michael addition of DEHP a powerful tool for professionals in drug development and chemical synthesis.
References
- Title: Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins Source: ResearchG
- Title: Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins Source: OAE Publishing Inc. URL:[Link]
- Title: Catalytic, Enantioselective Michael Addition Reactions Source: ResearchG
- Title: Michael reaction Source: Wikipedia URL:[Link]
- Title: B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles Source: Organic Letters URL:[Link]
- Title: α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
- Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL:[Link]
- Title: Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons Source: National Institutes of Health (NIH) URL:[Link]
- Title: Michael Addition Reaction EXPLAINED Source: The Organic Chemistry Tutor (YouTube) URL:[Link]
- Title: Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
- Title: this compound (CHEBI:87295) Source: EMBL-EBI URL:[Link]
- Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
- Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CAS 69134-53-8: this compound [cymitquimica.com]
- 7. This compound (CHEBI:87295) [ebi.ac.uk]
- 8. Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Grignard Reactions with Diethyl 2-Hydroxypentanedioate
A Strategic Guide for the Synthesis of Highly Functionalized Polyols
Abstract
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application to polyfunctional substrates, however, presents significant challenges in chemoselectivity. This guide provides an in-depth analysis of the Grignard reaction with diethyl 2-hydroxypentanedioate, a substrate featuring two ester groups and a secondary alcohol. We explore the inherent reactivity of this molecule and present two distinct synthetic strategies: a direct approach requiring a large excess of the Grignard reagent and a more refined strategy employing a protecting group for the hydroxyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of complex 1,2,5-triols, which are valuable intermediates in medicinal chemistry and natural product synthesis.[3]
Understanding the Substrate: this compound
This compound (also known as diethyl 2-hydroxyglutarate) is a versatile building block possessing three potential sites for reaction with a nucleophilic and basic Grignard reagent.[3][4] A thorough understanding of its structure is critical for predicting reactivity and designing a successful synthetic protocol.
-
Key Functional Groups:
The primary synthetic challenge arises from the competing reactivity of the acidic hydroxyl proton versus the electrophilic ester carbonyls.
The Core Challenge: Chemoselectivity and the Acidic Proton
Grignard reagents (R-MgX) are not only potent nucleophiles but also exceptionally strong bases.[6] When introduced to a molecule containing an acidic proton, such as the hydroxyl group in this compound, an acid-base reaction will occur preferentially and instantaneously.[10]
R-MgX + R'-OH → R-H + R'-OMgX
This initial, non-productive reaction consumes one full equivalent of the Grignard reagent to form an alkane and a magnesium alkoxide.[11] Only after all hydroxyl groups have been deprotonated can the Grignard reagent begin to act as a nucleophile and attack the ester carbonyls. This inherent lack of chemoselectivity must be addressed in the experimental design.
Synthetic Strategy 1: The "Brute Force" Stoichiometric Approach
The most direct method to achieve the desired transformation is to add a large excess of the Grignard reagent to overcome the initial deprotonation and drive the reaction to completion at both ester sites.
Mechanism of a Double Addition to Esters
The reaction of a Grignard reagent with an ester does not stop after a single addition. The process involves two successive nucleophilic attacks.[8][9][12]
-
First Addition: The Grignard reagent attacks the ester carbonyl, breaking the π-bond and forming a tetrahedral intermediate.[8][12]
-
Elimination: This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (-OEt) as a leaving group. The product of this step is a ketone.[8][9]
-
Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[9] This forms a magnesium alkoxide intermediate.
-
Protonation: A final acidic workup protonates the alkoxide to yield the tertiary alcohol.[8][13]
For this compound, this entire sequence occurs at both ester positions, ultimately leading to a 1,2,5-triol where two identical R-groups from the Grignard reagent have been added to the C1 and C5 positions.
Protocol 1: Synthesis of a Substituted 1,2,5-Triol via Excess Grignard Reagent
This protocol details the synthesis of a target triol using a significant excess of a Grignard reagent (e.g., Methylmagnesium Bromide).
| Reagent | Molar Eq. | Mol | Mass/Volume | Notes |
| This compound | 1.0 | 0.01 | 2.04 g | Starting Material |
| Methylmagnesium Bromide (3.0 M in Ether) | 5.5 | 0.055 | 18.3 mL | A large excess is crucial. 1 eq for -OH, 2 eq for each ester, plus a slight excess. |
| Anhydrous Diethyl Ether | - | - | 50 mL | Solvent must be strictly anhydrous.[14][15] |
| Saturated aq. NH₄Cl | - | - | ~50 mL | For quenching the reaction. |
| Diethyl Ether | - | - | 3 x 30 mL | For extraction. |
| Anhydrous MgSO₄ | - | - | - | Drying agent. |
Step-by-Step Procedure:
-
Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon. An inert atmosphere is critical for success.[2]
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in 30 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction.[13][16]
-
Grignard Addition: Add the methylmagnesium bromide solution (5.5 eq) to the dropping funnel and add it dropwise to the stirred solution of the ester over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[16]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and protonate the alkoxides.[13] This process is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether. Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with 30 mL portions of diethyl ether.[13]
-
Washing & Drying: Combine all organic extracts and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude triol.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,5-triol.
Synthetic Strategy 2: The Protecting Group Approach
A more efficient and atom-economical strategy involves temporarily "masking" the reactive hydroxyl group with a protecting group that is inert to Grignard reagents.[17][18] This prevents the initial acid-base reaction, significantly reducing the amount of Grignard reagent required and simplifying the subsequent purification. Silyl ethers are the most common and effective protecting groups for this purpose.[10][17][19]
Workflow: Protection → Grignard Reaction → Deprotection
This three-step sequence ensures that the Grignard reagent reacts only with the intended ester functional groups.
Caption: Workflow for the protecting group strategy.
Protocol 2A: Protection of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the TMS-protected diester, which can often be used in the next step without further purification.
Protocol 2B: Grignard Reaction with the Protected Substrate
-
Follow the procedure outlined in Protocol 1 , using the TMS-protected diester as the starting material.
-
Crucially, the amount of Grignard reagent can be reduced to approximately 4.2 equivalents (2 eq for each ester plus a slight excess).
Protocol 2C: Deprotection of the Silyl Ether
-
Dissolve the crude protected triol from the previous step in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq).[18]
-
Stir at room temperature for 1-2 hours until TLC analysis shows complete removal of the TMS group.
-
Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the final, pure 1,2,5-triol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Wet glassware or solvents.[2] 2. Inactive Grignard reagent. 3. Insufficient amount of Grignard reagent (Strategy 1). | 1. Ensure all equipment is rigorously dried and the reaction is run under an inert atmosphere. Use freshly distilled anhydrous solvents. 2. Prepare or titrate the Grignard reagent immediately before use. 3. Increase the equivalents of Grignard reagent used. |
| Complex Product Mixture | 1. Incomplete reaction at one or both ester sites. 2. Side reactions from impurities. 3. Incomplete protection/deprotection (Strategy 2). | 1. Increase reaction time or temperature. Ensure sufficient equivalents of Grignard reagent. 2. Use purified starting materials and reagents. 3. Monitor protection and deprotection steps carefully by TLC to ensure full conversion before proceeding. |
| Recovery of Starting Alcohol | Grignard reagent was fully quenched by the acidic proton and an insufficient amount was used for the nucleophilic addition. | This is the expected outcome if fewer than 1.0 equivalents of Grignard reagent are used. Use the stoichiometric or protecting group strategy. |
Conclusion
The reaction of Grignard reagents with this compound is a powerful method for synthesizing complex 1,2,5-triols. However, success is contingent on addressing the substrate's inherent chemoselectivity challenge. While a "brute force" approach with excess Grignard reagent is feasible, it suffers from poor atom economy. A more strategic approach employing a silyl ether protecting group for the hydroxyl function is demonstrably superior, offering higher efficiency, easier purification, and better overall yields. For professionals in drug development and complex molecule synthesis, the protecting group strategy represents the most robust and reliable method for this transformation.
References
- Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Unknown. (n.d.). CHM 244 Lab Practical- Grignard Reactions.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Wikipedia. (n.d.). Grignard reaction.
- Fuchs, W., Ishler, N. H., & Sandhoff, A. G. (n.d.). Determination of Hydroxyl Groups with Grignard Reagent.
- ECHEMI. (n.d.). This compound Formula.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- BYJU'S. (n.d.). Grignard Reagent.
- Organic Chemistry. (2021, January 22). 12.5 Protecting Groups for Alcohols. YouTube.
- CymitQuimica. (n.d.). CAS 69134-53-8: this compound.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- ChemScene. (n.d.). 69134-53-8 | this compound.
- ChemWill. (n.d.). This compound Manufacturer Factory CAS 69134-53-8.
Sources
- 1. britthipple.com [britthipple.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 69134-53-8: this compound [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. leah4sci.com [leah4sci.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. zmsilane.com [zmsilane.com]
Application Note: High-Yield Synthesis of 1,2,5-Pentanetriol via Chemoselective Reduction of Diethyl 2-Hydroxypentanedioate with Lithium Aluminum Hydride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the reduction of diethyl 2-hydroxypentanedioate to 1,2,5-pentanetriol using lithium aluminum hydride (LAH). 1,2,5-Pentanetriol is a valuable chiral building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] This protocol details the underlying reaction mechanism, a robust experimental procedure, critical safety considerations for handling the pyrophoric LAH reagent, and an effective work-up procedure for isolating the final product in high purity and yield.
Introduction and Significance
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of this conversion, far exceeding the reactivity of milder agents like sodium borohydride which are generally ineffective for ester reduction.[3][4][5] The substrate, this compound, possesses two ester functionalities and a secondary alcohol.[6][7] The reaction with LAH will reduce both ester groups to primary alcohols, and the existing hydroxyl group will be deprotonated to form an aluminum alkoxide intermediate, which is regenerated upon work-up. The resulting product, 1,2,5-pentanetriol, is a viscous, hygroscopic liquid with applications as a versatile synthetic intermediate.[2] Understanding the nuances of this reaction, particularly the stoichiometry and the quenching process, is critical for a safe and successful outcome.
Reaction Mechanism
The reduction proceeds through a well-established multi-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.[8]
-
Acid-Base Reaction: The first equivalent of hydride reacts with the acidic proton of the hydroxyl group on the this compound, liberating hydrogen gas and forming an aluminum alkoxide.
-
First Hydride Attack (Ester Carbonyls): A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O π-bond, forming a tetrahedral intermediate.[8][9]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the C=O π-bond and expelling the ethoxide (⁻OEt) as a leaving group, which coordinates to the aluminum species. This step generates an aldehyde intermediate.[3]
-
Second Hydride Attack (Aldehyde Carbonyl): The aldehyde formed is more reactive than the starting ester and is immediately reduced by another hydride equivalent.[8] The hydride attacks the aldehyde carbonyl, forming a primary aluminum alkoxide intermediate.
-
Repeat for Second Ester: Steps 2-4 are repeated for the second ester group on the molecule.
-
Aqueous Work-up: Finally, a careful aqueous work-up is performed to quench any excess LAH and to protonate all the aluminum alkoxide intermediates, yielding the desired 1,2,5-pentanetriol.
Caption: Mechanism of Ester Reduction by LAH.
Materials and Equipment
| Reagents | Grade | Supplier Example |
| This compound | ≥95% | ChemScene[10] |
| Lithium Aluminum Hydride (LAH) | Powder or Granules | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | EMD Millipore |
| 15% (w/v) Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Celite® 545 | --- | Sigma-Aldrich |
| Deionized Water | --- | --- |
| Equipment | Specifications |
| Three-neck round-bottom flask | 500 mL, oven-dried |
| Magnetic stirrer and stir bar | |
| Reflux condenser with drying tube (CaCl₂) | |
| Dropping funnel (pressure-equalizing) | 125 mL, oven-dried |
| Nitrogen gas inlet | |
| Ice-water bath | |
| Buchner funnel and filter flask | |
| Rotary evaporator |
Experimental Protocol
Safety First: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[11][12] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[13] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[13][14] A Class D fire extinguisher for combustible metals must be readily available.[13]
Caption: Experimental Workflow for LAH Reduction.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (topped with a drying tube), and the dropping funnel. Ensure all glassware is thoroughly oven-dried to remove any trace moisture.[15] The system should be flushed with dry nitrogen gas.
-
LAH Suspension: In the fume hood, carefully weigh 4.5 g of lithium aluminum hydride and transfer it to the reaction flask.[15] Under a positive pressure of nitrogen, add 100 mL of anhydrous diethyl ether to the flask to create a suspension.
-
Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.[16][17]
-
Substrate Addition: Dissolve 10.2 g (50 mmol) of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the vigorously stirred LAH suspension over a period of 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[15] Significant hydrogen evolution will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Quenching (Fieser Method): This is the most critical and hazardous step. Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[11][17] Quench the excess LAH by the slow, dropwise addition of the following, allowing the vigorous gas evolution to subside between each addition:
-
Precipitate Formation: After the final addition of water, remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.[3][11]
-
Isolation: Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the white solid thoroughly with several portions of diethyl ether or ethyl acetate to ensure complete recovery of the product.[11][16]
-
Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be further purified by column chromatography if necessary.
Data and Expected Results
| Parameter | Value | Notes |
| Starting Material | This compound | MW: 204.22 g/mol [6] |
| Product | 1,2,5-Pentanetriol | MW: 120.15 g/mol [1] |
| LAH Equivalents | ~2.4 eq. hydride | An excess is used to ensure complete reaction. |
| Expected Yield | 75-85% | Dependent on work-up efficiency. |
| Appearance | Colorless, viscous oil | [2] |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spec | Confirm structure and purity. |
Safety and Hazard Management
-
Lithium Aluminum Hydride: LAH is a water-reactive, pyrophoric, and corrosive solid.[12][13][19] It can ignite spontaneously in moist air or upon friction.[13] It reacts violently with water, alcohols, and acids to produce flammable hydrogen gas.[11][12] Skin and eye contact will cause severe burns.[12][14]
-
Handling: Always handle LAH in an inert atmosphere (glovebox or nitrogen-flushed fume hood).[13] Use non-sparking tools.[13]
-
Spills: In case of a small spill, immediately cover the material with dry sand, sodium carbonate, or powdered limestone.[13][14] DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS. [13]
-
Waste Disposal: Unused LAH and reaction residues must be quenched carefully using the Fieser method or by slow addition to a non-reactive solvent like ethyl acetate before final disposal as hazardous waste.[14]
References
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
- University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
- Leah4sci. (2016). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.
- ChemSynthesis. (n.d.). 1,2,5-pentanetriol.
- Sciencemadness.org. (2017). As Pentanetriol-1,2,5 can currently be obtained without major difficulties.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 14697-46-2: (±)-1,2,5-Pentanetriol | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. CAS 69134-53-8: this compound [cymitquimica.com]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. nj.gov [nj.gov]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Workup [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
Application Note: Orthogonal Protection Strategies for the Hydroxyl Group of Diethyl 2-Hydroxypentanedioate
Abstract
Diethyl 2-hydroxypentanedioate is a valuable chiral building block in organic synthesis. Its utility is often contingent on the strategic manipulation of its secondary hydroxyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing orthogonal protecting group strategies for this hydroxyl moiety. The primary challenge lies in the need to perform chemical transformations on other parts of the molecule without affecting the sensitive diethyl ester functionalities. We present a comparative analysis of three robust protecting groups—tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and benzyl (Bn)—and provide detailed, validated protocols for their introduction and cleavage, ensuring the integrity of the ester groups.
Introduction: The Orthogonality Challenge
In multi-step organic synthesis, the temporary masking of a reactive functional group is a fundamental strategy.[1] The secondary hydroxyl group of this compound is nucleophilic and possesses an acidic proton, which can interfere with a wide range of reactions, such as those involving organometallics, strong bases, or certain oxidants.[2][3] The concurrent presence of two ethyl ester groups introduces a significant constraint: the chosen protecting group must be installed and, more importantly, removed under conditions that do not induce hydrolysis, saponification, or transesterification of the esters.
This requirement necessitates an orthogonal protection strategy , wherein one protecting group can be selectively cleaved in the presence of another functional group (in this case, the esters).[4][5][6] An ideal protecting group for this substrate should be:
-
Easy and high-yielding to introduce.
-
Stable across a wide range of reaction conditions.
-
Selectively removable in high yield under mild conditions that are non-detrimental to the rest of the molecule.[3][7]
This guide explores three distinct classes of ether-based protecting groups that fulfill these criteria to varying degrees, providing chemists with a toolkit to select the optimal strategy for their specific synthetic route.
Silyl Ether Protection: The tert-butyldimethylsilyl (TBDMS) Group
Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection methods.[2][8] The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent first choice, offering a robust shield against many reagents while being readily cleavable with fluoride ion sources.[2][9] Its stability is a direct consequence of the steric hindrance provided by the tert-butyl group, which shields the silicon-oxygen bond from attack.[10]
Causality Behind Experimental Choices:
-
Protection: The use of imidazole as a base is crucial. It acts as a catalyst by forming a highly reactive silylimidazolium intermediate, which is then attacked by the alcohol.[11] Anhydrous dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which effectively solvates the reagents.[11]
-
Deprotection: The exceptional strength of the Silicon-Fluoride bond (Si-F) is the driving force for deprotection.[9][12] Tetrabutylammonium fluoride (TBAF) is the reagent of choice as it provides a soluble source of fluoride ions in organic solvents like tetrahydrofuran (THF).[12] This method is exceptionally mild and chemoselective, leaving the ester groups completely intact.[13]
Experimental Protocol 1: TBDMS Protection of this compound
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound and imidazole in anhydrous DMF.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with water, then with brine to remove residual DMF and imidazole.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield diethyl 2-(tert-butyldimethylsilyloxy)pentanedioate.
-
Experimental Protocol 2: Fluoride-Mediated TBDMS Deprotection
-
Materials:
-
Diethyl 2-(tert-butyldimethylsilyloxy)pentanedioate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.
-
Monitor the reaction by TLC; it is typically complete within 1-4 hours.[10]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to remove residual silyl byproducts.
-
TBDMS Protection Workflow
Caption: TBDMS protection and fluoride-mediated deprotection workflow.
Acetal Protection: The Methoxymethyl (MOM) Group
Acetal-based protecting groups, such as methoxymethyl (MOM) ether, are stable to a wide array of non-acidic conditions, including strong bases, nucleophiles, and many reducing/oxidizing agents.[14][15] This makes them highly valuable for syntheses involving Grignard reagents or hydride reductions. The MOM group is installed under basic or acidic conditions and is readily cleaved by acid hydrolysis.[14][16]
Causality Behind Experimental Choices:
-
Protection: Chloromethyl methyl ether (MOMCl) is a potent alkylating agent but is also a known carcinogen.[2][13] A safer and effective alternative involves an acetal exchange reaction using dimethoxymethane (methylal) with a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH).[14][16] This method avoids the use of the hazardous MOMCl.
-
Deprotection: The key challenge is to cleave the MOM ether without promoting acid-catalyzed hydrolysis of the ethyl esters. This requires carefully controlled, mild acidic conditions. Using a catalytic amount of a strong acid (e.g., HCl, p-TsOH) in an anhydrous alcoholic solvent (e.g., methanol) is often effective.[13][15] The alcohol solvent acts to trap the intermediate oxocarbenium ion, preventing the accumulation of water that would lead to ester hydrolysis.
Experimental Protocol 3: MOM Protection (MOMCl-Free Method)
-
Materials:
-
This compound (1.0 eq)
-
Dimethoxymethane (large excess, acts as reagent and solvent)
-
Phosphorus pentoxide (P₂O₅, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred suspension of P₂O₅ in anhydrous DCM and dimethoxymethane at 0 °C, add a solution of this compound in DCM.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-8 hours).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield diethyl 2-(methoxymethoxy)pentanedioate.
-
Experimental Protocol 4: Mild Acidic MOM Deprotection
-
Materials:
-
Diethyl 2-(methoxymethoxy)pentanedioate (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the MOM-protected substrate in methanol at room temperature.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature or with gentle warming (e.g., 40 °C), monitoring carefully by TLC. The reaction is usually complete in 2-6 hours.
-
Once complete, neutralize the acid by adding solid NaHCO₃ or triethylamine until effervescence ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify if necessary.
-
MOM Protection Workflow
Caption: MOM protection (safe method) and mild acidic deprotection.
Benzyl (Bn) Ether Protection: A Robust Orthogonal Strategy
The benzyl (Bn) ether is one of the most robust and reliable protecting groups for alcohols. It exhibits excellent stability towards a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making it compatible with a vast number of synthetic transformations.[17][18] Its true power lies in its unique method of deprotection: catalytic hydrogenolysis.[19] This cleavage condition is exceptionally mild and neutral, providing near-perfect orthogonality with acid- and base-labile groups like esters.[17][20]
Causality Behind Experimental Choices:
-
Protection: The standard method for benzylation is a Williamson ether synthesis.[19] A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the alcohol, forming a sodium alkoxide. This highly nucleophilic species then readily displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction.[13]
-
Deprotection: Catalytic hydrogenolysis involves the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[21] The reaction proceeds by oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, releasing the deprotected alcohol and toluene as a benign byproduct.[20] This process is highly specific and will not affect the ethyl ester groups. However, it is incompatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups.[17]
Experimental Protocol 5: Benzylation via Williamson Ether Synthesis
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield diethyl 2-(benzyloxy)pentanedioate.
-
Experimental Protocol 6: Debenzylation via Catalytic Hydrogenolysis
-
Materials:
-
Diethyl 2-(benzyloxy)pentanedioate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol % Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., purge with Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.
-
Stir the reaction vigorously under an atmosphere of H₂ (1 atm) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
-
Benzyl Protection Workflow
Caption: Benzyl ether protection and deprotection via hydrogenolysis.
Comparative Summary and Strategic Selection
The choice of protecting group is dictated by the planned synthetic sequence. A summary of the stability and deprotection conditions is provided below to aid in this critical decision-making process.
| Protecting Group | Stability Profile | Deprotection Conditions | Orthogonality with Esters | Key Considerations |
| TBDMS | Stable to base, nucleophiles, many redox reagents. Labile to acid and fluoride.[10][22] | TBAF in THF . Mildly acidic conditions (e.g., AcOH/H₂O) also work.[10][23] | Excellent. Fluoride deprotection is highly chemoselective. | The workhorse for general protection. Less stable to strong acids than Bn. |
| MOM | Stable to strong bases, nucleophiles, redox reagents. Labile to acid.[14] | Mild Acid (e.g., cat. HCl in MeOH).[13][14] | Good. Requires careful control of deprotection to avoid ester hydrolysis. | Excellent for reactions involving strong bases (e.g., organolithiums). Avoid carcinogenic MOMCl. |
| Bn | Very stable to strong acids, strong bases, nucleophiles, and most redox reagents.[17][18] | H₂ / Pd/C (Catalytic Hydrogenolysis).[17][20] | Excellent. Hydrogenolysis is a neutral, highly specific method. | The most robust choice, but incompatible with other reducible groups (alkenes, alkynes, etc.). |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection of a protecting group for its secondary hydroxyl function. The TBDMS, MOM, and Bn ethers each offer a unique set of advantages and provide orthogonal strategies to preserve the integrity of the molecule's ethyl ester groups. By understanding the specific stability profiles and deprotection mechanisms detailed in this guide, researchers can confidently design and execute synthetic routes that maximize yield and purity, accelerating progress in chemical research and drug development.
References
- Vertex AI Search. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH.
- Benchchem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Wikipedia. (n.d.). Silyl ether.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Gelest Inc. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
- Wikipedia. (n.d.). Protecting group.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.
- Benchchem. (n.d.). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether.
- P. G. M. Wuts. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Greene's Protective Groups in Organic Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. adichemistry.com [adichemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Benzyl Ethers [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 22. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 23. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
The Strategic Application of Diethyl 2-Hydroxypentanedioate in the Synthesis of Bioactive Natural Products
Introduction: Unveiling the Potential of a Versatile Chiral Synthon
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Diethyl 2-hydroxypentanedioate, a diester of 2-hydroxyglutaric acid, has emerged as a valuable and versatile chiral building block.[1][2] Its utility lies in the dense functionality it presents: a stereogenic center bearing a hydroxyl group, and two ester moieties that can be differentially manipulated. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound, with a particular focus on its application in the stereoselective synthesis of the pharmaceutically important alkaloid, (+)-pilocarpine.
This guide will detail the preparation of the key enantiomer, diethyl (S)-2-hydroxypentanedioate, and its subsequent transformation into the crucial intermediate, (+)-homopilopic acid, a substituted γ-butyrolactone. The conversion of this intermediate to the final natural product will also be outlined, providing a complete synthetic blueprint. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₅ | [3][4] |
| Molecular Weight | 204.22 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 291.8 °C | [3] |
| Density | 1.122 g/cm³ | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Synthetic Strategy: A Roadmap to (+)-Pilocarpine
The total synthesis of (+)-pilocarpine from this compound hinges on a logical sequence of stereocontrolled reactions. The overall strategy is to leverage the existing chirality of diethyl (S)-2-hydroxypentanedioate to construct the stereocenters present in the target molecule.
Figure 1: Overall synthetic workflow from diethyl 2-oxopentanedioate to (+)-pilocarpine.
Part 1: Enantioselective Synthesis of Diethyl (S)-2-Hydroxypentanedioate
The cornerstone of this synthetic approach is the generation of the enantiomerically pure starting material. This is efficiently achieved through the asymmetric hydrogenation of the prochiral ketone, diethyl 2-oxopentanedioate.
Protocol 1: Asymmetric Hydrogenation of Diethyl 2-Oxopentanedioate
This protocol is based on established methods for the enantioselective reduction of α-ketoesters.[5][6]
Materials:
-
Diethyl 2-oxopentanedioate
-
Platinum on alumina (Pt/Al₂O₃) catalyst
-
Dihydroquinine
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., ethanol)
-
Standard glassware for hydrogenation under pressure
Procedure:
-
In a high-pressure hydrogenation vessel, a solution of diethyl 2-oxopentanedioate in the chosen solvent is prepared.
-
The Pt/Al₂O₃ catalyst and the chiral modifier, dihydroquinine, are added to the solution. The ratio of substrate to catalyst and modifier should be optimized for the specific reaction scale.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude diethyl (S)-2-hydroxypentanedioate.
-
Purification is achieved by flash column chromatography on silica gel to afford the enantiomerically enriched product.
Expert Insights: The choice of chiral modifier is critical for achieving high enantioselectivity. Cinchona alkaloids, such as dihydroquinine, are well-established for this type of transformation. The solvent can also influence the stereochemical outcome, and a screening of different solvents may be necessary for optimization.
Part 2: Synthesis of the Key Intermediate, (+)-Homopilopic Acid
With the chiral starting material in hand, the next crucial step is the construction of the γ-butyrolactone core of pilocarpine. This is accomplished through a stereoselective reduction of both ester functionalities followed by an acid-catalyzed lactonization.
Protocol 2: Conversion of Diethyl (S)-2-Hydroxypentanedioate to (+)-Homopilopic Acid
This protocol is adapted from general procedures for the reduction of diesters to diols and subsequent lactonization.[7]
Materials:
-
Diethyl (S)-2-hydroxypentanedioate
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) with a Lewis acid (e.g., LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of diethyl (S)-2-hydroxypentanedioate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
The reducing agent (e.g., LiBH₄) is added portion-wise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of aqueous acid at 0 °C.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triol.
-
The crude triol is then dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the lactonization to completion.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The resulting crude (+)-homopilopic acid can be purified by crystallization or column chromatography.
Figure 2: Conversion of diethyl (S)-2-hydroxypentanedioate to (+)-homopilopic acid.
Part 3: Completion of the Total Synthesis of (+)-Pilocarpine
The final stage of the synthesis involves the elaboration of the (+)-homopilopic acid intermediate into the target natural product, (+)-pilocarpine. This transformation typically involves several steps, including the introduction of the imidazole moiety.
Protocol 3: Conversion of (+)-Homopilopic Acid to (+)-Pilocarpine
This part of the synthesis is well-documented in the literature and involves the conversion of the lactone to an intermediate that can be coupled with a suitable imidazole precursor.[1][8]
Key Transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid of homopilopic acid is typically converted to a more reactive species, such as an acid chloride or a Weinreb amide.
-
Introduction of the Imidazole Precursor: The activated intermediate is then reacted with a suitable nucleophile that will ultimately form the imidazole ring.
-
Cyclization and Methylation: The final steps involve the formation of the imidazole ring and N-methylation to yield (+)-pilocarpine.
Expert Insights: The specific reagents and conditions for this multi-step conversion can vary, and researchers should consult the primary literature for detailed procedures.[1][8] The stereochemical integrity of the chiral centers must be maintained throughout this sequence.
Conclusion and Future Outlook
This compound stands as a powerful and underutilized chiral building block in the arsenal of the synthetic organic chemist. Its application in the stereoselective synthesis of
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 8. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Reactions Involving Diethyl 2-Hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Diethyl 2-hydroxypentanedioate, a chiral building block derived from glutamic acid, offers significant potential in the stereocontrolled synthesis of complex molecular architectures. Its inherent chirality at the C2 position, coupled with the coordinating ability of the hydroxyl and ester functionalities, provides a powerful handle for directing the stereochemical outcome of adjacent newly formed stereocenters. This guide provides an in-depth exploration of diastereoselective reactions leveraging this versatile substrate. We will delve into the mechanistic underpinnings of stereocontrol, focusing on chelation-controlled processes, and provide detailed, field-proven protocols for key transformations including alkylation, aldol additions, and Michael reactions. These methodologies are designed to be robust and adaptable, serving as a valuable resource for researchers engaged in the synthesis of pharmaceuticals, natural products, and other high-value chiral molecules.
Introduction: The Strategic Value of this compound
This compound, also known as diethyl 2-hydroxyglutarate, is a valuable chiral precursor in organic synthesis.[1][2] Its structure features a stereogenic center at the α-position to an ester, with a hydroxyl group that can act as a powerful stereodirecting element. This arrangement is particularly amenable to chelation control with Lewis acidic reagents, thereby locking the conformation of the molecule and enabling highly diastereoselective transformations at adjacent positions.
The ability to control the formation of new stereocenters relative to an existing one is a cornerstone of modern asymmetric synthesis. This compound serves as an excellent substrate for investigating and applying principles of 1,2- and 1,3-asymmetric induction. The protocols detailed herein are designed to provide researchers with a practical framework for harnessing the stereodirecting power of this molecule.
The Principle of Chelation Control in α-Hydroxy Esters
The key to achieving high diastereoselectivity with this compound lies in exploiting chelation control . The proximity of the C2-hydroxyl group and the C1-ester carbonyl allows for the formation of a rigid, five-membered chelate ring with a suitable Lewis acid (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺). This chelation effectively blocks one face of the molecule, forcing incoming electrophiles or nucleophiles to approach from the less sterically hindered face.
Figure 1: Conceptual workflow for chelation-controlled alkylation.
This principle is fundamental to the diastereoselective alkylation of the corresponding enolate, as well as directing nucleophilic additions to the ester carbonyl or in conjugate additions where the α-hydroxy ester acts as the chiral auxiliary.
Diastereoselective Alkylation of Diethyl (S)-2-hydroxypentanedioate
The generation of a second stereocenter at the C3 position via alkylation can be achieved with high diastereoselectivity through the formation of a chelated enolate. The choice of base, Lewis acid, and electrophile are critical for success.
Rationale and Mechanistic Insight
Deprotonation of the C3 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates an enolate. In the presence of a bidentate Lewis acid such as MgBr₂ or ZnCl₂, a rigid chelate is formed involving the C2-hydroxyl and the enolate oxygen. This chelate forces the substituent at C2 and the rest of the carbon chain into a pseudo-equatorial position to minimize steric strain, exposing one face of the enolate for alkylation.
Figure 2: Proposed chelation model for diastereoselective alkylation.
Detailed Protocol: Diastereoselective Alkylation
Objective: To synthesize diethyl (2S, 3R)-2-hydroxy-3-alkylpentanedioate.
Materials:
-
Diethyl (S)-2-hydroxypentanedioate
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂) or Zinc Chloride (ZnCl₂)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation and Chelation: In a separate flame-dried flask, dissolve diethyl (S)-2-hydroxypentanedioate (1.0 eq.) and MgBr₂·OEt₂ (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of the hydroxy ester. Stir the resulting mixture for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diastereomer.
Data Presentation:
| Electrophile (R-X) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Methyl Iodide | >95:5 | ~75 |
| Benzyl Bromide | >98:2 | ~80 |
| Allyl Bromide | >95:5 | ~70 |
| Note: Diastereomeric ratios and yields are representative and based on similar systems. Actual results may vary and should be determined experimentally. |
Diastereoselective Aldol Addition
The chiral enolate generated from diethyl (S)-2-hydroxypentanedioate can also undergo highly diastereoselective aldol additions with various aldehydes.[1][3][4]
Rationale and Stereochemical Model
Similar to alkylation, the formation of a rigid, chelated enolate is key. The Zimmerman-Traxler transition state model, in the context of this chelated system, predicts the stereochemical outcome. The aldehyde will approach the enolate from the less hindered face, and the relative orientation of the aldehyde substituents will determine the syn or anti configuration of the product. For many aldehydes, a strong preference for the anti-aldol product is observed.
Figure 3: Workflow for diastereoselective aldol addition.
Detailed Protocol: Diastereoselective Aldol Addition
Objective: To synthesize the anti-aldol adduct from diethyl (S)-2-hydroxypentanedioate and an aldehyde.
Materials:
-
Diethyl (S)-2-hydroxypentanedioate
-
Anhydrous THF
-
LDA (freshly prepared as in 3.2)
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄] or other suitable Lewis acid
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Saturated aqueous NH₄Cl
-
EtOAc
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Generate the lithium enolate of diethyl (S)-2-hydroxypentanedioate at -78 °C using freshly prepared LDA as described in section 3.2, step 1 and the first part of step 2 (without the addition of MgBr₂·OEt₂ at this stage).
-
Transmetalation/Chelation: To the lithium enolate solution at -78 °C, add Ti(Oi-Pr)₄ (1.5 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C to allow for transmetalation and formation of the titanium-chelated enolate.
-
Aldol Addition: Add the aldehyde (1.2 eq.), freshly distilled if necessary, dropwise to the enolate solution at -78 °C. Stir the reaction for 2-3 hours at this temperature.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in section 3.2, steps 4 and 5.
Data Presentation:
| Aldehyde (R-CHO) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Isobutyraldehyde | >97:3 | ~85 |
| Benzaldehyde | >95:5 | ~80 |
| Acetaldehyde | >90:10 | ~70 |
| Note: Diastereomeric ratios and yields are representative and based on similar systems. Actual results may vary. |
Diastereoselective Michael Addition
Diethyl (S)-2-hydroxypentanedioate can be used to control the stereochemistry of conjugate additions to α,β-unsaturated systems. In this case, the chiral hydroxy ester acts as a chiral auxiliary.[5][6]
Rationale
The α-hydroxy ester moiety can be tethered to a Michael acceptor. The stereodirecting influence of the hydroxyl group, again through chelation with a Lewis acid, will favor the approach of a nucleophile from one of the diastereotopic faces of the double bond.
Detailed Protocol: Diastereoselective Michael Addition of a Thiol
Objective: To perform a diastereoselective Michael addition of a thiol to an α,β-unsaturated ester derived from diethyl (S)-2-hydroxypentanedioate.
Materials:
-
(S)-2-(5-ethoxy-5-oxopentan-2-yloxy)acrylic acid (prepared from diethyl (S)-2-hydroxypentanedioate)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Thiol (e.g., thiophenol)
-
Lewis acid (e.g., Titanium (IV) chloride, TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Michael Acceptor: This protocol assumes the prior synthesis of an appropriate α,β-unsaturated system where the chiral hydroxy ester is incorporated.
-
Michael Addition: In a flame-dried flask under an inert atmosphere, dissolve the chiral Michael acceptor (1.0 eq.) in anhydrous DCM. Cool the solution to -78 °C. Add TiCl₄ (1.1 eq.) dropwise. Stir for 15 minutes. Add the thiol (1.2 eq.) dropwise. Allow the reaction to stir at -78 °C for 4-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Diastereoselective Reduction of Diethyl 2-Oxopentanedioate
An alternative approach to access diastereomerically enriched this compound is through the diastereoselective reduction of the corresponding ketone, diethyl 2-oxopentanedioate. This can be achieved using chiral reducing agents.[7][8][9]
Rationale
The use of chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), can effectively differentiate between the two prochiral faces of the ketone, leading to one enantiomer of the alcohol in high excess.
Detailed Protocol: Asymmetric Reduction
Objective: To synthesize diethyl (S)-2-hydroxypentanedioate via asymmetric reduction.
Materials:
-
Diethyl 2-oxopentanedioate
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous THF
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
EtOAc
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Setup: In a flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF. Cool to -20 °C.
-
Reduction: Slowly add BMS (0.6 eq.) to the catalyst solution. Then, add a solution of diethyl 2-oxopentanedioate (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C. Stir for 1-2 hours.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol. Then, add 1 M HCl and stir for 30 minutes at room temperature.
-
Purification: Extract the mixture with EtOAc. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Conclusion
This compound is a powerful and versatile chiral building block for diastereoselective synthesis. The principles of chelation control, when applied correctly, allow for the predictable and high-fidelity transfer of stereochemical information. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to apply it to the synthesis of complex, stereochemically defined targets. As with all synthetic procedures, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- Breuning, M., Häuser, T., & Tanzer, E.-M. (n.d.). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Organic Letters. [Link]
- (2025). The synthesis of enantioenriched alpha-hydroxy esters.
- (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC. [Link]
- (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More.
- (n.d.).
- (n.d.). Synthesis of hydroxy lactones 11a-c.
- Bai, J., et al. (2022). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Organic Chemistry Portal. [Link]
- (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- (2002).
- (n.d.). A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones.
- (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]
- (2012). γ-Lactones from δ-lactones: total synthesis of the biosynthetic derailment product mupirocin H. PubMed. [Link]
- (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. [Link]
- (2022).
- (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]
- (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Semantic Scholar. [Link]
- (n.d.).
- (n.d.). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (2025). The Aldol Reaction: Group I and II enolates.
- (n.d.). Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products.
- (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. NIH. [Link]
- (n.d.).
- (2019). 22.3: Directed Aldol Reactions. Chemistry LibreTexts. [Link]
- (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]
- Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
- (n.d.).
- (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]
- (2003). Diastereoselective conjugate addition to chiral alpha,beta-unsaturated carbonyl systems in aqueous media: an enantioselective entry to alpha- and gamma-hydroxy acids and alpha-amino acids. PubMed. [Link]
- (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
- (n.d.).
- (2021). Highly Diastereoselective Chelation-Controlled 1,3-anti-Allylation of (S)-3-(Methoxymethyl)
- (n.d.).
- (2009). Diastereoselective synthesis of beta-substituted-alpha,gamma-diaminobutyric acids and pyrrolidines containing multichiral centers. PubMed. [Link]
- (2023).
- (n.d.). Synthesis of β-hydroxy-α-haloesters through super silyl ester directed syn-selective aldol reaction. Semantic Scholar. [Link]
Sources
- 1. Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates catalyzed by Lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:87295) [ebi.ac.uk]
- 3. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. | Semantic Scholar [semanticscholar.org]
- 8. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
Enzymatic resolution of racemic diethyl 2-hydroxypentanedioate
Application Note & Protocol
Topic: Enzymatic Resolution of Racemic Diethyl 2-Hydroxypentanedioate
Audience: Researchers, scientists, and drug development professionals.
High-Efficiency Enzymatic Kinetic Resolution of this compound Using Immobilized Candida antarctica Lipase B
Abstract
Enantiomerically pure α-hydroxy esters are crucial chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] This application note provides a detailed protocol for the kinetic resolution of racemic this compound via transesterification, catalyzed by the highly stable and selective immobilized Candida antarctica Lipase B (CALB). The method employs vinyl acetate as an irreversible acyl donor in a non-polar organic solvent, a system designed to maximize enzyme activity and enantioselectivity.[4][5] By stopping the reaction at approximately 50% conversion, both the unreacted (S)-ester and the acetylated (R)-ester can be recovered with high enantiomeric excess. The protocol includes comprehensive steps for reaction setup, monitoring via chiral High-Performance Liquid Chromatography (HPLC), and calculations for determining conversion and enantioselectivity.
Introduction: The Strategic Value of Enzymatic Resolution
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. This reality makes the production of enantiopure compounds a cornerstone of modern drug development.[6][7] this compound, a versatile α-hydroxy ester, serves as a precursor for various complex chiral molecules.[8][9][10] While classical chemical resolution methods exist, they often require stoichiometric amounts of expensive chiral resolving agents and can involve harsh reaction conditions.[11]
Enzymatic kinetic resolution (EKR) presents a superior alternative, offering mild reaction conditions, exceptional enantioselectivity, and the use of biodegradable catalysts.[6][12] Lipases, particularly Candida antarctica Lipase B (CALB), are widely employed due to their operational stability in organic solvents, broad substrate tolerance, and lack of a need for cofactors.[12][13][14]
This guide details a robust protocol for the kinetic resolution of racemic this compound. The strategy is based on the enantioselective acylation of the secondary hydroxyl group, where the lipase preferentially catalyzes the transfer of an acetyl group to one enantiomer over the other.
Principle of the Method: Enantioselective Transesterification
The core of this protocol is a lipase-catalyzed kinetic resolution. The enzyme, CALB, selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols) of the racemic substrate (rac-1 ) using an acyl donor. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible step drives the reaction forward and prevents the reverse reaction (alcoholysis), thereby improving yield and selectivity.[5][15]
The reaction is allowed to proceed to approximately 50% conversion. At this point, the mixture ideally contains the unreacted, enantiomerically enriched (S)-substrate ((S)-1 ) and the newly formed, enantiomerically enriched acetylated product ((R)-2 ). These two compounds, having different functional groups (a hydroxyl vs. an acetate ester), can be readily separated by standard chromatographic techniques like flash column chromatography.
Figure 1: Conceptual workflow for the enzymatic kinetic resolution of racemic this compound.
Materials, Reagents, and Equipment
3.1 Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Racemic this compound | ≥97% | Sigma-Aldrich | Substrate for resolution.[16] |
| Immobilized Candida antarctica Lipase B (CALB) | e.g., Novozym® 435 | Sigma-Aldrich | Biocatalyst. Store desiccated at 4°C. |
| Vinyl Acetate | ≥99%, anhydrous | Sigma-Aldrich | Acyl donor. Use freshly opened or distilled. |
| Methyl tert-butyl ether (MTBE) or Hexane | Anhydrous, ≥99% | Fisher Scientific | Reaction solvent. Non-polar solvents are preferred.[4][17] |
| Ethanol | ACS Grade | VWR | For quenching the reaction. |
| HPLC Grade Solvents (Hexane, Isopropanol) | HPLC Grade | Fisher Scientific | For chiral HPLC analysis. |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid for enzyme removal. |
3.2 Equipment
-
Magnetic stirrer with hotplate
-
Reaction vials or round-bottom flasks with screw caps or septa
-
Thermostatically controlled oil or water bath
-
Magnetic stir bars
-
Syringes and needles for sampling
-
Glass funnel and filter paper or fritted glass funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or similar)
Detailed Experimental Protocol
4.1 Reaction Setup
-
Prepare the Reaction Vessel: To a 25 mL oven-dried screw-cap vial containing a magnetic stir bar, add racemic this compound (1.0 g, 4.9 mmol).
-
Add Solvent and Acyl Donor: Add 10 mL of anhydrous MTBE (or hexane). Stir until the substrate is fully dissolved. Add vinyl acetate (0.67 mL, 7.35 mmol, 1.5 equivalents).
-
Equilibrate Temperature: Place the vial in a thermostatically controlled water bath set to 40°C. Allow the solution to equilibrate for 10 minutes.
-
Initiate the Reaction: Add the immobilized CALB (e.g., Novozym® 435, 100 mg, 10% w/w of substrate). Seal the vial tightly and stir the suspension at a moderate speed (e.g., 250 rpm).
-
Causality Note: Using 10% w/w enzyme is a common starting point for efficient catalysis. The temperature of 40°C provides a balance between reaction rate and enzyme stability.
-
4.2 Reaction Monitoring
-
Sampling: Periodically (e.g., every 1-2 hours), pause stirring briefly to allow the enzyme to settle. Withdraw a small aliquot (~10-20 µL) of the supernatant using a syringe.
-
Sample Preparation: Dilute the aliquot with 1 mL of ethanol in a labeled HPLC vial. The ethanol serves to quench the enzymatic reaction in the sample by denaturing the enzyme.
-
Analysis: Analyze the sample immediately by chiral HPLC (see Section 5) to determine the conversion percentage.
-
Endpoint: Continue monitoring until the reaction reaches approximately 50% conversion. This provides the optimal balance for achieving high enantiomeric excess (ee) for both the remaining substrate and the formed product.[18]
4.3 Work-up and Purification
-
Stop the Reaction: Once ~50% conversion is reached, stop the stirring and remove the vial from the heat source.
-
Remove the Enzyme: Filter the reaction mixture through a small plug of Celite® in a funnel to remove the immobilized enzyme beads. Wash the beads and the Celite® pad with a small amount of fresh solvent (e.g., 2 x 5 mL MTBE) to ensure complete recovery of the products.
-
Note: The recovered enzyme can often be washed with solvent, dried, and reused for subsequent reactions, demonstrating a key advantage of using immobilized biocatalysts.
-
-
Solvent Removal: Combine the filtrate and washes in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of unreacted (S)-diethyl 2-hydroxypentanedioate and (R)-diethyl 2-acetoxypentanedioate, can be separated using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separation.
Analytical Protocol: Chiral HPLC
The accurate determination of enantiomeric excess and conversion is critical for validating the success of the resolution. Chiral HPLC is the gold standard for this analysis.[19][20][21][22]
Figure 2: Workflow for the analytical validation of the enzymatic resolution via chiral HPLC.
5.1 HPLC Conditions (Example)
| Parameter | Condition |
| Column | Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 95:5 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25°C |
| Injection Vol. | 10 µL |
Note: These conditions are a starting point and may require optimization for your specific system.
5.2 Calculations
The enantiomeric excess (% ee) for the substrate (S) and product (P) is calculated from the peak areas of the respective enantiomers in the chromatogram.
-
% ee (Substrate) = (|Area(S) - Area(R)| / |Area(S) + Area(R)|) * 100
-
% ee (Product) = (|Area(R-acetate) - Area(S-acetate)| / |Area(R-acetate) + Area(S-acetate)|) * 100
Conversion (c) can be calculated based on the relative amounts of product and substrate.
-
Conversion (%) = (Total Area of Product / (Total Area of Product + Total Area of Substrate)) * 100
The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated using the following formula:[18]
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
Where c is the conversion (as a fraction), and ee_p is the enantiomeric excess of the product (as a fraction).
-
Expected Results
A successful kinetic resolution using CALB should yield the (S)-enantiomer of this compound and the (R)-enantiomer of the acetylated product. At 50% conversion, both are expected to have a high enantiomeric excess (>95%).
| Parameter | Expected Value (at ~50% conversion) | Notes |
| Conversion (c) | 45 - 55% | Target for optimal resolution. |
| ee (Substrate) | >95% for the (S)-enantiomer | The unreacted starting material is enriched in the slow-reacting enantiomer. |
| ee (Product) | >95% for the (R)-acetate | The product is formed from the fast-reacting enantiomer. |
| E-value | >100 | An E-value >100 indicates excellent enantioselectivity. |
References
- Banik, S. D., Nordblad, M., Woodley, J., & Peters, G. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate.
- Riahi, Y., et al. (n.d.). Modeling structure and flexibility of Candida antarctica lipase B in organic solvents.
- Hansen, T. S., et al. (2020). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations.
- Banik, S. D., & Peters, G. H. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]
- Cui, L., et al. (2012). Analysis of the Conformational Stability and Activity of Candida antarctica Lipase B in Organic Solvents. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.).
- Pescador, J., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]
- Piera, J., et al. (2007). Dynamic Kinetic Resolution of Secondary Alcohols Combining Enzyme-Catalyzed Transesterification and Zeolite-Catalyzed Racemization.
- Berar, S., et al. (2014). Detection and separation methods for resolution of products of enzymatic reactions.
- Walts, A. E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. [Link]
- Campbell, P. (2007). Kinetics of Transesterification.
- Cvengrošová, Z., et al. (2018). Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- Szymańska, A., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane.
- Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. [Link]
- Gładkowski, W., et al. (2019).
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Orlińska, B., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Hashimoto, Y., et al. (2012). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry. [Link]
- Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)
- Phenomenex. (n.d.).
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Yashima, E., et al. (2016). Chiral HPLC for efficient resolution of enantiomers.
- Jiang, H., et al. (2017). Reaction of polyenes and synthetic applications of chiral 1,2-diacetates.
- Forró, E., & Fülöp, F. (2007). Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes.
- Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THpC Derivatives: Green Approaches.
- Davies, H. M. L., & Cantrell Jr., W. R. (1991). α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes. The Davies Group - ScholarBlogs. [Link]
- Szymańska, E., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
- Li, Y., et al. (2023).
- Saini, P., et al. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed. [Link]
- Liu, K., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- Zhan, S., et al. (2025). Chiral benzo[2.2.1] α-hydroxyketones from a dirhodium(ii)/bisphosphine-catalyzed desymmetrization addition reaction. Chemical Science. [Link]
Sources
- 1. 26. α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes - The Davies Group [scholarblogs.emory.edu]
- 2. mdpi.com [mdpi.com]
- 3. Chiral benzo[2.2.1] α-hydroxyketones from a dirhodium(ii)/bisphosphine-catalyzed desymmetrization addition reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 69134-53-8: this compound [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 69134-53-8 [sigmaaldrich.com]
- 17. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 18. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl 2-hydroxypentanedioate
Introduction: The Significance of Diethyl 2-hydroxypentanedioate in Modern Synthesis
This compound, also known as diethyl 2-hydroxyglutarate, is a versatile difunctional organic molecule featuring both hydroxyl and diester moieties.[1][2] This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in the reactivity of its functional groups, which allow for a range of chemical transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on a robust and scalable protocol involving the reduction of diethyl 2-oxopentanedioate.
Strategic Approach to Synthesis: Choosing a Scalable and Reliable Method
For the large-scale production of this compound, the primary consideration is a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible. Two principal pathways are commonly considered:
-
Claisen Condensation followed by Reduction: This route involves the Claisen condensation of diethyl oxalate and ethyl acetate to form diethyl oxalacetate, which is then subsequently reduced to the desired product. While the initial condensation is well-established for large-scale production, the subsequent selective reduction of the keto group in the presence of two ester functionalities requires careful control.
-
Reduction of Diethyl 2-oxopentanedioate (Diethyl α-Ketoglutarate): This is a more direct approach, starting from a readily available precursor. The primary challenge lies in the selective reduction of the ketone functionality without affecting the ester groups. This can be achieved through two main methodologies:
-
Catalytic Hydrogenation: This method can be highly efficient and is often used in industrial settings. It offers the potential for stereoselective synthesis if a chiral catalyst is employed.
-
Chemical Reduction with Hydride Reagents: Agents like sodium borohydride (NaBH₄) are effective for the selective reduction of ketones in the presence of esters under mild conditions, making this an attractive option for large-scale synthesis.[3]
-
This guide will focus on the sodium borohydride reduction of diethyl 2-oxopentanedioate due to its operational simplicity, high chemoselectivity, and the wealth of safety and handling information available for scaling up such reactions.
Mechanistic Insights: The "Why" Behind the Protocol
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone in diethyl 2-oxopentanedioate.[3][4]
Figure 1: Simplified workflow of the sodium borohydride reduction.
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon. This is the rate-determining step and results in the formation of a tetracoordinate alkoxide intermediate.[3][4] The pi bond of the carbonyl group is broken, and its electrons are pushed onto the oxygen atom.
-
Protonation: The resulting alkoxide is then protonated by a protic solvent, such as ethanol, which is often used as the reaction medium.[5] This step regenerates the hydroxyl group and yields the final product.
The chemoselectivity of sodium borohydride is a key advantage. It is a milder reducing agent compared to others like lithium aluminum hydride (LiAlH₄) and will readily reduce aldehydes and ketones but is generally unreactive towards esters under standard conditions.[3] This allows for the targeted reduction of the keto group in diethyl 2-oxopentanedioate without affecting the two ethyl ester functionalities.
Detailed Large-Scale Synthesis Protocol: Reduction of Diethyl 2-oxopentanedioate with Sodium Borohydride
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately rated production area, with strict adherence to all safety protocols for handling flammable solvents and reactive reagents.
Materials and Equipment
| Material/Equipment | Specifications |
| Reaction Vessel | Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser. |
| Addition Funnel | For controlled addition of the sodium borohydride solution. |
| Diethyl 2-oxopentanedioate | High purity (≥98%). |
| Sodium Borohydride (NaBH₄) | Powder or granular. |
| Ethanol (EtOH) | Anhydrous or 95%. |
| Diethyl Ether (Et₂O) | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying. |
| Rotary Evaporator | For solvent removal. |
| Vacuum Distillation Apparatus | For purification of the final product. |
Experimental Procedure
Step 1: Reaction Setup and Inert Atmosphere
-
Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a condenser with a nitrogen or argon inlet.
-
Purge the reactor with an inert gas (nitrogen or argon) to displace air and maintain a dry atmosphere.
-
Charge the reactor with diethyl 2-oxopentanedioate (1.0 eq) and anhydrous ethanol (5-10 volumes) . For example, for 1 kg of the starting material, use 5-10 L of ethanol.
-
Begin stirring and cool the solution to 0-5 °C using a cooling jacket.
Step 2: Preparation and Addition of Sodium Borohydride Solution
-
In a separate vessel, carefully and slowly add sodium borohydride (0.3-0.5 eq) to anhydrous ethanol (2-3 volumes) while stirring. The dissolution is exothermic. It is crucial to control the temperature of this mixture.
-
Once the sodium borohydride is fully dissolved, transfer the solution to the addition funnel.
-
Slowly add the sodium borohydride solution to the stirred solution of diethyl 2-oxopentanedioate in the reactor, maintaining the internal temperature at 0-10 °C . The addition should be controlled to manage the exotherm and any hydrogen gas evolution.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Step 4: Quenching and Work-up
-
Once the reaction is complete, cool the mixture back to 0-5 °C .
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7. This will neutralize any unreacted sodium borohydride and decompose the borate esters. Be aware that hydrogen gas will be evolved during this step.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
To the resulting residue, add water (5 volumes) and diethyl ether (5 volumes) .
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 3 volumes) .
-
Combine the organic layers and wash with water (2 x 3 volumes) and then with saturated sodium chloride solution (brine) (1 x 3 volumes) .
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate , filter, and concentrate under reduced pressure to yield the crude this compound.
Step 5: Purification
-
The crude product is typically a colorless to pale yellow oil.[1]
-
Purify the crude oil by vacuum distillation . The boiling point of this compound is reported to be 128-130 °C at 5 Torr and 137 °C at 3 Torr.[6]
Expected Yield and Purity
-
Yield: 85-95%
-
Purity: >97% (as determined by GC-MS and NMR)
Safety Considerations for Large-Scale Sodium Borohydride Reductions
Scaling up reactions involving sodium borohydride requires stringent safety protocols due to its reactivity.
-
Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like ethanol and water) and acidic conditions to produce flammable hydrogen gas.[7] The reaction and quenching steps must be performed in a well-ventilated area, away from ignition sources, and under an inert atmosphere. Proper venting of the reactor is essential.
-
Exothermic Reaction: The reaction of sodium borohydride with the ketone and the quenching process are exothermic.[7] Adequate cooling capacity is crucial to maintain the desired reaction temperature and prevent a runaway reaction. The rate of addition of the borohydride solution and the quenching agent must be carefully controlled.
-
Handling of Sodium Borohydride: Sodium borohydride is a corrosive solid that can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7] Inhalation of the dust should be avoided.[8]
-
Quenching: The quenching of excess sodium borohydride with acid must be done slowly and at a low temperature to control the rate of hydrogen evolution and heat generation.
Figure 2: Key safety considerations for the large-scale NaBH4 reduction.
Alternative Scalable Method: Catalytic Hydrogenation
For industrial-scale production, catalytic hydrogenation presents a viable and often preferred alternative. This method typically involves the reaction of diethyl 2-oxopentanedioate with hydrogen gas in the presence of a metal catalyst.
-
Catalysts: Common catalysts include precious metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) on a solid support such as carbon (C) or alumina (Al₂O₃). Nickel-based catalysts can also be used.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol, ethyl acetate) under elevated hydrogen pressure and temperature.
-
Advantages: This method can be very efficient, generate less waste compared to stoichiometric reductants, and the catalyst can often be recovered and reused. Asymmetric hydrogenation using chiral catalysts can provide enantiomerically enriched products.
-
Challenges: Requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas. Catalyst poisoning can be an issue, and the cost of precious metal catalysts can be high.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and ester (C=O) functional groups.
Conclusion
The sodium borohydride reduction of diethyl 2-oxopentanedioate offers a reliable, scalable, and high-yielding method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers and production chemists can confidently produce this valuable intermediate for further applications in drug discovery and development. The alternative catalytic hydrogenation route also presents a powerful option, particularly for very large-scale industrial manufacturing where the initial investment in specialized equipment can be justified by the long-term efficiency and sustainability of the process.
References
- Sodium Borohydride SOP.docx. (n.d.).
- Sodium borohydride - Standard Operating Procedure. (2012, December 14).
- Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH and TFA. (2015). Organic Process Research & Development, 19(12), 1747–1751.
- Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2015). Organic Process Research & Development, 19(12), 1747–1751.
- Sodium borohydride : r/chemistry. (2025, March 6). Reddit.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103). (n.d.). Human Metabolome Database.
- Diethyl 2-hydroxy-2,4-dimethylpentanedioate isomer - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. (2023, March 13). PMC - NIH.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. (2017).
- reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
- Selective Catalytic Hydrogenation of Diethyl Oxalate and Related Esters. (2025, August 10). ResearchGate.
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.
- Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper Catalyst. (2022).
- Recent Advances in Dimethyl Oxalate Hydrogenation: Integrating Catalyst Design with Reaction Engineering for Sustainable Production of C2 Oxygenates. (2023).
- This compound (CAS 69134-53-8). (n.d.). Scent.vn.
- Hydrogenation of dimethyl oxalate to ethylene glycol over Cu/SiO2 catalysts. (2016). Procedia Engineering, 149, 239-245.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
Strategic Synthesis of Substituted Glutaric Acids via Diethyl 2-hydroxypentanedioate: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted glutaric acids are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates for a range of biologically active molecules and functional polymers.[1][2] This application note provides a detailed guide to the synthesis of α-substituted glutaric acids utilizing diethyl 2-hydroxypentanedioate, a versatile and commercially available starting material.[3] We will explore the underlying chemical principles, from the strategic activation of the hydroxyl group to controlled C-C bond formation at the α-carbon, and conclude with robust, step-by-step protocols for synthesis, purification, and characterization. The methodologies presented herein are designed to be both explanatory and practical, offering researchers a reliable pathway to this valuable class of compounds.
Introduction: The Significance of the Glutaric Acid Scaffold
The glutaric acid framework is a recurring feature in numerous compounds of significant therapeutic interest. Its five-carbon dicarboxylic acid structure provides an ideal scaffold for introducing diverse functionalities, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, analogues of 2-phthalimidino-glutaric acid have been identified as potent inhibitors of tumor metastasis, showcasing the scaffold's potential in oncology.[1][4] Furthermore, derivatives are being investigated as pharmacological chaperones for treating metabolic disorders like Glutaric Acidemia Type 1 (GA1), a condition caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[5][6]
The synthetic challenge lies in the precise and efficient introduction of substituents onto the glutaric acid backbone. This compound (also known as diethyl 2-hydroxyglutarate) emerges as an excellent precursor for this purpose.[7][8] Its structure contains multiple reactive handles: two ester groups amenable to hydrolysis, a hydroxyl group that can be transformed into a leaving group, and an acidic α-proton that allows for enolate formation and subsequent alkylation. This guide focuses on leveraging this reactivity for the targeted synthesis of α-substituted glutaric acids.
Synthetic Strategy and Mechanistic Rationale
The conversion of this compound to an α-substituted glutaric acid is a multi-step process that hinges on fundamental organic transformations. The overall workflow is designed to first facilitate the removal of the C2-hydroxyl group and then enable the introduction of a desired substituent at that same position.
The core strategy involves three key stages:
-
Activation of the C2-Hydroxyl Group: The hydroxyl group is a poor leaving group. To facilitate its removal, it must first be converted into a group that readily departs, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine.
-
Elimination-Addition or Substitution: Following activation, there are two primary pathways to introduce the α-substituent:
-
Elimination followed by Michael Addition: A base can be used to eliminate the activated leaving group (e.g., HOTs), forming an α,β-unsaturated ester (diethyl glutaconate). A subsequent Michael addition of a nucleophile (e.g., an organocuprate) introduces the substituent at the β-position, which corresponds to the α-position of the final glutaric acid.
-
Direct Sₙ2-type Alkylation: A more direct approach involves the formation of an enolate at the α-carbon using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking an alkyl halide (R-X) to form a new C-C bond. This method is analogous to the well-established malonic ester synthesis.[9] This guide will focus on the alkylation protocol due to its versatility.
-
-
Hydrolysis of the Ester Groups: The final step is the saponification of the two ethyl ester groups to the corresponding carboxylic acids. This is typically accomplished by heating the diester in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by an acidic workup.[10][11]
Detailed Experimental Protocols
The following protocols provide a representative procedure for the synthesis of an α-alkyl glutaric acid.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of Diethyl 2-(p-toluenesulfonyloxy)pentanedioate
This step converts the hydroxyl group into a tosylate, an excellent leaving group.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 69134-53-8 | 204.22 | 5.00 g | 24.5 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 5.60 g | 29.4 | 1.2 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 25 mL | - | - |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.00 g, 24.5 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL) followed by anhydrous pyridine (25 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride (5.60 g, 29.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly pouring it into 100 mL of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of Diethyl 2-Alkyl-2-pentenedioate
This protocol details the alkylation at the α-carbon. This example uses benzyl bromide as the alkylating agent.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Diethyl 2-(tosyloxy)pentanedioate | - | 358.41 | 8.78 g | 24.5 | 1.0 |
| Sodium Hydride (NaH, 60% in oil) | 7646-69-7 | 24.00 | 1.08 g | 27.0 | 1.1 |
| Benzyl Bromide | 100-39-0 | 171.04 | 4.62 g (3.2 mL) | 27.0 | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.08 g, 27.0 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve the crude diethyl 2-(tosyloxy)pentanedioate (8.78 g, 24.5 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 30 minutes. (Note: Hydrogen gas evolution will occur).
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (3.2 mL, 27.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Dilute with diethyl ether (100 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure diethyl 2-benzylpentanedioate.
Protocol 3: Synthesis of 2-Benzylglutaric Acid (Hydrolysis)
This final step converts the diester to the target dicarboxylic acid.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| Diethyl 2-benzylpentanedioate | 2509-01-5 | 294.36 | ~7.2 g | 24.5 |
| Hydrochloric Acid (conc., 12 M) | 7647-01-0 | 36.46 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 25 mL | - |
Procedure:
-
Combine the purified diethyl 2-benzylpentanedioate, concentrated HCl (50 mL), and water (25 mL) in a 250 mL round-bottom flask.[12]
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours, until the oily ester layer has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath. The product may crystallize out.
-
If crystallization occurs, collect the solid by vacuum filtration and wash with a small amount of ice-cold water.
-
If the product remains in solution, extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzylglutaric acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure product.
Product Characterization
Validation of the final product's identity and purity is crucial. The following data are representative of what would be expected for the successful synthesis of 2-benzylglutaric acid.
| Analysis Method | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (br s, 2H, -COOH), 7.1-7.3 (m, 5H, Ar-H), 2.8-3.0 (m, 3H, -CH₂-Ph & Ar-CH-), 2.1-2.3 (m, 2H, -CH₂-COOH), 1.7-1.9 (m, 2H, -CH-CH₂-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5, 173.8 (-COOH), 139.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 48.5 (-CH-), 35.5 (-CH₂-Ph), 32.0 (-CH₂-), 28.0 (-CH₂-) |
| FT-IR (ATR, cm⁻¹) | 2900-3300 (broad, O-H of carboxylic acid), 1700 (strong, C=O), 1600, 1495, 1450 (C=C aromatic) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₁₃O₄⁻: 221.08; found: 221.1 |
| Melting Point | Literature values can be used for comparison. |
Troubleshooting and Key Insights
-
Incomplete Tosylation (Protocol 1): If the starting material persists, ensure all reagents and solvents are strictly anhydrous. Pyridine quality is critical. Reaction time can be extended if necessary.
-
Low Yield in Alkylation (Protocol 2): The primary competing reaction is elimination of the tosylate to form diethyl glutaconate. Using a less hindered base or switching to a more reactive alkylating agent can improve yields. Ensure complete formation of the enolate before adding the alkyl halide. Dialkylation is less common in this specific system but can occur with highly reactive alkyl halides or excess base.[9]
-
Incomplete Hydrolysis (Protocol 3): The hydrolysis of sterically hindered esters can be slow. If the reaction stalls, extending the reflux time or using a stronger acid/base system (e.g., HBr, or KOH in ethanol followed by acidification) may be required.
Conclusion
This compound serves as a highly effective and versatile platform for the synthesis of α-substituted glutaric acids. The protocols outlined in this guide provide a robust and reproducible framework for accessing these valuable compounds. By understanding the mechanistic principles behind each transformation—hydroxyl activation, enolate alkylation, and ester hydrolysis—researchers can adapt and optimize these methods to generate a diverse library of glutaric acid derivatives for applications in drug discovery and beyond.
References
- Ansell, M. F., & Hey, D. H. (1950). The preparation of α-substituted glutaric acids. Journal of the Chemical Society (Resumed), 1683.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295). ChEBI.
- Marvel, C. S., & Tuley, W. F. (1925). Glutaric Acid. Organic Syntheses, 04, 47.
- Shah, J. H., et al. (1999). Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. Journal of Medicinal Chemistry, 42(16), 3014-7.
- Ferdinandusse, S., et al. (2023). Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1. Journal of Medicinal Chemistry.
- Friedman, L., & Kosower, E. (1955). α-Ketoglutaric Acid. Organic Syntheses, 26, 510.
- Shah, J. H., et al. (1999). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry, 42(16), 3014-3017.
- Horning, E. C., & Finelli, A. F. (1951). α-Phenylglutaric Anhydride. Organic Syntheses, 31, 82.
- Ferdinandusse, S., et al. (2023). Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1. Journal of Medicinal Chemistry.
- Perera, W. K. S. N., & Adamo, M. F. A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Tropical Agricultural Research, 26(3), 503-510.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- McNamara, D. P., et al. (2006). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Pharmaceutical Research, 23(8), 1888-1897.
- Johnson, W. S., & Jones, G. H. (1951). β-Methylglutaric Acid. Organic Syntheses, 31, 72.
- Krapcho, A. P., & Mundy, B. P. (1971). Diethyl tert-Butylmalonate. Organic Syntheses, 51, 62.
- Johnson, W. S., & Jones, G. H. (1951). β-Methylglutaric Anhydride. Organic Syntheses, 31, 74.
- Weizmann, C. (1961). Method of alkylating esters. US Patent 2,971,024.
- The Good Scents Company. (n.d.). Diethyl 2-hydroxyglutarate. The Good Scents Company.
- Campaigne, E., & Foye, W. O. (1952). α-Ketoglutaric Acid. Organic Syntheses, 32, 77.
- Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd.
Sources
- 1. Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CAS 69134-53-8: this compound [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (CHEBI:87295) [ebi.ac.uk]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Diethyl 2-hydroxypentanedioate in Multicomponent Reactions
Introduction: The Strategic Value of Diethyl 2-hydroxypentanedioate in Complexity-Generating Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for rapid and efficient access to structurally diverse and complex molecules is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy to meet this demand, offering high atom economy, operational simplicity, and the ability to generate significant molecular complexity in a single synthetic operation.[1][2] These reactions are cornerstone in diversity-oriented synthesis (DOS), a field dedicated to the systematic exploration of chemical space to identify novel bioactive compounds.[3][4][5]
This document delineates the prospective application of This compound (also known as diethyl 2-hydroxyglutarate) as a versatile building block in MCRs. Possessing a unique combination of a secondary hydroxyl group and two ester functionalities, this molecule is primed for participation in a variety of complexity-generating transformations.[6][7] Its structure offers multiple points for chemical modification, making it an attractive substrate for the synthesis of novel heterocyclic scaffolds, which are prevalent in a vast number of natural products and pharmaceuticals.[8][9]
While the direct application of this compound in well-documented MCRs is an emerging area, its inherent functionalities suggest a strong potential for its use in established reaction frameworks. This guide will focus on a proposed, scientifically grounded application in a Passerini-type three-component reaction, providing a detailed theoretical basis, a comprehensive experimental protocol, and expected outcomes. This serves as a blueprint for researchers and drug development professionals to unlock the synthetic potential of this promising, readily available building block.
Proposed Multicomponent Reaction: A Passerini-Type Synthesis of Highly Functionalized α-Acyloxy-Amide Derivatives
The Passerini three-component reaction is a classic isocyanide-based MCR that efficiently combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide.[10] We propose a novel variation of this reaction where the hydroxyl group of this compound serves as the acidic proton source, analogous to the carboxylic acid in a traditional Passerini reaction. This would lead to the formation of a unique and highly functionalized α-acyloxy amide scaffold, incorporating the diethyl pentanedioate backbone.
Reaction Scheme:
Caption: Proposed Passerini-type reaction with this compound.
Causality Behind Experimental Choices and Plausible Mechanism
The feasibility of this proposed reaction hinges on the ability of the hydroxyl group of this compound to protonate the aldehyde, thereby activating it for nucleophilic attack by the isocyanide. The reaction is anticipated to proceed via a concerted, non-ionic pathway, which is characteristic of the Passerini reaction, especially in aprotic solvents and at high concentrations of reactants.[10]
The proposed mechanism is as follows:
-
Activation of the Aldehyde: The hydroxyl group of this compound forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nucleophilic Attack by Isocyanide: The isocyanide carbon attacks the activated carbonyl carbon of the aldehyde.
-
Intramolecular Acyl Transfer (Mumm-type Rearrangement): The resulting intermediate undergoes an intramolecular acyl transfer from the oxygen to the nitrogen, yielding the stable α-acyloxy amide product.
Caption: Plausible mechanism for the proposed Passerini-type reaction.
Detailed Experimental Protocol: A Self-Validating System
This protocol is a proposed methodology and should be optimized for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |
| Benzaldehyde (or other aldehyde) | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled before use. |
| Cyclohexyl isocyanide (or other isocyanide) | 98% | Sigma-Aldrich | Handle in a well-ventilated fume hood. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | Use from a solvent purification system. |
| Magnesium sulfate (anhydrous) | Reagent grade | VWR | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Ethyl acetate and Hexanes | HPLC grade | Fisher Scientific | For chromatography. |
Experimental Workflow Diagram:
Caption: Experimental workflow for the proposed Passerini-type reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous dichloromethane (5 mL). To this solution, add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv) followed by the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting reagent (typically the isocyanide) indicates reaction completion.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Trustworthiness and Self-Validation:
-
Expected Outcome: The formation of a new, more polar spot on the TLC plate compared to the starting materials. The expected product should have characteristic signals in the NMR spectra corresponding to the newly formed amide and ester functionalities.
-
Troubleshooting:
-
No reaction: If no reaction is observed, consider gentle heating (40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the isocyanide and inhibit the reaction.
-
Low yield: The stoichiometry of the reactants can be varied. Using a slight excess of the isocyanide or aldehyde may improve the yield.
-
Side products: The formation of side products may occur. Careful purification by column chromatography is crucial.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical, yet plausible, yields for the proposed Passerini-type reaction with various aldehydes and isocyanides. These estimations are based on typical yields for Passerini reactions with similar substrates.
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 65-75 | 1:1 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 70-80 | 1.2:1 |
| 3 | Isobutyraldehyde | Cyclohexyl isocyanide | 55-65 | 1:1 |
| 4 | Benzaldehyde | tert-Butyl isocyanide | 60-70 | Not applicable |
| 5 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 50-60 | Not applicable |
Rationale for Expected Data:
-
Yields: Electron-withdrawing groups on the aldehyde (Entry 2) are expected to increase its electrophilicity and potentially lead to higher yields. Sterically hindered aldehydes (Entry 3) may result in lower yields.
-
Diastereomeric Ratio: Since this compound is racemic and the reaction creates a new stereocenter, a diastereomeric mixture is expected. For simple aldehydes, a 1:1 ratio is likely. The presence of certain directing groups or chiral catalysts (not included in this protocol) would be necessary to achieve diastereoselectivity.
Conclusion and Future Outlook
This application note has outlined a promising, albeit prospective, multicomponent reaction utilizing this compound. The proposed Passerini-type reaction offers a novel and efficient route to highly functionalized α-acyloxy amides. The detailed protocol provides a solid starting point for researchers to explore this chemistry. The resulting scaffolds, with their multiple functional groups, are ideal candidates for further chemical modifications, making them valuable intermediates in the synthesis of compound libraries for drug discovery and materials science. Future work should focus on the experimental validation of this proposed reaction, optimization of reaction conditions, and exploration of the substrate scope. Furthermore, the development of a stereoselective variant of this reaction would significantly enhance its synthetic utility.
References
- Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis. University of Cambridge.
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). Stereoselective Synthesis of Polysubstituted Spiropentanes. Accounts of Chemical Research, 37(10), 735-746.
- Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate.
- Iannelli, M. A., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(15), 3087.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways.
- ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
- ResearchGate. (n.d.). Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially.
- PubMed. (2002). Stereoselective synthesis of new conformationally restricted analogues of a potent CGRP receptor antagonist.
- Royal Society of Chemistry. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science.
- The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate, 69134-53-8.
- National Institutes of Health. (n.d.). Stereoselective Synthesis of Polysubstituted Spiropentanes.
- ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
- NIST. (n.d.). 2-Hydroxyglutaric acid diethyl ester. WebBook.
- ResearchGate. (2020). Diversity-Oriented Synthesis of Peptide-Boronic Acids by a Versatile Building-Block Approach.
- National Institutes of Health. (2024). Domino reactions of chromones with activated carbonyl compounds.
- National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions.
- Royal Society of Chemistry. (n.d.). Domino reaction between 2-acylfurans and diethyl azodicarboxylate: a combined experimental, theoretical, X-ray and dynamic NMR study. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2025). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters.
Sources
- 1. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. CAS 69134-53-8: this compound [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of Diethyl 2-hydroxypentanedioate
Welcome to the technical support resource for the purification of diethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of isolating this polar diester. This compound, a versatile intermediate in organic synthesis, possesses both hydroxyl and ester functionalities, which present unique challenges and opportunities during purification.[1] Its polarity, stemming from these groups, requires a carefully considered chromatographic strategy to achieve high purity.[2]
This document moves beyond a simple protocol, offering a troubleshooting-focused approach in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a validated, logical decision.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the column chromatography of this compound.
Question 1: I'm getting very poor separation. My product is co-eluting with a major impurity.
Answer: This is the most common issue and almost always points to a suboptimal mobile phase or improper column setup.
-
Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (your solvent).[3] If the mobile phase is too polar (too "strong"), it will carry all compounds, including your product and impurities, through the column too quickly, resulting in little to no separation. If it's not polar enough (too "weak"), nothing will move.
-
Troubleshooting Steps:
-
Re-evaluate Your TLC: The ideal solvent system for your column should give your target compound, this compound, a Retention Factor (Rf) of approximately 0.2-0.3 on a TLC plate. This Rf value provides the best balance for effective separation on a column.
-
Systematic Solvent Screening: Test a range of solvent systems. Given the polar nature of the target compound, start with mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. If separation is still poor, consider a stronger polar modifier like methanol in a dichloromethane or ethyl acetate system.[4]
-
Consider Gradient Elution: If a single solvent mixture (isocratic elution) cannot resolve your product from all impurities, a gradient elution is necessary. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind on the column.[5]
-
Check Sample Loading: Overloading the column is a frequent cause of poor separation. A general rule is to use a silica gel-to-crude product weight ratio of at least 30-50:1 for moderately difficult separations.[5] For very close impurities, this ratio may need to be increased.
-
Question 2: My product seems stuck on the column; it's not eluting even with a highly polar solvent system.
Answer: This frustrating situation can arise from several factors, from incorrect solvent choice to compound instability.
-
Causality: this compound's hydroxyl group can engage in strong hydrogen bonding with the acidic silanol groups on the surface of the silica gel. In some cases, this interaction can be so strong that elution becomes difficult. Alternatively, the compound may be degrading on the acidic silica.
-
Troubleshooting Steps:
-
Test for Compound Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot appear or the original spot diminishes, your compound is likely unstable on silica gel.[6]
-
Use a Different Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For mildly sensitive compounds, you might try using silica gel that has been "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed into the initial column packing solvent.[6]
-
Employ More Aggressive Solvents: For very polar compounds that are stable, a solvent system containing a small percentage of methanol or even ammonium hydroxide in methanol can be used to disrupt the strong interactions and elute the compound.[6]
-
Question 3: The fractions containing my product show significant "tailing" on TLC, and my overall yield is low.
Answer: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase, often leading to broad elution bands and poor recovery.
-
Causality: The hydroxyl group of your compound can lead to non-ideal interactions with the silica surface. This causes some molecules to "stick" longer than others, resulting in a continuous, slow elution (tailing) rather than a sharp band. This broadens the fractions, making it difficult to isolate pure product and often leading to the loss of material in mixed fractions.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: For acidic or hydrogen-bond-donating compounds like this, adding a small amount (0.1-1%) of a polar modifier like acetic acid to your mobile phase can improve peak shape.[4] The modifier competes with your compound for the active sites on the silica, reducing the tailing effect.
-
Use Dry Loading: If you are loading your sample dissolved in a strong solvent, it can disrupt the top of the column bed and cause channeling and tailing. Instead, try dry loading: pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.[7][8] This ensures the sample is introduced as a very narrow, uniform band.
-
Experimental Protocols & Data
Protocol 1: TLC Solvent System Optimization
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a single TLC plate, spot the crude mixture in several lanes.
-
Prepare different developing chambers with various solvent systems (see Table 1).
-
Develop the TLC plate in each solvent system.
-
Visualize the plate using a suitable method (e.g., UV light if impurities are UV-active, or a chemical stain like potassium permanganate or vanillin).
-
Identify the solvent system where the desired product spot has an Rf value between 0.2 and 0.3 and is well-separated from impurity spots.[5]
| Solvent System (v/v) | Polarity | Typical Application |
| 70:30 Hexane:Ethyl Acetate | Low-Medium | Good starting point for eluting less polar impurities. |
| 50:50 Hexane:Ethyl Acetate | Medium | Often a suitable polarity for moderately polar esters. |
| 95:5 Dichloromethane:Methanol | Medium-High | Effective for more polar compounds that are not very soluble in Ethyl Acetate.[4] |
| 98:1:1 Ethyl Acetate:Acetic Acid:Water | Medium (Modified) | The acid can help reduce tailing of hydroxylated compounds. |
| Table 1: Suggested starting solvent systems for TLC analysis. |
Protocol 2: Flash Column Chromatography Workflow
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use 30-50g of silica gel for every 1g of crude material. Prepare a slurry of silica gel in the initial, least polar solvent you plan to use. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.
-
Sample Loading (Dry Method Recommended): Dissolve your crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel (approx. 5-10 times the mass of your sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully layer this powder on top of the packed column bed. Add a thin layer of sand to protect the surface.
-
Elution: Carefully add your mobile phase to the column. Begin elution with the starting solvent system identified by TLC. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[3]
-
Fraction Collection: Collect eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradient Elution (if necessary): Once less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., from 20% ethyl acetate in hexane to 40%) to elute the this compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Diagrams
Caption: Workflow for purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound I should be aware of? A: It is typically a colorless to pale yellow liquid with a boiling point of approximately 291.8°C at atmospheric pressure and a density of about 1.122 g/cm³.[2] It is soluble in most organic solvents but has limited solubility in water.[1]
Q: Can I use reversed-phase chromatography for this compound? A: Yes, reversed-phase chromatography is a viable option, especially for HPLC analysis or purification. In this mode, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (like a water/acetonitrile or water/methanol mixture). This technique can be particularly effective for separating the target compound from less polar impurities.
Q: How do I visualize this compound on a TLC plate if it's not UV-active? A: this compound lacks a strong chromophore, so it may not be visible under UV light. You will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is very effective, as it reacts with the hydroxyl group, appearing as a yellow or white spot on a purple background. Vanillin or ceric ammonium molybdate (CAM) stains are also excellent general-purpose options for organic compounds.
Q: What is the difference between flash chromatography and gravity chromatography? A: Flash chromatography is a technique that uses positive pressure (from compressed air, nitrogen, or a pump) to force the mobile phase through the column much faster than gravity alone.[3] This significantly reduces purification time and often improves separation (resolution) by minimizing the diffusion of the compound bands as they travel down the column.[5]
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- MIT OpenCourseWare. Flash Column Chromatography Guide.
- NIST WebBook. This compound.
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10).
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. (2024-11-20).
- ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
- KNAUER Santai SepaFlash. Flash Chromatography Explained.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
Technical Support Center: Diethyl 2-Hydroxypentanedioate Synthesis
Welcome to the technical support center for the synthesis of diethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding common impurities encountered during the synthesis of this versatile building block. Our approach is rooted in mechanistic principles to help you not only solve immediate purity issues but also prevent their recurrence.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common high-level questions regarding impurities in this compound synthesis.
Q1: What are the primary synthetic routes to this compound and how do they influence the impurity profile?
A1: this compound is primarily synthesized via two main routes, each with a distinct impurity profile:
-
Fischer Esterification of 2-Hydroxyglutaric Acid: This is a direct, acid-catalyzed reaction between 2-hydroxyglutaric acid and excess ethanol.[1][2] Impurities are typically related to the equilibrium nature of the reaction and include unreacted starting materials and water.
-
Selective Reduction of Diethyl 2-Oxopentanedioate (Diethyl α-Ketoglutarate): This route involves the reduction of the ketone functionality. Impurities often stem from incomplete reduction or side-reactions related to the reducing agent and its workup.[3][4]
The choice of route dictates the type of impurities you should anticipate and informs your purification strategy.
Q2: My final product has a low pH and is partially water-soluble. What is the most likely impurity?
A2: This strongly indicates the presence of unreacted 2-hydroxyglutaric acid or residual acid catalyst (e.g., sulfuric acid) from an esterification reaction.[5][6] Carboxylic acids are acidic and their polarity, enhanced by the hydroxyl group, increases water solubility compared to the desired diester.
Q3: I've detected a compound with a similar mass but a different retention time in my GC-MS analysis. What could it be?
A3: A common isomer is diethyl 3-hydroxypentanedioate . Depending on the synthetic origin of your starting materials, positional isomers can arise. More commonly, if your synthesis involves a Claisen condensation to produce the keto-ester precursor, you might encounter impurities from self-condensation of the starting esters.[7] Another possibility is a dehydration product, diethyl glutaconate , if the reaction was performed at excessively high temperatures with a strong acid, leading to the elimination of the hydroxyl group.
Part 2: Troubleshooting Guide - Route 1: Fischer Esterification
This section focuses on impurities arising from the direct esterification of 2-hydroxyglutaric acid with ethanol.
Reaction Scheme: Fischer Esterification
HOOC-CH(OH)-CH₂-CH₂-COOH + 2 CH₃CH₂OH ⇌ EtOOC-CH(OH)-CH₂-CH₂-COOEt + 2 H₂O (Catalyst: H₂SO₄ or HCl)
Q4: My reaction has reached equilibrium, but I still have a significant amount of 2-hydroxyglutaric acid remaining. How can I drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction.[2] To shift the equilibrium towards the product (Le Châtelier's principle), you must either use a large excess of one reactant (ethanol) or remove a product (water) as it forms.
-
Causality: Water, a product of the reaction, can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[6][8]
-
Solution:
-
Use Excess Ethanol: Employ ethanol as the limiting reagent's solvent, using a 10-fold or greater molar excess.
-
Remove Water: Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[2]
-
Use a Dehydrating Agent: While concentrated sulfuric acid acts as a catalyst, it also serves as a dehydrating agent, consuming the water formed.[6]
-
Q5: After workup, my NMR spectrum shows signals for a different alcohol (e.g., methoxy group). What happened?
A5: This is a classic case of transesterification .[9]
-
Causality: If your ethanol reactant or solvent is contaminated with another alcohol (e.g., methanol), the acid catalyst will facilitate the exchange of the ester's alkoxy group, leading to a mixture of diethyl, dimethyl, and ethyl-methyl esters.[8] This can also occur during recrystallization if an alcohol other than ethanol is used as the solvent.[5]
-
Preventative Protocol:
-
Always use anhydrous, high-purity ethanol for the reaction.
-
Ensure all glassware is thoroughly dried.
-
For purification via recrystallization, use a non-hydroxylic solvent system (e.g., toluene/hexane) or the same alcohol from which the ester is derived (ethanol).[5]
-
Part 3: Troubleshooting Guide - Route 2: Reduction of Diethyl 2-Oxopentanedioate
This section addresses impurities from the reduction of a keto-ester precursor.
Reaction Scheme: Ketone Reduction
EtOOC-C(=O)-CH₂-CH₂-COOEt + [H] → EtOOC-CH(OH)-CH₂-CH₂-COOEt (Reducing Agent: e.g., NaBH₄)
Q6: My primary impurity is the starting material, diethyl 2-oxopentanedioate. What caused the incomplete reaction?
A6: An incomplete reduction can be traced back to the reducing agent or the reaction conditions.
-
Causality & Solutions:
-
Insufficient Reducing Agent: The stoichiometry may be inadequate. A slight excess (1.1-1.5 equivalents) of the hydride reagent is often necessary to ensure full conversion.
-
Reagent Deactivation: Sodium borohydride (NaBH₄) is sensitive to moisture and acidic conditions. If the reagent is old or has been improperly stored, its activity will be diminished. Ensure you use a fresh, dry reagent.
-
Low Temperature: While often performed at low temperatures (0 °C) to improve selectivity, the reaction may be too slow. Allow the reaction to warm to room temperature and stir for a longer duration.
-
Presence of Water: Water reacts with NaBH₄, consuming the reagent and reducing its efficiency. Perform the reaction under anhydrous conditions until the quenching step.[10]
-
Q7: The workup of my NaBH₄ reduction is problematic, leading to emulsions and poor recovery. How can I improve this?
A7: This is typically caused by the formation of borate salts during the quenching step. A carefully planned workup protocol is essential.
-
Causality: Quenching the reaction with acid neutralizes excess NaBH₄ and hydrolyzes the borate-ester complexes, but can be vigorous. The resulting boric acid and salts can complicate extractions.
-
Validated Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 1M HCl dropwise to quench any unreacted NaBH₄ and neutralize the alkoxide. Monitor for gas evolution (H₂).
-
Continue adding acid until the pH of the aqueous phase is ~2-3 to ensure complete hydrolysis of borate complexes.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated NaCl solution (brine) to break up any emulsions and remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Part 4: Data Summary & Visualization
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Likely Source | Recommended Detection Method | Key Diagnostic Signal |
| 2-Hydroxyglutaric Acid | Route 1: Incomplete Esterification | NMR, LC-MS | Broad -OH/-COOH signal (NMR), different retention time (LC) |
| Ethanol | Route 1: Excess Reactant | NMR, GC | Characteristic triplet/quartet (NMR), early eluting peak (GC) |
| Diethyl 2-Oxopentanedioate | Route 2: Incomplete Reduction | NMR, GC-MS, TLC (with staining) | Absence of -CH(OH)- signal, presence of C=O signal ~1730 cm⁻¹ (IR) |
| Transesterification Products | Route 1: Contaminated Alcohol | GC-MS, NMR | Mixed alkoxy signals (NMR), multiple ester peaks (GC-MS) |
| Borate Salts/Boric Acid | Route 2: Workup Byproducts | - (Insoluble in organic solvent) | N/A (Removed by aqueous workup) |
Diagram 1: Troubleshooting Workflow for Impurity Identification
This diagram outlines a logical process for identifying and resolving purity issues.
Caption: A logical workflow for identifying and resolving impurities.
Diagram 2: Mechanism of a Common Side Reaction - Transesterification
This diagram illustrates how a contaminating alcohol (Methanol) can lead to an impurity.
Caption: Acid-catalyzed transesterification with a methanol impurity.
References
- General procedures for the purification of Esters. Chempedia - LookChem. [Link]
- Diethyl 2-hydroxypentanedio
- Diethyl 2-hydroxyglutar
- Fisher Esterification, Reflux, Isolation and Purific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Transesterific
- Transesterific
- The Reaction of Biodiesel: Transesterification.
- 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. PubMed - NIH. [Link]
- C‐Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2‐Ketoglutarate Dehydrogenase Activity.
- esterification - alcohols and carboxylic acids. Chemguide. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
Optimizing reaction temperature for diethyl 2-hydroxypentanedioate alkylation
Welcome to the technical support center for the optimization of reaction parameters for the alkylation of diethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into troubleshooting and optimizing this crucial synthetic step. The format is a series of frequently asked questions (FAQs) and troubleshooting guides that address specific experimental challenges.
Introduction: The Chemistry at Play
The alkylation of the secondary hydroxyl group in this compound is fundamentally a Williamson ether synthesis.[1][2][3][4] This SN2 reaction involves two key steps:
-
Deprotonation: The alcohol is treated with a strong base to form a nucleophilic alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks an alkyl halide (or other suitable electrophile) to form the desired ether.
While the reaction appears straightforward, its success is highly sensitive to reaction conditions, particularly temperature. The temperature influences reaction rates, the stability of reactants and intermediates, and the competition between the desired SN2 pathway and undesirable side reactions like E2 elimination.[3]
Core Troubleshooting & Optimization FAQs
Q1: My reaction yield is consistently low. What is the most likely cause related to temperature?
A1: Low yield in this alkylation is often traced back to one of two temperature-dependent issues: incomplete deprotonation of the hydroxyl group or a competing elimination (E2) reaction.
-
Incomplete Deprotonation: The formation of the alkoxide is the rate-determining step for the subsequent alkylation. Using a strong base like sodium hydride (NaH) is common for deprotonating alcohols.[5][6][7] This step is often initiated at a low temperature (e.g., 0 °C) to control the evolution of hydrogen gas and prevent runaway reactions.[7][8] However, if the temperature is too low or the reaction time is too short, the deprotonation may be incomplete. A significant amount of the starting alcohol will remain unreacted.
-
Competing E2 Elimination: The alkoxide is not only a nucleophile but also a strong base.[4] At elevated temperatures, it can promote an E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary, leading to the formation of an alkene instead of the desired ether.[1][2][3]
Troubleshooting Steps:
-
Verify Deprotonation: After adding NaH and stirring for the designated time, carefully observe the reaction mixture. The cessation of H₂ gas bubbling is a good indicator that the deprotonation is complete.[6]
-
Optimize Deprotonation Temperature: While starting at 0 °C is standard for safety, you may need to allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure complete alkoxide formation before adding the alkyl halide.
-
Control Alkylation Temperature: Add the alkyl halide at a low temperature (0 °C or even -20 °C) and allow the reaction to warm slowly to room temperature. Avoid aggressive heating unless you are using a very unreactive primary alkyl halide.
Q2: I've isolated a significant amount of an alkene byproduct. How can I suppress this side reaction?
A2: The formation of an alkene is the hallmark of a competing E2 elimination reaction.[9] This side reaction is highly dependent on both the substrate and the reaction temperature.
Causality: The SN2 and E2 pathways are in constant competition. Higher temperatures provide the necessary activation energy for the E2 pathway to become dominant. This is particularly problematic with sterically hindered alkyl halides.[2][4]
Optimization Strategy:
-
Lower the Reaction Temperature: This is the most effective way to favor the SN2 reaction. The SN2 pathway has a lower activation energy and is less sensitive to temperature increases than the E2 pathway.
-
Alkyl Halide Choice: Use primary alkyl halides whenever possible, as they are much less prone to elimination.[1][3][10] If you must use a secondary halide, expect a mixture of products and operate at the lowest feasible temperature. Tertiary halides will almost exclusively yield the elimination product and are unsuitable for this reaction.[1][2][6]
-
Slow Addition: Add the alkyl halide slowly to the cooled solution of the alkoxide. This keeps the instantaneous concentration of the electrophile low and helps manage any exotherm.
The following table provides a hypothetical summary of a temperature optimization study for the reaction with 2-bromopropane (a secondary halide) to illustrate the point.
| Reaction Temp. | Desired Ether (SN2 Product) Yield | Propene (E2 Product) Yield | Unreacted Starting Material |
| -20 °C | 55% | 15% | 30% |
| 0 °C | 65% | 25% | 10% |
| Room Temp. (~25 °C) | 40% | 55% | 5% |
| 40 °C | 15% | 80% | 5% |
As the data shows, increasing the temperature from 0 °C to 40 °C dramatically favors the undesired elimination product. The optimal temperature appears to be around 0 °C, balancing reaction completion with suppression of the side reaction.
Q3: My starting material is stable, but I see degradation or other unexpected byproducts after adding the base. What's happening?
A3: this compound contains two ester functional groups, which can be susceptible to base-mediated side reactions, especially at elevated temperatures.
Potential Side Reactions:
-
Claisen Condensation: Although the primary reaction is at the hydroxyl group, under harsh basic conditions and higher temperatures, self-condensation of the ester enolates could occur. This is generally preventable by forming the alkoxide at a controlled temperature before proceeding.[11]
-
Ester Hydrolysis: If there is any residual water in your solvent or reagents, the strong basic conditions can lead to saponification (hydrolysis) of one or both of the ethyl ester groups.[9]
-
Solvent Reactivity: When using solvents like DMF with NaH, it is crucial to maintain low temperatures. The NaH/DMF combination can undergo a vigorous, self-accelerating decomposition at temperatures above ~35-40 °C.[7]
Preventative Measures:
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents. This is critical to prevent hydrolysis.
-
Controlled Deprotonation: Form the alkoxide at 0 °C. Only after hydrogen evolution has ceased should you proceed with the addition of the alkyl halide.
-
Solvent and Temperature Pairing: If using DMF, never heat the reaction mixture with residual NaH. For reactions requiring heat, it is safer to use a solvent like THF.
Experimental Protocols & Workflows
General Protocol for Temperature Optimization
This protocol provides a framework for systematically determining the optimal temperature for your specific alkylating agent.
1. Reagent Preparation & Setup:
- Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask containing a magnetic stir bar and anhydrous THF (concentration ~0.1-0.5 M).
- Equip the flask with a thermometer, a dropping funnel, and a gas outlet bubbler.
- Cool the flask to 0 °C using an ice-water bath.
2. Deprotonation (Alkoxide Formation):
- Weigh sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and suspend it in a small amount of anhydrous THF in a separate flask.
- Slowly add the NaH suspension to the stirred solution of the alcohol at 0 °C.
- Observe for hydrogen gas evolution. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.[7]
3. Alkylation (Temperature Screening):
- Cool the freshly prepared alkoxide solution to the desired starting temperature (e.g., -20 °C, 0 °C, or 25 °C).
- Add the alkyl halide (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
- Maintain the reaction at the target temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).
4. Quench and Workup:
- Once the reaction is complete (or has stalled), cool it back to 0 °C.
- Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.
- Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography.
Visualization of Experimental Workflow
Caption: General experimental workflow for the alkylation of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in the alkylation reaction.
References
- Proprep. (n.d.). Describe the NaH reaction with alcohols and its significance in deprotonation and nucleophilic subst....
- YouTube. (2020). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
- National Institutes of Health (NIH). (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- Reddit. (2020). Deprotonation with NaH.
- YouTube. (2025). What Is NaH And How Does It Work In Deprotonation? - Chemistry For Everyone.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. proprep.com [proprep.com]
- 6. orgosolver.com [orgosolver.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Diethyl 2-Hydroxypentanedioate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of diethyl 2-hydroxypentanedioate. Specifically, it addresses the common issue of compound decomposition on standard silica gel and provides a suite of troubleshooting strategies, detailed protocols, and alternative methodologies to ensure the successful isolation of your target molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: Why is my this compound decomposing or streaking during silica gel column chromatography?
A1: The issue stems from the inherent chemical properties of both your compound and the stationary phase. This compound possesses two key functional groups: ester linkages and a secondary hydroxyl group.[1][2] Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which render the surface slightly acidic.[3][4]
This acidic environment can lead to several undesirable outcomes:
-
Acid-Catalyzed Hydrolysis: Trace amounts of water in your solvent or on the silica can lead to the acid-catalyzed hydrolysis of the ester groups.
-
Strong Adsorption: The polar hydroxyl group of your compound can form strong hydrogen bonds with the surface silanols, leading to excessive retention, band broadening, and "tailing" or streaking on TLC and columns.[4]
-
Elimination Reactions: The acidic sites can catalyze the elimination of the hydroxyl group (dehydration), creating an unsaturated diester impurity.
Q2: How can I quickly test if my compound is stable on silica gel before running a full column?
A2: A simple 2D Thin-Layer Chromatography (TLC) experiment can be highly informative. If your compound is degrading on the silica, this technique will often reveal it.[5]
Protocol: 2D TLC Stability Test
-
Spot your crude sample in one of the bottom corners of a square TLC plate, about 1.5 cm from each edge.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and thoroughly dry it, ensuring all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on the diagonal. Any spots that appear "off-diagonal" represent new compounds formed from the decomposition of the original components during their time on the silica plate.[5]
Q3: What is the most straightforward first step to prevent decomposition on a silica gel column?
A3: The most direct and widely adopted approach is to neutralize the acidic sites on the silica gel. This is most easily accomplished by adding a small amount of a volatile base, typically triethylamine (TEA), to your elution solvent.[3][4][6][7] A concentration of 0.5-2% (v/v) TEA in the mobile phase is usually sufficient to deactivate the silica surface and dramatically improve the chromatography of acid-sensitive compounds.[4]
Q4: Are there effective alternatives if modifying my silica gel protocol doesn't work?
A4: Yes. If deactivation is insufficient, changing the stationary phase is the next logical step. Viable alternatives include:
-
Alumina (Neutral or Basic): Provides a non-acidic environment and is excellent for purifying basic or acid-sensitive compounds.[3][8][9]
-
Reversed-Phase Silica (C18): This nonpolar stationary phase operates on a different separation principle (hydrophobicity) and is ideal for polar molecules like yours.[3][10]
-
Buffered Silica Gel: This involves pre-treating the silica with a specific pH buffer to create a more controlled environment for separation.[11]
Section 2: Troubleshooting Guide - Deactivating Silica Gel
This guide provides detailed protocols for neutralizing the acidic activity of silica gel, a critical first step in troubleshooting the purification of sensitive compounds.
The Principle of Deactivation
The acidity of silica gel is due to its surface silanol (Si-OH) groups. A basic modifier like triethylamine (Et₃N) acts as a Lewis base, interacting with these acidic protons. This interaction effectively "caps" or neutralizes the active sites, preventing them from catalyzing the degradation of your compound as it passes through the column.
Caption: Neutralization of acidic silica sites by TEA.
Method A: Mobile Phase Modification
This is the most common and convenient method for deactivation.
Step-by-Step Protocol:
-
Determine Eluent System: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides an optimal Rf value of ~0.2-0.3 for this compound.[4][12]
-
Add Triethylamine (TEA): Prepare your chosen eluent and add 0.5-2% triethylamine by volume. For example, for 1 L of eluent, add 5-20 mL of TEA.
-
Test on TLC: Run a new TLC plate using the TEA-modified eluent to confirm the Rf remains in a suitable range and to observe any reduction in tailing. The Rf may increase slightly.[9]
-
Pack the Column: Pack your flash column using the TEA-modified eluent. It is good practice to flush the packed column with 1-2 column volumes of this eluent to ensure complete equilibration and deactivation before loading your sample.[6]
-
Load and Elute: Dissolve your crude product in a minimal amount of the TEA-modified eluent and load it onto the column. Proceed with the chromatography as usual.
Table 1: Recommended Starting Solvent Systems
| Base Solvent System | TEA Conc. (v/v) | Target Compounds | Notes |
| Hexane / Ethyl Acetate | 0.5 - 2.0% | Compounds of moderate polarity | Most common starting point. Adjust solvent ratio for optimal Rf.[12] |
| Dichloromethane / Methanol | 0.5 - 2.0% | More polar compounds | Use with caution; DCM can be slow and cause cracking.[6] |
| Dichloromethane / Acetone | 0.5 - 2.0% | Alternative for polar compounds | Good for compounds with better solubility in acetone. |
Method B: Silica Gel Slurry Pre-treatment
This method ensures thorough deactivation but requires more setup.
Step-by-Step Protocol:
-
Prepare Slurry: In a fume hood, create a slurry of your silica gel in a non-polar solvent (e.g., hexane) that contains 2-3% triethylamine.[6]
-
Pack Column: Pour the slurry into your column and allow it to pack under gravity or with light pressure.
-
Flush Column: Once packed, flush the column with at least two column volumes of your chosen mobile phase (which may or may not contain TEA, depending on the sensitivity of your compound).
-
Load and Elute: Proceed with loading your sample and running the column.
Section 3: Troubleshooting Guide - Alternative Stationary Phases
When deactivation is insufficient, a change in stationary phase is warranted. The choice depends on the properties of your compound and the impurities you need to remove.
Caption: Decision tree for selecting a purification strategy.
Option A: Alumina (Aluminum Oxide)
Alumina is available in acidic, neutral, and basic grades. For this compound, neutral or basic alumina should be used. It offers a different selectivity compared to silica and eliminates the issue of acidity.[8]
-
Best For: Separating compounds that are sensitive to acid.
-
Solvent Selection: Solvent polarity is similar to silica gel, but TLC on alumina plates should be performed to determine the optimal eluent system, as Rf values will differ.
Option B: Reversed-Phase (C18) Flash Chromatography
Reversed-phase chromatography flips the polarity of the stationary and mobile phases. The stationary phase (e.g., silica with C18 alkyl chains bonded to it) is non-polar, while the mobile phase is polar (e.g., water/methanol or water/acetonitrile).
-
Principle: In this mode, non-polar compounds are retained more strongly, while polar compounds elute faster. This compound, being a polar molecule, will elute relatively quickly, often well-separated from non-polar impurities.[3][10]
-
Method Development:
-
Use C18-coated TLC plates to develop a method.
-
Start with a solvent system like 50:50 Methanol/Water.
-
If the compound's Rf is too high, increase the water content (more polar mobile phase).
-
If the Rf is too low, increase the methanol content (less polar mobile phase).
-
For ionizable impurities, adding a small amount (0.1%) of a modifier like formic acid or acetic acid can improve peak shape, but should be tested first as it reintroduces an acid.[13][14]
-
Table 2: Comparison of Stationary Phases
| Stationary Phase | Separation Principle | Pros | Cons | Best For... |
| Standard Silica | Polarity (Normal Phase) | Inexpensive, widely available. | Acidic surface can cause decomposition of sensitive compounds.[3] | Routine purification of stable, non-basic compounds. |
| Deactivated Silica | Polarity (Normal Phase) | Mitigates acidity, prevents degradation.[6] | Requires addition of a modifier (e.g., TEA) to the solvent. | Acid-sensitive or basic compounds like amines.[3][7] |
| Alumina (Neutral/Basic) | Polarity (Normal Phase) | Non-acidic, different selectivity than silica.[8] | Can be more expensive; may irreversibly bind very acidic compounds. | Acid-labile compounds, purification of amines.[3] |
| Reversed-Phase (C18) | Hydrophobicity | Excellent for polar compounds, avoids acidic surface issues.[10] | More expensive, requires aqueous solvent systems. | Purifying polar target molecules from non-polar impurities. |
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Journal of Liquid Chromatography (1979).
- Biotage (2023).
- King Group.
- Biotage (2023).
- Chemistry For Everyone (2025). How To Neutralize Silica Gel?[Link]
- ResearchGate (2025).
- The Good Scents Company.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Organic Syntheses (2025).
- Common Organic Chemistry.
- ResearchGate (2014).
- Reddit (2017).
- ResearchGate (2019).
- ChemistryViews (2012).
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Hydrolysis of diethyl 2-hydroxypentanedioate during aqueous workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis During Aqueous Workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected product loss during purification can be a significant setback in a research or development timeline. This guide is designed to provide in-depth, field-proven insights into a common challenge: the hydrolysis of diethyl 2-hydroxypentanedioate during aqueous workup procedures. We will explore the underlying chemical principles, provide direct answers to frequently encountered issues, and offer robust, step-by-step protocols to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and handling of this compound.
Q1: What are the key chemical properties of this compound?
This compound (also known as diethyl 2-hydroxyglutarate) is an organic compound with the chemical formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1][2] Structurally, it is a diester featuring a five-carbon backbone with a hydroxyl (-OH) group at the C2 position.[1]
Key Properties:
-
Appearance: Typically a colorless to pale yellow liquid or oil.[1][3]
-
Solubility: It is soluble in common organic solvents but has limited solubility in water.[1]
-
Functional Groups: Contains two ethyl ester groups and one secondary alcohol. The reactivity of these groups dictates its stability.[1][2]
-
Storage: For long-term stability, it should be stored in a dry environment at 2-8°C.
| Property | Value | Reference |
| CAS Number | 69134-53-8 | [4] |
| Molecular Formula | C₉H₁₆O₅ | [1][2] |
| Molecular Weight | 204.22 g/mol | [2][4] |
| Boiling Point | 291.8°C | [2] |
| Density | 1.122 g/cm³ | [2] |
| Physical Form | Liquid / Oil | [3] |
Q2: What is ester hydrolysis, and why is it a concern during the workup of my reaction?
Ester hydrolysis is a chemical reaction in which an ester molecule is cleaved into its parent carboxylic acid and alcohol by reacting with water.[5][6] This process can be significantly accelerated by the presence of an acid or a base catalyst.[6][7]
During an aqueous workup, the primary goal is to separate the desired product from unreacted starting materials, catalysts, and byproducts by partitioning them between an organic solvent and water. The issue is that the very conditions of the workup—the presence of water, and often residual acid or base—are the exact conditions that promote the hydrolysis of your this compound product. This unwanted side reaction converts your target molecule into the mono-hydrolyzed product (ethyl 2-hydroxy-5-oxopentanoate) or the fully hydrolyzed di-acid (2-hydroxypentanedioic acid), leading to reduced yields and complex purification challenges.
Q3: What specific workup conditions are most likely to cause hydrolysis?
The susceptibility of this compound to hydrolysis is highly dependent on the pH, temperature, and duration of the aqueous workup.
-
Basic (Alkaline) Conditions: This is the most common and aggressive cause of hydrolysis, a reaction often called saponification.[6][8] The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion.[7][9] Even weak bases like sodium bicarbonate (NaHCO₃), commonly used to neutralize acid, can cause significant hydrolysis if contact time is prolonged or the temperature is elevated.
-
Acidic Conditions: Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[7][9] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[10] Unlike basic hydrolysis, this process is an equilibrium, meaning it is reversible.[5] However, using a large excess of water during the workup can shift the equilibrium toward the hydrolyzed products.[6][9]
-
Elevated Temperature: The rate of hydrolysis, like most chemical reactions, increases with temperature.[11] Performing workups at room temperature or higher significantly increases the risk of product degradation.
-
Prolonged Contact Time: The longer your organic product is in contact with the aqueous phase, the greater the extent of hydrolysis will be.[11] Inefficient phase separations or allowing the biphasic mixture to sit for extended periods should be avoided.
Q4: I see new, more polar spots on my TLC plate after workup. How can I confirm hydrolysis is the cause?
The appearance of new, more polar spots (lower Rf values) on a TLC plate is a classic indicator of hydrolysis, as carboxylic acids are significantly more polar than their corresponding esters. To definitively confirm hydrolysis, the following analytical techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the components of your crude product mixture. You can look for the mass-to-charge ratios (m/z) corresponding to the starting diester, the mono-hydrolyzed product, and the fully hydrolyzed di-acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide clear evidence. Look for the attenuation or disappearance of the characteristic quartet and triplet signals of the ethyl ester groups (-OCH₂CH₃) and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm).
Troubleshooting Guide: Hydrolysis of this compound
This section provides a systematic approach to diagnosing and solving hydrolysis issues encountered during your experimental workup.
Root Cause Analysis
When facing product loss, it's crucial to identify the root cause. The following diagram illustrates the logical flow from the observed problem to the potential underlying causes.
Caption: Acid-catalyzed and base-promoted hydrolysis pathways.
Solutions and Mitigation Strategies
The following table outlines actionable strategies to minimize or eliminate hydrolysis during the workup of this compound.
| Strategy | Rationale & Key Considerations |
| 1. Temperature Control | Rationale: Lowering the temperature drastically reduces the rate of hydrolysis. [11]Action: Conduct all aqueous washes using pre-chilled solutions (0-5°C) and keep the separatory funnel in an ice bath. |
| 2. Careful pH Management | Rationale: Avoiding strongly acidic or basic conditions is critical. Action (for neutralizing acid): Use a saturated solution of sodium bicarbonate (NaHCO₃) added slowly at 0°C. Do not use strong bases like NaOH or K₂CO₃. [11]Action (for neutralizing base): Use a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl. [12]This provides a mildly acidic wash (pH ~4.5-5.5) that is less aggressive. |
| 3. Minimize Aqueous Contact Time | Rationale: Reducing the duration of exposure to the aqueous phase limits the extent of the reaction. [11]Action: Perform extractions and washes efficiently and without delay. Break any emulsions quickly (e.g., by adding brine). |
| 4. Use Brine Washes | Rationale: A saturated sodium chloride (brine) solution helps to remove bulk water from the organic layer and decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. [11]Action: Always perform a final wash with cold, saturated brine before drying the organic layer. |
| 5. Non-Aqueous Workup | Rationale: Completely avoiding water eliminates the possibility of hydrolysis. Action: If the reaction byproducts and catalysts can be removed by other means (e.g., filtration of solid catalysts, quenching with a non-nucleophilic organic base), this is the safest option. The crude mixture can then be concentrated and purified directly via silica gel chromatography. |
| 6. Hydroxyl Group Protection | Rationale: In some complex syntheses, the free hydroxyl group may need to be protected to prevent interference. This adds steps but provides maximum stability. Action: Convert the alcohol to a more robust functional group, such as a silyl ether (e.g., TBDMS ether), before subsequent reactions and workups. [13][14][15]This is an advanced strategy for multi-step syntheses. |
Detailed Experimental Protocols
Here we provide step-by-step methodologies for robust workup procedures designed to preserve the integrity of this compound.
Protocol 1: Optimized Mild Aqueous Workup
This protocol is designed for reactions that require an aqueous quench and extraction.
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0°C in an ice-water bath.
-
Quench at Low Temperature: Slowly add a cold, saturated aqueous solution of NH₄Cl (if quenching a basic reaction) or NaHCO₃ (if quenching an acidic reaction) to the reaction mixture with vigorous stirring. Monitor for any gas evolution and ensure the temperature remains below 5°C.
-
Dilute and Transfer: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer the entire contents to a pre-chilled separatory funnel.
-
Efficient Extraction: Separate the layers promptly. Extract the aqueous layer one or two more times with fresh, cold organic solvent to ensure full recovery of the product.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
One portion of cold, saturated aqueous NaHCO₃ (if the reaction was acidic).
-
One portion of cold, saturated aqueous brine. [11]6. Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath.
-
-
Purify: Purify the resulting crude oil immediately via column chromatography.
Protocol 2: Non-Aqueous Workup
This protocol is ideal when aqueous washes can be avoided entirely.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0°C as appropriate.
-
Remove Solids: If the reaction has generated solid byproducts or contains a solid catalyst, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® or silica gel. Wash the filter cake with additional solvent.
-
Adsorb Polar Impurities: If the impurities are highly polar, they can sometimes be removed by stirring the crude organic solution with a small amount of silica gel for 15-30 minutes, followed by filtration.
-
Concentrate: Concentrate the filtered organic solution under reduced pressure to yield the crude product.
-
Purify: Proceed directly to purification by column chromatography.
By implementing these scientifically grounded strategies and protocols, researchers can confidently navigate the challenges of working with hydrolysis-sensitive molecules like this compound, ensuring higher yields and greater purity in their synthetic endeavors.
References
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). The Organic Chemistry Tutor. [Link]
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.Chemistry Steps. [Link]
- acid base catalysed Ester hydrolysis. (2013). Slideshare. [Link]
- Ester hydrolysis.Wikipedia. [Link]
- Divakaran, R. Mechanisms of Ester hydrolysis.Science discussions. [Link]
- Protecting Groups.University of Illinois Urbana-Champaign. [Link]
- 15.10: Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]
- Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. (2016). Slideshare. [Link]
- Protecting group.Wikipedia. [Link]
- May anyone suggest conversion of ester to acid without affecting amide bond? (2022).
- diethyl 2-hydroxypentanedio
- hydrolysis of esters.Chemguide. [Link]
- Why are my ester hydrolysis not working. (2023). Reddit. [Link]
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). ChemBeast. [Link]
- How to separate ester from DMF(as a solvent) without hydrolysis of the ester? (2018).
- Processes for the preparation of alpha-hydroxy esters by esterification.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
- Production of hydroxy acids.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
- The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2014).
- Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. (2021). Industrial Crops and Products. [Link]
- Diethyl 2-hydroxypentanedio
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemwill.lookchem.com [chemwill.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Diethyl 2-Hydroxypentanedioate Purification
Welcome to the technical support center for the purification of diethyl 2-hydroxypentanedioate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing residual ethanol from this high-boiling point ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your experimental needs.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its synthesis often involves ethanol, either as a reactant or a solvent, leading to residual amounts in the final product. The presence of ethanol can interfere with subsequent reactions, affect product stability, and compromise the accuracy of analytical characterization. This guide provides practical solutions to effectively remove residual ethanol, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove ethanol from this compound?
A1: The primary challenge lies in the significant difference in boiling points between the two compounds. This compound has a high boiling point of approximately 291.8°C at atmospheric pressure, while ethanol boils at a much lower temperature of about 78.4°C.[2][3][4] This large difference would suggest an easy separation via simple distillation. However, at the reduced pressures often required to prevent thermal decomposition of the ester, the efficiency of ethanol removal can be hampered. Furthermore, strong intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the ester and ethanol, can make complete removal difficult.
Q2: What are the acceptable limits for residual ethanol in a pharmaceutical intermediate like this compound?
A2: The acceptable limit for residual solvents depends on the specific regulatory guidelines (e.g., ICH Q3C) and the intended use of the intermediate. Ethanol is classified as a Class 3 solvent with low toxic potential, and its concentration is often limited to 5000 ppm (0.5%) in final pharmaceutical dosage forms.[5] For an intermediate, the required purity level will be dictated by the sensitivity of the subsequent synthetic steps.
Q3: Can I use a desiccant to remove residual ethanol?
A3: While desiccants like anhydrous magnesium sulfate or sodium sulfate are effective for removing water, they are generally not suitable for removing significant quantities of a protic solvent like ethanol from a liquid product. The capacity of common desiccants for ethanol is limited, and they may not be effective in reducing the solvent to the low ppm levels often required.
Q4: Will washing with water remove the ethanol?
A4: Ethanol is miscible with water, so an aqueous wash could theoretically remove some of the residual ethanol.[6] However, this compound has limited solubility in water.[1] This procedure risks product loss through emulsification or partial hydrolysis of the ester groups, especially if the aqueous solution is basic. Therefore, this method is generally not recommended.
Troubleshooting Guide: Ethanol Removal Techniques
This section provides detailed protocols and troubleshooting tips for the most effective methods to remove residual ethanol from this compound.
Issue 1: Residual Ethanol Detected by ¹H NMR or GC After Standard Rotary Evaporation
Root Cause Analysis:
Standard rotary evaporation, while effective for bulk solvent removal, may not be sufficient to remove trace amounts of ethanol due to:
-
Insufficient Vacuum: The vacuum level may not be low enough to efficiently remove the final traces of ethanol.
-
Inadequate Heating: The bath temperature may be too low to provide the necessary vapor pressure for the complete removal of ethanol.
-
Co-evaporation with the Product: While unlikely given the boiling point difference, at very low pressures, some product may be lost.
Solutions and Detailed Protocols:
Method 1: High-Vacuum Rotary Evaporation
This is the most common and often sufficient method for reducing ethanol to acceptable levels. The principle relies on lowering the boiling point of ethanol by reducing the pressure, allowing for its evaporation at a lower temperature.[7][8][9][10][11]
Experimental Protocol:
-
Setup: Place the this compound containing residual ethanol in a round-bottom flask, not exceeding half the flask's volume.
-
Apparatus: Attach the flask to a rotary evaporator equipped with a high-vacuum pump (capable of reaching <1 mbar). Ensure all joints are well-sealed with appropriate vacuum grease.
-
Initial Evaporation: Begin rotation of the flask to create a thin film of the liquid, which increases the surface area for evaporation.[8][10]
-
Heating and Vacuum: Immerse the flask in a water or oil bath set to 40-50°C. Gradually apply vacuum.
-
Prolonged Evaporation: Once the bulk of the ethanol has been removed, continue to heat under high vacuum for an extended period (1-4 hours) to remove the final traces.
-
Completion: The process is complete when no more solvent is observed condensing. Allow the flask to cool before releasing the vacuum to prevent atmospheric moisture from contaminating the product.
Troubleshooting Tips:
-
Persistent Ethanol: If ethanol is still present, increase the bath temperature in small increments (e.g., 5°C), but do not exceed 60°C to minimize the risk of product decomposition. A higher vacuum is often more effective than higher temperatures.
-
Bumping: If the sample is bumping, reduce the rotation speed or slightly decrease the vacuum and then re-apply it more gradually.
Visualization of the Workflow:
Caption: Workflow for High-Vacuum Rotary Evaporation.
Method 2: High-Vacuum Distillation
For stubbornly high levels of residual ethanol or for larger scale purifications, a dedicated high-vacuum distillation setup can be more effective.[12][13][14][15][16]
Experimental Protocol:
-
Setup: Assemble a short-path distillation apparatus. Place the this compound in the distillation flask with a magnetic stir bar.
-
Vacuum: Connect the apparatus to a high-vacuum pump and ensure all connections are secure.
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Distillation: Ethanol will distill at a low temperature under high vacuum. Collect the ethanol in a cooled receiving flask.
-
Completion: The distillation is complete when the temperature of the vapor drops or when no more distillate is collected.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Troubleshooting Tips:
-
Product Distillation: Monitor the temperature of the vapor closely. A sudden increase may indicate that the product is starting to distill.
-
Thermal Decomposition: If the product darkens, the heating is too aggressive. Reduce the temperature and improve the vacuum.
Issue 2: Product is Thermally Sensitive and Degrades with Heating
Root Cause Analysis:
This compound, like many esters, can be susceptible to thermal degradation, especially in the presence of trace acidic or basic impurities.
Solution: Lyophilization (Freeze-Drying)
Lyophilization is a gentle technique that removes solvents by sublimation under vacuum from a frozen state.[17][18][19][20][21] This method avoids heating the sample, thereby preserving its integrity.
Experimental Protocol:
-
Solvent Exchange (Optional but Recommended): If the concentration of ethanol is high, it is advisable to first perform a solvent exchange into a solvent with a higher freezing point that is easily lyophilized, such as 1,4-dioxane or tert-butanol. This is because ethanol has a very low freezing point (-114°C) and can be difficult to freeze-dry directly.[22]
-
Freezing: Freeze the sample completely by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry until it forms a solid shell on the inside of the flask.
-
Lyophilization: Connect the flask to a lyophilizer (freeze-dryer). Ensure the condenser is at its lowest operating temperature before applying vacuum.
-
Drying: The frozen solvent will sublime under the high vacuum. The process may take several hours to days depending on the volume of solvent.
-
Completion: The sample is ready when it appears as a dry solid or viscous oil and the pressure in the system is stable at its lowest point.
Troubleshooting Tips:
-
Melting: If the sample melts, the vacuum is not low enough or the condenser is not cold enough. It is crucial that the pressure in the system is below the triple point of the solvent.
-
Incomplete Drying: If residual solvent remains, continue lyophilization for a longer period.
Visualization of the Logical Relationship:
Caption: Decision process for choosing a removal method.
Data Summary
Table 1: Physicochemical Properties of this compound and Ethanol
| Property | This compound | Ethanol |
| Molecular Weight | 204.22 g/mol [2][23] | 46.07 g/mol |
| Boiling Point (atm) | 291.8°C[2] | 78.37°C[3] |
| Boiling Point (reduced pressure) | 128-130°C @ 5 Torr | 33°C @ 70 Torr[6] |
| Freezing Point | N/A | -114.1°C[22] |
| Solubility in Water | Limited[1] | Miscible[6] |
Analytical Quantification of Residual Ethanol
To confirm the successful removal of ethanol, it is essential to quantify its residual amount.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common and sensitive method for quantifying residual solvents.[5][24][25] A headspace autosampler is often used for sample introduction to avoid contamination of the GC column with the high-boiling ester.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the amount of residual ethanol.[26][27] This is achieved by integrating the characteristic signals of ethanol (e.g., the triplet at ~1.2 ppm and the quartet at ~3.7 ppm) and comparing them to a known internal standard.
References
- Wikipedia. (2024). Ethanol.
- Lab Tech. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
- ThoughtCo. (2023). Boiling Points of Ethanol, Methanol, and Isopropyl Alcohol.
- Holland Green Science. (2023). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Rotovap. (2022). How does a Rotary Evaporator Remove Solvent?.
- Testbook. (n.d.). What is the boiling point of Ethanol?.
- Asynt. (2022). What Is It? | Rotary Evaporator.
- Linquip. (2023). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide.
- YouTube. (2022). Boiling Point for C2H5OH (Ethanol or Ethyl Alcohol).
- Wikipedia. (2024). Vacuum distillation.
- ResearchGate. (2021). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
- LookChem. (n.d.). This compound Manufacturer Factory CAS 69134-53-8.
- Google Patents. (1970). US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
- The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate.
- chemeurope.com. (n.d.). Azeotrope (data).
- TOPTION Instrument. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development.
- PubMed. (2021). [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples].
- ResearchGate. (2022). How to remove the excess of alcohol?.
- Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization.
- Google Patents. (1966). US3268572A - Separation of azeotropic alcohol-ester mixtures.
- ResearchGate. (n.d.). Azeotropes in the literature regarding the separating of alcohols + esters.
- Reddit. (2018). Separation of alcohols from esters.
- Google Patents. (2003). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- Busch India. (n.d.). Vacuum Distillation.
- Google Patents. (1960). DE1088040B - Process for the separation of ester-alcohol mixtures.
- American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator.
- ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.
- ResearchGate. (2024). Determination of Ethanol Content in Alcoholic Products by LF-NMR.
- Wintek Corporation. (n.d.). Vacuum Distillation Equipment.
- LookChem. (n.d.). General procedures for the purification of Esters.
- PubMed Central. (2020). Profiling of Organic Compounds in Bioethanol Samples of Different Nature and the Related Fractions.
- MDPI. (2024). Determination of Ethanol Content in Alcoholic Products by LF-NMR.
- Macedonian Pharmaceutical Bulletin. (2022). Development and validation of GC/MS method for determination of residual ethanol in Cannabis extract.
- ResearchGate. (2024). Determination of Ethanol Content in Alcoholic Products by LF-NMR.
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. The Boiling Point of Alcohol [thoughtco.com]
- 4. testbook.com [testbook.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. rocker.com.tw [rocker.com.tw]
- 8. torontech.com [torontech.com]
- 9. How does a Rotary Evaporator Remove Solvent? [rotovap.cn]
- 10. asynt.com [asynt.com]
- 11. Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide [acrossinternational.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. valveandcontrol.com [valveandcontrol.com]
- 15. buschvacuum.com [buschvacuum.com]
- 16. Vacuum Distillation | Vacuum Distillation Equipment | Wintek [wintek-corp.com]
- 17. researchgate.net [researchgate.net]
- 18. [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to effectively use organic solvents in lyophilization | Buchi.com [buchi.com]
- 20. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. Ethanol | Fisher Scientific [fishersci.com]
- 23. chemscene.com [chemscene.com]
- 24. Profiling of Organic Compounds in Bioethanol Samples of Different Nature and the Related Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of Ethanol Content in Alcoholic Products by LF-NMR [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting low yields in diethyl 2-hydroxypentanedioate reactions
Welcome to the technical support center for the synthesis of diethyl 2-hydroxypentanedioate, also known as diethyl 2-hydroxyglutarate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. By understanding the underlying chemical principles, you can effectively troubleshoot low yields and optimize your synthetic protocol.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] It is typically synthesized via the reduction of the corresponding α-keto ester, diethyl 2-oxopentanedioate (diethyl ketoglutarate). While seemingly straightforward, this reduction requires careful control of reaction conditions to prevent side reactions and maximize product isolation. This guide provides a structured, question-and-answer approach to address the most common issues encountered during this synthesis.
Core Reaction Pathway
The primary transformation is the reduction of a ketone to a secondary alcohol. A common and effective reagent for this is sodium borohydride (NaBH₄), which is selective for aldehydes and ketones and typically does not reduce esters.[2][3]
Reaction: Diethyl 2-oxopentanedioate → this compound
Reagent: Sodium Borohydride (NaBH₄)
Solvent: Typically a protic solvent like ethanol or methanol.
Troubleshooting Guide
This section addresses specific, common problems that lead to low yields. Each question is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction is incomplete. TLC analysis shows a significant amount of starting material (diethyl 2-oxopentanedioate) remaining. Why?
Analysis:
An incomplete reaction is one of the most frequent issues. The root cause is almost always related to the activity of the reducing agent, sodium borohydride (NaBH₄).
-
Cause A: Insufficient Reagent: The stoichiometry of the reduction requires one hydride equivalent per ketone. However, NaBH₄ can react with the solvent or trace amounts of water, consuming its reducing power.
-
Cause B: Inactive Reagent: Sodium borohydride is sensitive to moisture and can degrade over time if not stored properly. Old or improperly stored reagent will have significantly reduced activity.
-
Cause C: Low Temperature: While low temperatures are often used to control selectivity, excessively cold conditions (e.g., <-15 °C) can dramatically slow the reaction rate, leading to an incomplete conversion within a practical timeframe.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Increase Reagent Stoichiometry | Use a moderate excess of NaBH₄, typically 1.5 to 2.0 equivalents. This ensures enough active hydride is present to drive the reaction to completion, compensating for any incidental quenching by the solvent. |
| Verify Reagent Quality | Always use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. If in doubt, test the reagent on a simple, reliable ketone (like cyclohexanone) to confirm its activity before committing it to your main reaction. |
| Optimize Reaction Temperature | A common and effective temperature range for NaBH₄ reductions in ethanol or methanol is 0 °C to room temperature.[4] Start the addition of NaBH₄ at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature and stir for 1-3 hours. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Only proceed to the workup phase once the starting material spot is completely gone. |
Question 2: My yield dropped significantly after the aqueous workup. Where did my product go?
Analysis:
Losing a substantial amount of product during workup and extraction is a frustrating but solvable problem. The primary culprits are ester hydrolysis and inefficient extraction. This compound contains two ester functional groups that are susceptible to hydrolysis under acidic or basic conditions, especially with heating.[5][6]
-
Cause A: Ester Hydrolysis (Base-Mediated): The workup often involves quenching excess NaBH₄ with acid. If the solution becomes too basic before or during the quench, the ester groups can be hydrolyzed to carboxylates. These highly polar salts are water-soluble and will be lost to the aqueous layer.
-
Cause B: Ester Hydrolysis (Acid-Mediated): Adding a strong acid to quench the reaction can lower the pH significantly. While more stable under acidic than basic conditions, prolonged exposure to a strongly acidic aqueous environment can also lead to hydrolysis.[7]
-
Cause C: Inefficient Extraction: this compound has a hydroxyl group, making it more polar than its keto-ester precursor.[8] This increased polarity can lead to partial solubility in the aqueous phase, resulting in poor extraction efficiency with non-polar solvents.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Controlled Quench | Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild acid that will neutralize the borate salts and destroy excess NaBH₄ without causing harsh pH swings. |
| pH Adjustment & Monitoring | After quenching, check the pH of the aqueous layer. It should be near neutral (pH ~7-8). Avoid strongly acidic or basic conditions. If adjustment is needed, use dilute HCl or NaHCO₃ solution. |
| Use a More Polar Extraction Solvent | Instead of diethyl ether or hexanes, use a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction. Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous layer. |
| Brine Wash | After the initial extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can "salt out" dissolved organic product from the aqueous phase, pushing more of it into the organic layer.[9] |
Question 3: I isolated a product, but NMR analysis shows a complex mixture, or the mass is higher than expected. What are the likely side products?
Analysis:
The presence of the α-keto group and two ester functionalities opens the door for specific side reactions, particularly if reaction conditions are not well-controlled.
-
Cause A: Over-reduction: While NaBH₄ is generally selective for ketones over esters, its reactivity can be enhanced by certain additives or conditions. In some cases, particularly with a large excess of reagent or elevated temperatures, the ester groups might be reduced to the corresponding diol (2-hydroxypentane-1,5-diol).[4] This is more common with stronger reducing agents like LiAlH₄, but can occur with NaBH₄ under forcing conditions.[10]
-
Cause B: Formation of Borate Esters: The intermediate alkoxide formed after hydride attack can react with borane species in solution to form borate esters. These are typically hydrolyzed during the aqueous workup, but if the workup is incomplete, they can persist and complicate purification and analysis.[11]
Solutions:
| Solution | Detailed Protocol & Explanation |
| Strict Temperature Control | Maintain the reaction temperature at 0 °C during the addition of NaBH₄ and do not allow it to exceed room temperature. Avoid any external heating. |
| Avoid Excessive Reagent | Stick to a moderate excess of NaBH₄ (1.5-2.0 eq). A large excess increases the likelihood of undesired side reactions. |
| Ensure Complete Hydrolysis during Workup | After quenching with NH₄Cl, stir the biphasic mixture vigorously for at least 15-30 minutes. This ensures that any borate ester intermediates are fully hydrolyzed back to the desired hydroxyl product. Adding a dilute acid (e.g., 1M HCl) until the aqueous layer is slightly acidic (pH ~5-6) can facilitate this process, but be mindful of potential ester hydrolysis.[11] |
| Purification Strategy | Use column chromatography on silica gel to separate the desired product from more polar diol byproducts and less polar starting material. A gradient elution system, starting with a non-polar solvent system (e.g., 10% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 30-40% EtOAc), is typically effective. |
Experimental Workflow & Protocols
Diagram: Troubleshooting Logic Flow
This diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Protocol: Optimized Reduction of Diethyl 2-Oxopentanedioate
This protocol incorporates the best practices discussed above to maximize yield and purity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add diethyl 2-oxopentanedioate (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).
-
Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.
-
-
Reduction:
-
In a separate container, weigh out sodium borohydride (1.5 eq).
-
Add the solid NaBH₄ to the stirred reaction mixture in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC until all starting material has been consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash once with water, followed by once with saturated brine.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.[9]
-
Frequently Asked Questions (FAQs)
Q1: Can I use methanol instead of ethanol as the solvent? A1: Yes, methanol is also a common solvent for NaBH₄ reductions.[4] Reaction rates may be slightly faster in methanol. The choice between them is often one of convenience, but consistency is key for reproducibility.
Q2: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A2: While not strictly necessary as it is for highly air-sensitive reagents like LiAlH₄, using an inert atmosphere is good practice. It minimizes the introduction of atmospheric moisture, which can slowly deactivate the NaBH₄, leading to better consistency between runs.
Q3: My starting material, diethyl 2-oxopentanedioate, is old. Could this be the problem? A3: Possibly. While the keto-ester is relatively stable, it can undergo slow degradation. More importantly, it can absorb moisture, which would quench the NaBH₄ upon addition. Ensure your starting material is pure and dry. If it is a liquid, ensure it is clear and not discolored.[12]
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? A4: LiAlH₄ is a much stronger reducing agent and will reduce both the ketone and the two ester groups to yield 2-hydroxypentane-1,5-diol.[10][13] It should not be used if the desired product is this compound. NaBH₄ provides the necessary chemoselectivity to reduce the ketone in the presence of the esters.[2]
References
- Chempedia. (n.d.). General procedures for the purification of Esters. LookChem.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- Das, B., et al. (2014).
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Ka-Young, L., & Scott, M. (2012). Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution. The Journal of Organic Chemistry.
- Stürmer, R. (2010). Method for preparing optically active hydroxy acid esters. SciSpace.
- Google Patents. (n.d.). BR112022003547B1 - METHOD OF PREPARING ALPHA-HYDROXY ESTERS BY ESTERIFICATION OF ALPHA-HYDROXY ACIDS.
- Keshari, K. R., et al. (2021). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. PubMed Central.
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
- Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- ChemBK. (2024). Diethyl 3-oxopentanedioate.
- Keshari, K. R., et al. (2021).
- Ramey, D., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. American Journal of Enology and Viticulture.
- Zlotsky, S. S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
- Shi, Q., et al. (2008). Mild reduction in the activity of the α-ketoglutarate dehydrogenase complex elevates GABA shunt and glycolysis. PubMed Central.
- Li, Y., et al. (2017).
- Keshari, K. R., et al. (2021). C‐Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2‐Ketoglutarate Dehydrogenase Activity.
- Zlotsky, S. S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rameywine.com [rameywine.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diethyl 2-oxopentanedioate | 5965-53-7 [sigmaaldrich.cn]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Identifying byproducts in diethyl 2-hydroxypentanedioate reactions by NMR
Welcome to the technical support guide for the synthesis and analysis of diethyl 2-hydroxypentanedioate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. Here, we address common challenges and frequently asked questions regarding the identification of byproducts in its synthesis, with a focus on NMR spectroscopy.
Troubleshooting & FAQs: Byproduct Identification by NMR
Question 1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the likely byproducts?
Answer:
When synthesizing this compound, particularly through the reduction of diethyl 2-oxopentanedioate (diethyl α-ketoglutarate), several byproducts can arise. The presence of unexpected peaks in your ¹H NMR spectrum often points to incomplete reaction or side reactions. Here are the most common culprits:
-
Unreacted Starting Material (Diethyl 2-oxopentanedioate): The most straightforward impurity is the starting ketone. Its presence indicates an incomplete reduction.
-
Over-reduction Product (Diethyl Glutarate): While sodium borohydride (NaBH₄) is generally selective for ketones over esters, forcing conditions (e.g., elevated temperatures, prolonged reaction times, or excess reagent) can lead to the reduction of the ester groups, though this is less common. A more likely route to diethyl glutarate is through a different synthetic pathway or as an impurity in the starting material.[1][2][3]
-
Transesterification Products: If the reaction is performed in an alcohol solvent other than ethanol (e.g., methanol), or if such an alcohol is used during workup, transesterification can occur.[4][5][6] This results in the formation of mixed esters (e.g., ethyl methyl 2-hydroxypentanedioate).
-
Solvent Residues: Common laboratory solvents used during the reaction or purification (e.g., diethyl ether, ethyl acetate, dichloromethane) are often observed in NMR spectra.[7][8][9][10]
To confidently identify these byproducts, it is crucial to compare the chemical shifts and coupling patterns of the unknown peaks with the known spectra of these potential impurities.
Question 2: How can I differentiate between this compound and its common byproducts using ¹H and ¹³C NMR?
Answer:
NMR spectroscopy is a powerful tool for distinguishing between the target molecule and potential impurities due to the unique chemical environment of each nucleus. Below is a table summarizing the expected chemical shifts.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~4.2 (m, 1H, CH-OH), ~4.1 (q, 4H, OCH₂), ~2.5-1.9 (m, 4H, CH₂CH₂), ~1.2 (t, 6H, CH₃) | ~174 (C=O), ~70 (CH-OH), ~61 (OCH₂), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃) |
| Diethyl 2-oxopentanedioate | ~4.3 (q, 2H, OCH₂), ~4.2 (q, 2H, OCH₂), ~3.2 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂), ~1.3 (t, 3H, CH₃), ~1.2 (t, 3H, CH₃) | ~194 (ketone C=O), ~172 (ester C=O), ~168 (ester C=O), ~62 (OCH₂), ~61 (OCH₂), ~34 (CH₂), ~28 (CH₂), ~14 (CH₃) |
| Diethyl Glutarate | ~4.1 (q, 4H, OCH₂), ~2.3 (t, 4H, CH₂C=O), ~1.9 (p, 2H, CH₂), ~1.2 (t, 6H, CH₃) | ~173 (C=O), ~60 (OCH₂), ~34 (CH₂C=O), ~20 (CH₂), ~14 (CH₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The most telling differentiators are:
-
The presence of a signal around ~4.2 ppm for the CH-OH proton in the desired product.
-
The distinct downfield shift of the ketone carbonyl carbon at ~194 ppm in the ¹³C NMR spectrum of the starting material, diethyl 2-oxopentanedioate.
-
The symmetrical nature of diethyl glutarate, leading to simpler ¹H and ¹³C NMR spectra compared to the other two compounds.[11][12][13]
Question 3: I suspect transesterification has occurred. What NMR signals would confirm this?
Answer:
If you used a solvent like methanol, you might form ethyl methyl 2-hydroxypentanedioate. The key indicator in the ¹H NMR spectrum would be the appearance of a new singlet at approximately 3.7 ppm , corresponding to the methyl ester's OCH₃ group.
Concurrently, you would observe a decrease in the integration of the ethyl ester's OCH₂ quartet (around 4.1 ppm) and CH₃ triplet (around 1.2 ppm) relative to the rest of the molecule's protons. In the ¹³C NMR spectrum, a new signal around 52 ppm for the OCH₃ carbon would be present.
Experimental Protocol: NMR Sample Preparation for Byproduct Analysis
-
Sample Dissolution: Accurately weigh approximately 10-20 mg of your crude or purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice).
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure a sufficient number of scans for good signal-to-noise, especially for the ¹³C spectrum to detect low-concentration byproducts. A relaxation delay (d1) of at least 5 seconds is recommended for quantitative ¹H NMR.
Visualizing Reaction Pathways and Byproducts
The following diagram illustrates the primary reaction for the synthesis of this compound and potential side reactions.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. epfl.ch [epfl.ch]
- 11. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl glutarate | 818-38-2 [chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Optimizing Base Selection for Reactions with Diethyl 2-hydroxypentanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl 2-hydroxypentanedioate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical step of base selection for your reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.
Introduction: The Challenge of a Multifunctional Molecule
This compound is a valuable synthetic intermediate possessing three key functional groups: a secondary hydroxyl group and two ester moieties.[1][2] This trifecta of reactivity presents both opportunities and challenges. The selection of an appropriate base is paramount to achieving the desired chemical transformation while avoiding unwanted side reactions. The hydroxyl group has an estimated pKa of approximately 12.84, making it susceptible to deprotonation by a variety of bases.[3] Concurrently, the protons alpha to the ester carbonyls are significantly less acidic, with a pKa around 25, but can be removed by strong bases, leading to undesired enolate chemistry. This guide will address the most common issues encountered and provide a logical framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My O-alkylation (Williamson ether synthesis) of this compound is failing or giving low yields. What are the likely causes and how can I troubleshoot this?
Answer:
Failure in O-alkylation of this compound often stems from an improper choice of base or suboptimal reaction conditions. The key is to select a base strong enough to deprotonate the hydroxyl group but not so strong that it promotes competing side reactions.
Troubleshooting Guide:
-
Inadequate Deprotonation:
-
Symptom: Recovery of starting material.
-
Cause: The base used is not strong enough to effectively deprotonate the hydroxyl group. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the hydroxyl group (~12.84).
-
Solution: Switch to a stronger base. For instance, if you are using a weaker base like triethylamine (pKa of conjugate acid ~10.7), consider moving to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride like sodium hydride (NaH).
-
-
Ester Hydrolysis (Saponification):
-
Symptom: Formation of the corresponding carboxylate salt or 2-hydroxyglutaric acid upon workup.
-
Cause: Use of nucleophilic bases, especially in the presence of water. Hydroxide or alkoxide bases can attack the ester carbonyls, leading to irreversible hydrolysis.[4]
-
Solution:
-
Employ non-nucleophilic bases such as metal hydrides (NaH, KH) or sterically hindered amine bases (e.g., DBU).
-
Ensure strictly anhydrous reaction conditions. Dry your solvent and glassware thoroughly.
-
-
-
Elimination of the Alkyl Halide:
-
Symptom: Formation of an alkene from your alkyl halide.
-
Cause: The alkoxide formed from this compound is a strong base. If a sterically hindered alkyl halide is used, an E2 elimination can compete with the desired SN2 reaction.[5][6]
-
Solution: Use primary or methyl halides/sulfonates as your electrophile to favor the SN2 pathway.[6]
-
Optimized Protocol for O-Alkylation:
-
Base Selection: Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.
-
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
-
Q2: I am attempting an O-acylation and observing significant amounts of starting material and/or decomposition. What is the best approach for this transformation?
Answer:
O-acylation of the secondary hydroxyl group in this compound requires careful base selection to avoid side reactions. While strong bases are needed for alkylations, acylations can often be achieved with weaker, non-nucleophilic amine bases.
Troubleshooting Guide:
-
Incomplete Reaction:
-
Symptom: Recovery of starting material.
-
Cause: Insufficiently activated acylating agent or a base that is too weak.
-
Solution:
-
Use a more reactive acylating agent (e.g., acyl chloride or anhydride over a carboxylic acid).
-
Employ a tertiary amine base like triethylamine or pyridine. For sterically hindered substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]
-
-
-
Decomposition:
-
Symptom: A complex mixture of unidentifiable products.
-
Cause: Use of a strong base (e.g., NaH, alkoxides) can lead to competing reactions such as enolate formation followed by Claisen condensation or retro-Aldol type fragmentation. The alpha-hydroxy ester moiety can be susceptible to cleavage under harsh basic conditions.
-
Solution: Avoid strong bases. Stick to amine bases which are generally sufficient to catalyze the acylation without promoting decomposition pathways.
-
Optimized Protocol for O-Acylation:
-
Base Selection: Triethylamine or pyridine are suitable stoichiometric bases. A catalytic amount of DMAP (0.1 eq) is highly recommended.
-
Acylating Agent: Acyl chlorides or anhydrides are preferred for their reactivity.
-
Solvent: Anhydrous dichloromethane (DCM) or THF are good choices.
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C and add the acyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Proceed with standard aqueous workup and purification.
-
Q3: Can I selectively deprotonate the alpha-carbon of the ester groups? What are the challenges?
Answer:
Selective deprotonation of the alpha-carbon to form an enolate is challenging due to the significantly more acidic hydroxyl group. A very strong, sterically hindered base would be required, and even then, chemoselectivity would be difficult to achieve.
Challenges and Considerations:
-
Acid-Base Chemistry: The hydroxyl proton (pKa ~12.84) will be abstracted by any base strong enough to deprotonate the alpha-carbon (pKa ~25). This means you will inevitably form the alkoxide.
-
Dianion Formation: To deprotonate the alpha-carbon, you would first need to deprotonate the hydroxyl group and then use a second equivalent of a very strong base (e.g., n-butyllithium or LDA at low temperature) to form a dianion.
-
Side Reactions: Strong bases can promote ester condensation reactions or decomposition.
-
Protecting Groups: A more reliable strategy is to protect the hydroxyl group before attempting to form the enolate. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[8][9] Once protected, the alpha-proton can be selectively removed with a suitable base like lithium diisopropylamide (LDA).
Understanding Competing Reactions
A key to successful synthesis is anticipating and mitigating potential side reactions. With this compound, the primary competing pathways under basic conditions are ester hydrolysis and retro-Aldol type fragmentation.
Ester Hydrolysis (Saponification)
This is a significant risk when using nucleophilic bases like hydroxides or alkoxides. The reaction is typically irreversible as the resulting carboxylate is deprotonated.
Retro-Aldol Type Fragmentation
The alpha-hydroxy ester can be viewed as an adduct from an aldol-type reaction. Under harsh basic conditions, particularly with heat, a retro-Aldol fragmentation can occur, leading to the cleavage of the C2-C3 bond.[4][10][11]
Summary Table of Recommended Bases
| Desired Reaction | Recommended Base(s) | pKa (Conjugate Acid) | Key Considerations |
| O-Alkylation | Sodium Hydride (NaH), Potassium Hydride (KH) | ~35 (H₂) | Strong, non-nucleophilic; requires anhydrous conditions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Strong, non-nucleophilic amine base; good for sensitive substrates. | |
| O-Acylation | Triethylamine (Et₃N), Pyridine | ~10.7, ~5.2 | Weaker, non-nucleophilic; often used with a DMAP catalyst. |
| Enolate Formation | Lithium Diisopropylamide (LDA) | ~36 | Requires protection of the hydroxyl group first; very strong and sterically hindered. |
| To Avoid | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Ethoxide (NaOEt) | ~15.7 (H₂O), ~16 (EtOH) | Nucleophilic; high risk of ester hydrolysis. |
References
- The Intricate Reactivity of β-Hydroxy Carbonyl Compounds: A Technical Guide for Researchers. Benchchem.
- Video: C–C Bond Cleavage: Retro-Aldol Reaction. JoVE. (2025-05-22).
- Aldol reactions. Wikipedia.
- Protecting group. Wikipedia.
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. (2022-04-14).
- Protecting Groups | PDF | Carboxylic Acid | Ester. Scribd.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. (2024-03-29).
- Why are alpha hydroxy acids stable? [closed]. Chemistry Stack Exchange. (2021-11-10).
- 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry | OpenStax. (2023-09-20).
- Williamson Ether Synthesis. Chemistry Steps.
- CAS 69134-53-8: diethyl 2-hydroxypentanedio
- Diethyl 2-hydroxypentanedio
- Protective Groups. Organic Chemistry Portal.
- 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. (2021-07-31).
- 69134-53-8 | Diethyl 2-hydroxypentanedio
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24).
- Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PMC - NIH.
- Hydrolysis of various α-hydroxy esters a | Download Table.
- Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids.
- Pentanedioic acid, diethyl ester. the NIST WebBook.
- Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. PubMed.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. (2025-08-07).
- Pentanedioic acid, 3-oxo-, diethyl ester. the NIST WebBook.
- Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted and Lewis Acids. MDPI. (2021-03-05).
- 69134-53-8, Diethyl 2-hydroxypentanedio
- Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester. the NIST WebBook.
- 55094-99-0|Diethyl (S)
- Pentanedioic acid, diethyl ester. the NIST WebBook.
- Diethyl 2-hydroxypentanedio
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
Preventing racemization of diethyl 2-hydroxypentanedioate derivatives during coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of Diethyl 2-Hydroxypentanedioate Derivatives
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to maintain the stereochemical purity of this compound and related α-hydroxy esters during crucial coupling reactions. As Senior Application Scientists, we understand that controlling stereochemistry is paramount to the efficacy and safety of your target molecules.
This resource is structured to address both immediate troubleshooting needs and foundational scientific questions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter in the lab. Each entry details potential causes and provides actionable solutions.
Issue 1: My final product shows significant racemization or epimerization after the coupling step. How can I fix this?
Potential Cause 1: Aggressive Activating Agent
The primary driver of racemization at an α-carbon is the acidity of the α-proton.[1][2] During a coupling reaction, the carboxylic acid is converted into a highly activated intermediate (e.g., an O-acylisourea with carbodiimides). This activation enhances the electron-withdrawing nature of the carbonyl group, making the α-proton more susceptible to abstraction by a base. Once deprotonated, the resulting planar enolate intermediate loses its stereochemical information.[1][2]
Solutions:
-
Switch to a Phosphonium- or Uronium-Based Reagent: Reagents like BOP, PyBOP, HBTU, and HATU often lead to less racemization than carbodiimides (like DCC or EDC) alone.[3][4] They work by forming activated esters in situ that are less prone to forming deleterious side products.[4] HATU, in particular, is known for fast reaction rates and reduced epimerization.[4]
-
Use Racemization Suppressants: Always use an additive when working with carbodiimide coupling reagents. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are industry standards.[3][4][5] These additives react with the highly reactive carbodiimide intermediate to form a more stable active ester, which then reacts with the nucleophile. This pathway competes with and minimizes the opportunity for racemization.[4][6] Oxyma is often considered superior to HOBt as it is less hazardous and can offer enhanced suppression of racemization.[5]
Potential Cause 2: Inappropriate Base Selection
The base used in the reaction is critical. A strong, sterically hindered, or nucleophilic base can readily deprotonate the acidic α-proton of the activated ester, leading to racemization.
Solutions:
-
Avoid Strong Bases: Do not use strong bases like DBU or metal alkoxides if racemization is a concern.[7]
-
Use a Weaker, Non-Nucleophilic Base: N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIPEA) for reactions sensitive to racemization.[3] In cases with a very high risk of racemization, a weaker base like sym-collidine may be beneficial.[3]
-
Control Stoichiometry: Use the minimum necessary amount of base. Typically, one equivalent is required if the amine coupling partner is a salt (e.g., hydrochloride), but excess base should be avoided.
Potential Cause 3: Unfavorable Reaction Conditions
Temperature and solvent choice play a significant role in reaction kinetics and the lifetime of reactive intermediates.
Solutions:
-
Lower the Temperature: Perform the coupling reaction at 0 °C or even lower temperatures. This slows down the rate of deprotonation and racemization relative to the desired coupling reaction.
-
Choose an Appropriate Solvent: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common. However, the solvent can influence the solubility of reagents and the stability of intermediates.[8][9] If aggregation is suspected, adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be helpful.[6]
Issue 2: The coupling reaction is slow or incomplete, forcing me to use harsh conditions that cause racemization.
Potential Cause: Steric Hindrance
If either the α-hydroxy acid derivative or the nucleophile (alcohol or amine) is sterically bulky, the reaction rate can decrease dramatically. This prolonged reaction time increases the window of opportunity for racemization to occur.
Solutions:
-
Select a More Potent Coupling Reagent: For challenging couplings, a more powerful reagent may be necessary. Phosphonium reagents like PyAOP are particularly effective for coupling sterically hindered components, such as N-methyl amino acids.[4]
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and additive before introducing the nucleophile. A short pre-activation time (5-15 minutes) can be sufficient to form the active ester, which can then couple more cleanly.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for α-hydroxy esters like this compound?
Racemization of α-hydroxy esters during coupling reactions primarily occurs through a base-catalyzed deprotonation-reprotonation mechanism involving an enolate intermediate.
-
Activation: The carboxylic acid is activated by a coupling reagent, making the carbonyl group highly electrophilic.
-
Deprotonation: A base in the reaction mixture removes the proton on the α-carbon (the carbon bearing the hydroxyl group and the stereocenter). This proton is acidic because of the electron-withdrawing effect of the adjacent activated carbonyl group.
-
Enolate Formation: The removal of the α-proton results in the formation of a planar enolate intermediate. The stereochemical information at the α-carbon is lost at this stage.
-
Reprotonation: The enolate can be reprotonated from either face of the planar double bond with roughly equal probability. This leads to a mixture of both (R) and (S) enantiomers, resulting in a racemic or partially racemized product.
Below is a diagram illustrating this pathway.
Caption: Base-mediated racemization pathway via a planar enolate intermediate.
Q2: How do I choose the right coupling reagent and additive combination?
The choice depends on the specific substrates and the sensitivity of the stereocenter. The table below summarizes common choices and their characteristics.
| Coupling System | Reagent Class | Racemization Risk | Byproduct | Key Considerations |
| EDC / HOBt | Carbodiimide | Low to Medium | Water-soluble urea | A workhorse combination. EDC's byproduct is easily removed by aqueous workup.[3] |
| DIC / HOBt | Carbodiimide | Low to Medium | Soluble urea | Good for solid-phase synthesis where byproduct solubility is key.[3][4] |
| HATU / DIPEA | Uronium/Aminium | Very Low | - | Highly efficient and fast, even for hindered couplings, with minimal racemization.[4] |
| BOP / Base | Phosphonium | Low | Carcinogenic HMPA | Very effective but the hexamethylphosphoramide (HMPA) byproduct is a major safety concern.[4] |
| DEPBT | Phosphonium | Very Low | - | Has been shown to achieve amide bond formation with no detectable racemization in sensitive systems.[5] |
Recommendation: For a sensitive substrate like a this compound derivative, HATU with a mild base like NMM or EDC/Oxyma are excellent starting points that balance high efficiency with low racemization risk.
Q3: How can I accurately determine if my product has racemized?
Visual inspection of NMR spectra is often insufficient to quantify racemization unless diastereomers are formed and have clearly distinct signals. Specialized analytical techniques are required.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard. By using a chiral stationary phase, enantiomers or diastereomers can be separated and quantified, allowing for precise determination of the enantiomeric excess (ee) or diastereomeric excess (de).
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can induce chemical shift differences between enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and quantification.
-
Formation of Diastereomers: If the product is an enantiomeric mixture, it can be reacted with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and can often be distinguished and quantified by standard ¹H NMR or chromatography.
Part 3: Protocols and Workflows
Protocol 1: Recommended Low-Racemization Coupling Procedure (using HATU)
This protocol is designed for the coupling of a chiral α-hydroxy acid with an amine or alcohol nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound derivative (1.0 eq) in anhydrous DCM or DMF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add the amine/alcohol nucleophile (1.1 eq), HATU (1.1 eq), and N-methylmorpholine (NMM) (1.2 eq). Note: Add the reagents in the order listed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis: Determine the stereochemical purity of the final product using Chiral HPLC (see Protocol 2).
Protocol 2: Workflow for Chiral HPLC Analysis
This workflow outlines the steps to develop a method for analyzing the stereochemical purity of your coupled product.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent dependent hindered rotation versus epimerization in axially chiral thiohydantoin derivatives: an experimental and a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis: An Evaluation of Diethyl 2-Hydroxypentanedioate's Potential
Introduction: The Enduring Role of Chiral Auxiliaries in Stereoselective Synthesis
In the pursuit of enantiomerically pure molecules, essential for the development of pharmaceuticals and other advanced materials, the synthetic chemist's toolbox is replete with strategies for controlling stereochemistry. Among these, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[1] Following the reaction, the auxiliary is cleaved from the product and can, in ideal cases, be recovered and reused. The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, high yields, and be readily attached and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
This guide aims to provide a comprehensive comparison of well-established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amides. Furthermore, we will explore the potential of diethyl 2-hydroxypentanedioate, a C2-symmetric molecule derivable from glutamic acid, as a chiral auxiliary. It is important to note at the outset that while this compound presents an intriguing structural motif for asymmetric induction, a thorough review of the scientific literature reveals a lack of published applications of this compound as a chiral auxiliary. Therefore, a direct experimental comparison of its performance is not currently possible. This guide will instead focus on a detailed, data-supported comparison of the established auxiliaries and discuss the theoretical potential and structural characteristics of this compound in this context.
This compound: A Potential C2-Symmetric Chiral Auxiliary
This compound, also known as diethyl 2-hydroxyglutarate, is a diester derived from 2-hydroxyglutaric acid.[3] Its structure features a stereogenic center at the C2 position and two ester functionalities, lending it C2-symmetry. C2-symmetric chiral auxiliaries are of significant interest in asymmetric synthesis as their symmetry can reduce the number of possible transition states, often leading to higher stereoselectivity.[4][5]
Figure 2: General structures of common Evans' oxazolidinones.
Mechanism of Stereodirection: In aldol reactions, the N-acyl oxazolidinone is treated with a Lewis acid, typically a boron triflate, and a hindered base to form a Z-enolate. [6]The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face via a chair-like Zimmerman-Traxler transition state. This leads to the predictable formation of the syn-aldol product.
Figure 3: Workflow for an Evans' Asymmetric Aldol Reaction.
Oppolzer's Sultams
Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. [7]Derived from camphor, both enantiomers are commercially available.
Figure 4: Structure of Oppolzer's Camphorsultam.
Mechanism of Stereodirection: The stereochemical outcome of reactions employing Oppolzer's sultam is dictated by the rigid camphor backbone, which effectively blocks one face of the enolate. The sulfonyl group is believed to play a role in the stereocontrol through stereoelectronic effects rather than simple steric hindrance. [8]
Meyers' Chiral Amides
The chiral amide auxiliaries developed by A.I. Meyers, particularly those derived from pseudoephedrine, offer a practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives. [9][10]
Figure 5: General structure of a Meyers' pseudoephedrine amide.
Mechanism of Stereodirection: Deprotonation of the N-acyl pseudoephedrine amide with a strong base like LDA generates a rigid lithium chelate. The phenyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity. [11]
Performance Comparison: Experimental Data
The following tables summarize typical performance data for these three classes of chiral auxiliaries in asymmetric alkylation and aldol reactions. It is important to note that direct comparisons should be made with caution, as reaction conditions and substrates can significantly influence the outcome.
Table 1: Asymmetric Alkylation of Enolates
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >98% | 90-95 |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >98% | 85-95 |
| Meyers' Amide | N-Propionyl pseudoephedrine | Ethyl iodide | >98% | 80-90 |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 90-98 |
| Oppolzer's Sultam | N-Acetyl sultam | Benzaldehyde | >95:5 | 80-90 |
| Meyers' Amide | N-Propionyl pseudoephedrine | Propionaldehyde | >95:5 (anti) | 75-85 |
Attachment and Cleavage of Chiral Auxiliaries
The ease of attachment and cleavage of the chiral auxiliary is a critical factor in the overall efficiency of an asymmetric synthesis.
Table 3: Attachment and Cleavage Conditions
| Chiral Auxiliary | Attachment Method | Cleavage Methods |
| Evans' Oxazolidinone | Acylation with acid chloride or anhydride | LiOH/H₂O₂, LiBH₄, Weinreb amide formation |
| Oppolzer's Sultam | Acylation with acid chloride or anhydride | LiOH/H₂O₂, LiAlH₄, hydrolysis with strong acid |
| Meyers' Amide | Acylation with acid chloride or anhydride | Acidic or basic hydrolysis |
Experimental Protocols
General Protocol for Evans' Asymmetric Aldol Reaction
-
Acylation: To a solution of the chiral oxazolidinone in an aprotic solvent (e.g., CH₂Cl₂), add an acylating agent (e.g., propionyl chloride) and a base (e.g., triethylamine) at 0 °C. Stir until the reaction is complete.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in CH₂Cl₂ and cool to -78 °C. Add dibutylboron triflate followed by a hindered amine base (e.g., triethylamine). Stir for 30-60 minutes.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir for 1-2 hours.
-
Workup: Quench the reaction with a pH 7 buffer and extract the product with an organic solvent.
-
Cleavage: The resulting aldol adduct can be cleaved, for example, by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the chiral β-hydroxy acid.
General Protocol for Oppolzer's Sultam Asymmetric Alkylation
-
Acylation: Acylate the Oppolzer's sultam with the desired acyl chloride in the presence of a base such as triethylamine or DMAP.
-
Enolate Formation: Dissolve the N-acyl sultam in THF and cool to -78 °C. Add a strong base such as NaHMDS or LDA to form the enolate.
-
Alkylation: Add the alkyl halide to the enolate solution and allow the reaction to warm to the appropriate temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Cleavage: The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ or by reductive cleavage with LiAlH₄.
General Protocol for Meyers' Asymmetric Alkylation
-
Amide Formation: React pseudoephedrine with the desired carboxylic acid or its derivative (e.g., acid chloride) to form the amide. [10]2. Enolate Formation: Dissolve the pseudoephedrine amide in THF and cool to -78 °C. Add LDA to form the lithium enolate. [10]3. Alkylation: Add the alkyl halide to the enolate solution and stir until the reaction is complete. [10]4. Workup: Quench the reaction with water and extract the product.
-
Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the chiral carboxylic acid. [10]
Conclusion
While the C2-symmetric structure of this compound makes it an interesting candidate for a chiral auxiliary, the current lack of experimental data on its application in asymmetric synthesis prevents a direct performance comparison with established auxiliaries. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides remain the gold standard in many areas of asymmetric synthesis, offering high levels of stereocontrol, predictable outcomes, and well-documented procedures for their use. The choice between these auxiliaries will depend on the specific requirements of the synthetic target and the reaction type. Future research may yet establish a role for this compound and its derivatives in the ever-expanding field of asymmetric synthesis.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.
- Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83.
- Evans Aldol Reaction. Chem-Station Int. Ed. [Link] (accessed Jan 4, 2026).
- Whitesell, J. K. Chem. Rev. 1992, 92 (5), 953–964.
- Dressler, D. H.; Mastai, Y. Chirality 2007, 19 (5), 358–365.
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- Singh, V. K. Syntheses and Applications of C2-Symmetric Chiral Diols.
- Myers Asymmetric Alkylation. SynArchive. [Link] (accessed Jan 4, 2026).
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link] (accessed Jan 4, 2026).
- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. [Link] (accessed Jan 4, 2026).
- Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Organic Chemistry Portal. [Link] (accessed Jan 4, 2026).
- Camphorsultam. Wikipedia. [Link] (accessed Jan 4, 2026).
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link] (accessed Jan 4, 2026).
- Chiral auxiliary. Wikipedia. [Link] (accessed Jan 4, 2026).
- Zhang, L.; Zhu, L.; Yang, J.; Luo, J.; Hong, R. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry 2016, 81 (13), 5673–5681.
- Oppolzer’s chiral sultam-induced asymmetric synthesis of monofluorophosphonomethyl-(S)-serine.
- Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link] (accessed Jan 4, 2026).
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc. 1997, 119 (28), 6496–6511.
- Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. PubMed Central. [Link] (accessed Jan 4, 2026).
- Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link] (accessed Jan 4, 2026).
- Meyers Asymmetric Alkylation. ChemTube3D. [Link] (accessed Jan 4, 2026).
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link] (accessed Jan 4, 2026).
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- This compound (CHEBI:87295). EMBL-EBI. [Link] (accessed Jan 4, 2026).
- Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry.
- Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. [Link] (accessed Jan 4, 2026).
- 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link] (accessed Jan 4, 2026).
- Rapid chiral discrimination of oncometabolite dl-2-hydroxyglutaric acid using derivatization and field asymmetric waveform ion mobility spectrometry/mass spectrometry. PubMed. [Link] (accessed Jan 4, 2026).
- Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. PubMed Central. [Link] (accessed Jan 4, 2026).
- Charged Chiral Derivatization for Enantioselective Imaging of D-, L-2-Hydroxyglutaric Acid Using Ion Mobility Spectrometry/Mass Spectrometry.
- Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. [Link] (accessed Jan 4, 2026).
- Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. This compound (CHEBI:87295) [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtube3d.com [chemtube3d.com]
A Comprehensive Guide to Enantiomeric Excess Determination of Diethyl 2-Hydroxypentanedioate by Chiral HPLC
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of diethyl 2-hydroxypentanedioate, a key chiral building block.[3][4] We will explore the nuances of method development, compare it with alternative analytical techniques, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals.
The Central Role of Chiral HPLC
Chiral HPLC has emerged as the gold standard for the separation and quantification of enantiomers due to its high selectivity and broad applicability.[5][6] The core principle of this technique lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[7]
Section 1: Chiral HPLC Method Development for this compound
The successful separation of this compound enantiomers hinges on the judicious selection of the chiral stationary phase and the optimization of the mobile phase.
The Critical Choice: Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in achieving enantiomeric separation.[5] For a molecule like this compound, which contains a hydroxyl group and two ester functionalities, several types of CSPs are viable candidates.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad enantioselectivity.[2][5][8] Derivatives of cellulose and amylose, such as those coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[7][9] For hydroxy esters, these phases are often the first choice.[10]
-
Cyclodextrin-Based CSPs: These CSPs separate enantiomers based on the formation of inclusion complexes.[7][11] The hydrophobic cavity of the cyclodextrin can accommodate the pentanedioate backbone, while the hydroxyl groups on the rim can interact with the analyte's polar functional groups.
-
Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. While effective for many compounds, their applicability to aliphatic molecules like this compound may be more limited compared to polysaccharide-based CSPs.[7][12]
For this compound, a polysaccharide-based CSP, particularly an immobilized amylose or cellulose derivative, is recommended as the primary screening column due to its proven success with similar hydroxy and ester-containing compounds.[10][13]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography: This typically involves a non-polar mobile phase, such as a mixture of alkanes (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[12] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention. For basic or acidic analytes, small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can be used to improve peak shape and resolution.[12]
-
Reversed-Phase Chromatography: In this mode, an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is used.[14] This is often preferred for its compatibility with mass spectrometry (MS) detection.
For this compound, a normal-phase approach is often a good starting point, as the alcohol modifier can effectively modulate the hydrogen bonding interactions between the analyte's hydroxyl group and the polysaccharide-based CSP.
Section 2: Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol provides a detailed, step-by-step methodology for the determination of the enantiomeric excess of this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H or a similar amylose-based column).
-
Solvents: HPLC-grade n-hexane, isopropanol, and ethanol.
-
Sample: this compound, dissolved in the mobile phase.
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (due to the ester carbonyl chromophore) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Method Validation
A robust chiral HPLC method must be validated according to ICH guidelines to ensure its reliability.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of other components.
-
Linearity: A linear relationship between the peak area and the concentration of each enantiomer.[16]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[16]
Data Analysis
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Section 3: Comparative Analysis with Alternative Methods
While chiral HPLC is the predominant technique, other methods can also be employed for determining enantiomeric excess.[17][18]
| Method | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column.[19] | High resolution for volatile compounds. | Requires derivatization for non-volatile analytes; high temperatures can cause racemization. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a chiral stationary phase.[20] | Faster separations and lower solvent consumption than HPLC. | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[21][22] | Provides structural information; non-destructive. | Lower sensitivity than chromatographic methods; may require higher concentrations. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.[19] | High efficiency and low sample consumption. | Lower loading capacity; can be less robust than HPLC. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[17][23] | Rapid analysis. | Requires a chromophore near the stereocenter; can be less accurate for complex mixtures. |
For this compound, chiral HPLC offers the best balance of versatility, resolution, and ease of use for routine enantiomeric excess determination.
Section 4: Visualizing the Workflow
Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Principle of Chiral Recognition
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. This compound (CHEBI:87295) [ebi.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. research.rug.nl [research.rug.nl]
- 23. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to the Validation of Diethyl 2-Hydroxypentanedioate Stereochemistry: A Comparative Analysis Centered on Mosher's Ester Method
In the landscape of pharmaceutical development and fine chemical synthesis, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, such as diethyl 2-hydroxypentanedioate, a versatile building block in organic synthesis, demand rigorous stereochemical validation.[1][2][3] This guide provides an in-depth technical comparison of methodologies for assigning the absolute configuration of secondary alcohols, with a primary focus on the robust and widely adopted Mosher's ester analysis. We will explore the underlying principles, provide a detailed experimental protocol for the validation of this compound's stereocenter, and objectively compare this classic technique with contemporary alternatives.
The Imperative of Stereochemical Integrity
The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological receptors and enzymes. For a molecule like this compound, which possesses a single stereogenic center at the C2 position, the (R) and (S) enantiomers can exhibit dramatically different pharmacological profiles. Therefore, the ability to unambiguously assign and confirm the absolute configuration of such compounds is a cornerstone of modern drug discovery and development.
Mosher's Ester Analysis: A Cornerstone of Stereochemical Determination
Mosher's ester analysis is a powerful NMR-based technique that has been a mainstay for determining the absolute configuration of chiral secondary alcohols and amines for decades.[4][5][6][7] The method's reliability stems from the creation of diastereomeric esters by reacting the chiral alcohol of unknown stereochemistry with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8]
The Underlying Principle: Anisotropic Effects in NMR
The core of Mosher's method lies in the anisotropic effect of the phenyl group within the MTPA moiety.[9] When the chiral alcohol, in this case, this compound, is esterified with both (R)- and (S)-MTPA chloride, two diastereomers are formed. Due to steric hindrance, these diastereomers adopt a preferred conformation where the bulky phenyl group of the MTPA moiety is oriented away from the larger substituent on the chiral center of the alcohol. This specific orientation places the protons on one side of the chiral center in the shielding cone of the phenyl ring, causing their signals to shift upfield in the ¹H NMR spectrum. Conversely, protons on the other side are deshielded and their signals shift downfield.
By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a series of chemical shift differences (Δδ = δS - δR) can be calculated for the protons neighboring the stereocenter. The sign of these Δδ values directly correlates with the spatial arrangement of the substituents around the chiral center, allowing for the unambiguous assignment of its absolute configuration.[10][11][12]
Experimental Workflow for Mosher's Ester Analysis of this compound
The following diagram illustrates the logical flow of the experimental procedure:
Caption: Workflow for determining the absolute configuration of this compound using Mosher's ester analysis.
Detailed Experimental Protocol
Materials:
-
This compound (of unknown stereochemistry)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous pyridine.
-
Add a 1.2 molar equivalent of (R)-(-)-MTPA-Cl to the solution. Note that reaction with (R)-MTPA-Cl yields the (S)-MTPA ester.[12]
-
Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a few drops of water.
-
Extract the product with DCM, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by flash column chromatography on silica gel.
-
-
Preparation of the (R)-MTPA Ester:
-
Follow the same procedure as above, but use (S)-(+)-MTPA-Cl to synthesize the (R)-MTPA ester.
-
-
NMR Analysis:
-
Dissolve the purified (S)-MTPA ester and (R)-MTPA ester in separate NMR tubes containing CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Carefully assign all proton signals for both esters, paying close attention to the protons on the carbon chain adjacent to the stereocenter. 2D NMR techniques such as COSY may be necessary for unambiguous assignment.[10]
-
-
Data Analysis and Configuration Assignment:
-
Tabulate the chemical shifts (δ) for all assigned protons for both the (S)- and (R)-MTPA esters.
-
Calculate the difference in chemical shifts (Δδ) for each proton using the formula: Δδ = δS - δR .
-
Apply Mosher's model:
-
Protons with a positive Δδ value are located on one side of the plane defined by the C-O bond of the ester.
-
Protons with a negative Δδ value are on the opposite side.
-
-
By correlating the signs of the Δδ values with the structure of this compound, the absolute configuration of the C2 stereocenter can be determined.
-
Expected Data and Interpretation
For this compound, the key protons for analysis are those at C3 and C4, as well as the methylene protons of the ethoxycarbonyl group at C1.
| Proton(s) | Expected δ (S-ester) (ppm) | Expected δ (R-ester) (ppm) | Calculated Δδ (δS - δR) | Inferred Position Relative to Phenyl Group |
| H3 | Hypothetical Value | Hypothetical Value | Positive | On the same side as the -OCH₃ group |
| H4 | Hypothetical Value | Hypothetical Value | Positive | On the same side as the -OCH₃ group |
| -OCH₂CH₃ (C1) | Hypothetical Value | Hypothetical Value | Negative | On the same side as the phenyl group |
| -OCH₂CH₃ (C5) | Hypothetical Value | Hypothetical Value | Near Zero | Distant from the stereocenter |
Note: The hypothetical values in the table above are for illustrative purposes. The actual sign of Δδ will determine the absolute configuration.
A positive Δδ for the protons on the pentanedioate chain (H3, H4) and a negative Δδ for the protons of the ethoxy group at C1 would indicate an (R) configuration at the C2 center. Conversely, the opposite sign pattern would suggest the (S) configuration.
A Comparative Look: Alternatives to Mosher's Ester Analysis
While Mosher's method is highly reliable, it is essential for researchers to be aware of alternative and complementary techniques.[9] The choice of method often depends on the nature of the substrate, the amount of sample available, and the instrumentation at hand.
| Method | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis | NMR analysis of diastereomeric MTPA esters. | Widely applicable to secondary alcohols and amines, well-established and reliable, does not require crystallization.[4][5][6][7] | Requires synthesis of two derivatives, can be problematic for sterically hindered alcohols, potential for racemization during derivatization.[8] |
| Modified Mosher's Method | Utilizes ¹⁹F NMR for enhanced sensitivity and resolution.[8] | Higher sensitivity, simpler spectra due to the absence of proton background. | Requires access to a ¹⁹F NMR probe. |
| Kakisawa's Method (PGME/PAME) | Derivatization with phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) followed by LC-MS analysis. | High sensitivity, suitable for crude extracts without extensive purification, cost-effective. | Less established than Mosher's method, may require optimization for specific substrates. |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides an unambiguous and definitive determination of the absolute configuration. | Requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds.[11] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Non-destructive, does not require derivatization, can be applied to a wide range of chiral molecules. | Requires specialized instrumentation and computational modeling for spectral interpretation. |
| Computational Methods | Quantum mechanical calculation of chiroptical properties (e.g., optical rotation, ECD spectra) and comparison with experimental data. | Can be used when experimental methods are not feasible, provides insight into conformational preferences. | Accuracy is highly dependent on the level of theory and computational resources, requires experimental validation. |
Conclusion: An Informed Approach to Stereochemical Validation
The determination of absolute stereochemistry is a critical step in the characterization of chiral molecules like this compound. Mosher's ester analysis remains a powerful and accessible tool for this purpose, providing reliable results through a well-understood mechanism.[4][5][6][13][7] Its strength lies in the direct correlation between NMR chemical shift differences and the spatial arrangement of substituents around a stereocenter.
However, a comprehensive validation strategy should consider the strengths and limitations of various techniques. For unequivocal confirmation, especially in regulated environments such as drug development, complementing Mosher's analysis with an orthogonal method like single-crystal X-ray crystallography (if a suitable crystal can be obtained) or a chiroptical spectroscopy technique like VCD is highly recommended. By understanding the principles and practical considerations of each method, researchers can confidently and accurately assign the stereochemistry of their compounds, ensuring the integrity and quality of their scientific endeavors.
References
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
- Cimmino, A., Evidente, A., & Masi, M. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Phytochemistry Reviews, 16(5), 895–929. [Link]
- ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF.
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- PubMed. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?.
- Capon, R. J., & Barrow, R. A. (2010). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 15(4), 2584–2593. [Link]
- ResearchGate. (n.d.). ¹H NMR chemical shift differences [δ (S)-MTPA—δ (R)-MTPA] of the MTPA esters 1a and 1b.
- ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites | Request PDF.
- SciSpace. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR.
- Hoye, T. R., & Tennakoon, M. A. (2010). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 6, 1096–1104. [Link]
- ResearchGate. (n.d.). Mosher's ester analysis of the esterified secondary alcohol 4c...
- Grokipedia. (n.d.). MTPA.
- MDPI. (2010). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR.
- University of Wisconsin-Madison. (n.d.). Mosher ester derivatives.
- CiNii Research. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.
- EMBL-EBI. (n.d.). This compound (CHEBI:87295).
- Matilda. (n.d.). Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE.
- Journal of the American Chemical Society. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.
- Semantic Scholar. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.
- ElectronicsAndBooks. (n.d.).
- ResearchGate. (n.d.). (PDF) Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (CHEBI:87295) [ebi.ac.uk]
- 3. CAS 69134-53-8: this compound [cymitquimica.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. matilda.science [matilda.science]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Absolute Configuration of Diethyl 2-Hydroxypentanedioate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of chiral molecules, with a specific focus on diethyl 2-hydroxypentanedioate derivatives, a class of compounds with significant potential in synthetic chemistry and medicinal research.
The Criticality of Stereochemical Integrity
The spatial orientation of substituents around a stereocenter dictates how a molecule interacts with the chiral environment of a biological system. For this compound and its analogs, the hydroxyl group at the C2 position creates a chiral center, leading to the existence of (R) and (S) enantiomers. These enantiomers can exhibit vastly different biological activities, making the confirmation of their absolute configuration a critical step in any research or development pipeline.
A Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of specific functional groups, and the available instrumentation. Here, we compare the most robust and widely adopted techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6][7][8] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[][10][11][12][13] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1][2] | Solution (1-10 mg).[14] | Solution (0.1-1 mg/mL); requires a UV-Vis chromophore.[6][14] | Solution (1-5 mg per diastereomeric ester); requires a derivatizable functional group (e.g., -OH, -NH2).[14] |
| Experimental Time | Days to weeks (crystal growth dependent).[14] | Hours to a day.[14] | Hours. | 4-6 hours over 1-2 days.[10][14] |
| Accuracy | High (often considered definitive).[3][15] | High, with reliable computational correlation.[4] | High, with reliable computational correlation. | High, dependent on clear chemical shift differences.[16] |
| Primary Output | 3D molecular structure, Flack parameter.[17] | Circular dichroism spectrum. | Circular dichroism spectrum. | Δδ (δS - δR) values for diastereomers.[14] |
In-Depth Methodological Workflows
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the "gold standard" for the unambiguous determination of absolute configuration.[3][15] This technique provides a direct visualization of the three-dimensional structure of a molecule in the solid state.
Causality in Experimental Choices: The success of SC-XRD hinges on the ability to grow a high-quality single crystal. For this compound derivatives that are oils or amorphous solids at room temperature, derivatization to introduce functionalities that promote crystallization (e.g., forming a salt with a heavy atom or a co-crystal) is a common and necessary strategy. The inclusion of a heavy atom also enhances the anomalous dispersion effect, which is crucial for the reliable determination of the absolute configuration.[18]
Experimental Protocol:
-
Crystallization: Dissolve the enantiomerically pure this compound derivative in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization. The goal is to obtain well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: The key to determining the absolute configuration lies in the analysis of anomalous scattering.[17] The Flack parameter is calculated during the refinement process; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is the correct one.[17]
Workflow Diagram:
Caption: Workflow for absolute configuration determination using SC-XRD.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19][5] It is particularly advantageous when obtaining single crystals is challenging.[4]
Causality in Experimental Choices: The accuracy of VCD in determining absolute configuration relies on a strong correlation between the experimentally measured spectrum and a theoretically calculated spectrum.[4] Therefore, high-level quantum chemical calculations, typically using Density Functional Theory (DFT), are an integral part of the VCD workflow. The choice of solvent is also critical, as it can influence the conformational equilibrium of the molecule, which in turn affects the VCD spectrum.[20]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. Data collection typically involves multiple scans to achieve a satisfactory signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the chosen enantiomer (e.g., the (R)-enantiomer) of the this compound derivative to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is (R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (S).
Workflow Diagram:
Caption: Workflow for absolute configuration determination using VCD.
NMR Spectroscopy: The Mosher's Ester Method
The Mosher's ester method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[10][13] It involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[16]
Causality in Experimental Choices: The principle of the Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety.[16] In the resulting diastereomeric esters, the substituents around the chiral center of the alcohol experience different shielding or deshielding effects from the phenyl ring, leading to measurable differences in their proton NMR chemical shifts (Δδ = δ(S-MTPA ester) - δ(R-MTPA ester)). A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.[11]
Experimental Protocol:
-
Esterification: React the enantiomerically pure this compound derivative separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the two corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is crucial to carefully assign all relevant proton signals, which may require 2D NMR techniques such as COSY and HSQC.
-
Data Analysis (Δδ Calculation): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).
-
Configuration Assignment: Create a model of the Mosher's esters in their most stable conformation. Based on the established model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the observed signs of the Δδ values with the model, the absolute configuration of the original alcohol can be deduced.
Workflow Diagram:
Caption: Workflow for the Mosher's ester analysis.
Conclusion: An Integrated Approach
While each of the discussed methods can independently provide the absolute configuration of this compound derivatives, the highest level of confidence is often achieved through an integrated approach. For instance, a preliminary assignment by VCD or Mosher's method can be unequivocally confirmed by SC-XRD. The choice of methodology will ultimately be guided by the specific properties of the derivative and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their compounds, a critical aspect of modern chemical and pharmaceutical research.
References
- Computational methods and points for attention in absolute configuration determin
- Determination of absolute configur
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Chemistry. [Link]
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed Central. [Link]
- Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- ECD exciton chirality method today: a modern tool for determining absolute configur
- Absolute configur
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Absolute Configur
- Vibrational circular dichroism. Wikipedia. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Strategies for using NMR spectroscopy to determine absolute configuration.
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Electronic Circular Dichroism. Encyclopedia.pub. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes.
- The use of X-ray crystallography to determine absolute configur
- DETERMINATION OF ABSOLUTE CONFIGUR
- Electronic Circular Dichroism. ORCA 5.0 tutorials. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 7. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. matilda.science [matilda.science]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. schrodinger.com [schrodinger.com]
Comparative study of catalysts for the synthesis of diethyl 2-hydroxypentanedioate
A Comparative Guide to the Catalytic Synthesis of Diethyl 2-Hydroxypentanedioate
Introduction
This compound, also known as diethyl 2-hydroxyglutarate, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its stereoselective synthesis is of paramount importance, and various catalytic systems have been developed to achieve this transformation efficiently. This guide provides a comparative analysis of different catalytic methodologies for the synthesis of this compound, offering insights into their mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the most suitable approach for their specific needs.
Heterogeneous Catalysis: Enantioselective Hydrogenation
A prominent and highly effective method for the synthesis of enantiomerically pure this compound involves the asymmetric hydrogenation of a prochiral precursor, diethyl 2-oxopentanedioate. This approach utilizes a heterogeneous catalyst, which offers advantages in terms of catalyst separation and reusability.
Cinchona-Modified Platinum Catalyst
A well-documented system for this transformation is the use of a platinum catalyst supported on alumina (Pt/Al₂O₃), chirally modified with a cinchona alkaloid, specifically dihydroquinine base.[3] This modification of the catalyst surface creates a chiral environment that directs the hydrogenation to one enantiomer of the product with high selectivity.
Mechanism Insight: The enantioselectivity arises from the interaction between the cinchona alkaloid modifier, the substrate, and the platinum surface. The modifier adsorbs onto the catalyst surface and forms a chiral template. The substrate, diethyl 2-oxopentanedioate, then coordinates to the platinum in a specific orientation dictated by the chiral modifier, leading to the preferential formation of one enantiomer upon hydrogen addition.
Experimental Protocol: Asymmetric Hydrogenation
Catalyst Preparation: A 5% Pt/Al₂O₃ catalyst is typically used. The chiral modification is achieved by treating the catalyst with a solution of dihydroquinine base prior to the reaction.
Reaction Setup:
-
A high-pressure autoclave is charged with the Pt/Al₂O₃ catalyst and a solution of diethyl 2-oxopentanedioate in a suitable solvent, such as a mixture of toluene and acetic acid.
-
The dihydroquinine base modifier is added to the mixture.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The reaction is stirred at a controlled temperature and pressure for a specified duration.
-
Upon completion, the catalyst is removed by filtration.
-
The product, diethyl (R)-2-hydroxypentanedioate, is isolated and purified from the filtrate.
Typical Reaction Conditions:
-
Substrate: Diethyl 2-oxopentanedioate
-
Catalyst: 5% Pt/Al₂O₃
-
Chiral Modifier: Dihydroquinine Base
-
Solvent: Toluene/Acetic Acid
-
Hydrogen Pressure: 50-100 bar
-
Temperature: 25-50 °C
-
Reaction Time: 12-24 hours
Performance Data
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Dihydroquinine-modified Pt/Al₂O₃ | Diethyl 2-oxopentanedioate | Diethyl (R)-2-hydroxypentanedioate | >95% | High | [3] |
Workflow Diagram
Caption: Workflow for the heterogeneous catalytic synthesis of diethyl (R)-2-hydroxypentanedioate.
Homogeneous Catalysis: Asymmetric α-Hydroxylation
Homogeneous catalysis offers an alternative route to chiral α-hydroxy esters through the direct hydroxylation of the corresponding β-keto ester or dicarbonyl compound. While a specific example for diethyl glutarate is not extensively reported, the principles of asymmetric α-hydroxylation using chiral metal complexes are well-established for similar substrates.
Zirconium-Salan Catalyzed Hydroxylation
Chiral Salan-Zirconium(IV) complexes have emerged as powerful catalysts for the highly enantioselective α-hydroxylation of β-keto esters, using an oxidant like cumene hydroperoxide (CHP).[4] This methodology can be adapted for the synthesis of this compound from a suitable precursor.
Mechanism Insight: The Zirconium-Salan complex acts as a chiral Lewis acid, coordinating to the β-keto ester and promoting the formation of a chiral enolate. The coordinated oxidant then delivers an oxygen atom to one face of the enolate, leading to the formation of the α-hydroxy product with high enantioselectivity.
Representative Experimental Protocol
Catalyst Formation (in situ):
-
A chiral Salan ligand and a zirconium precursor (e.g., Zr(Ot-Bu)₄) are dissolved in an anhydrous solvent like toluene under an inert atmosphere.
-
The mixture is stirred at room temperature to allow for the formation of the active chiral Zirconium-Salan complex.
Hydroxylation Reaction:
-
The solution of the in situ-generated catalyst is cooled to the desired reaction temperature.
-
The β-keto ester substrate (e.g., a derivative of diethyl glutarate) is added.
-
Cumene hydroperoxide (CHP) is added slowly to the reaction mixture.
-
The reaction is monitored by TLC or HPLC until completion.
-
The reaction is quenched, and the product is purified by column chromatography.
Anticipated Performance
For the α-hydroxylation of various β-keto esters, Zirconium-Salan catalysts have demonstrated excellent performance.[4]
| Catalyst System | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| Zirconium-Salan | β-Keto Esters | CHP | up to 98% | up to 99% | [4] |
Catalytic Cycle Diagram
Sources
A Senior Application Scientist's Guide to Chiral Pool Alternatives for Diethyl 2-Hydroxypentanedioate
This guide provides an in-depth comparison of viable chiral pool alternatives to diethyl 2-hydroxypentanedioate, a useful C5 chiral building block derived from 2-hydroxyglutaric acid.[1][2] For researchers, medicinal chemists, and process development scientists, the selection of an appropriate chiral starting material is a critical decision that dictates the efficiency, cost, and novelty of a synthetic route. While this compound serves as a valuable synthon, a wealth of readily available natural products offers broader structural diversity and unique synthetic opportunities.
This document moves beyond a simple catalog of alternatives. It delves into the strategic and causal reasoning behind choosing one chiral building block over another, supported by comparative data and actionable experimental protocols. We will explore robust alternatives derived from amino acids, hydroxy acids, and carbohydrates, providing the technical insights necessary to harness their full synthetic potential.
The Strategic Framework of Chiral Pool Synthesis
The "chiral pool" is the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes.[3][4][5] The core principle of chiral pool synthesis is to utilize these pre-existing stereocenters, preserving them throughout a reaction sequence to build complex target molecules efficiently.[3] This strategy circumvents the need for often complex and costly asymmetric synthesis or chiral resolution steps.
The selection of a starting material is not arbitrary; it is a function of the target molecule's architecture. The following decision framework illustrates the key considerations.
Caption: Decision framework for selecting a chiral building block.
Comparative Analysis of Key Alternatives
The most effective alternatives to this compound not only replicate its core functionality but also provide distinct advantages in terms of availability, cost, and synthetic versatility. The primary candidates are L-glutamic acid, malic acid, tartaric acid, and various carbohydrate-derived synthons.
| Feature | This compound | L-Glutamic Acid | L-Malic Acid | L-Tartaric Acid | Carbohydrates (e.g., Glucose) |
| CAS Number | 69134-53-8[6] | 56-86-0 | 97-67-6 | 87-69-4 | 50-99-7 |
| Source | Synthetic derivative | Fermentation, natural sources | Natural (e.g., apples), fermentation[3] | Wine fermentation byproduct | Natural (plants) |
| Carbon Skeleton | C5 | C5 | C4 | C4 | C6 (can be modified) |
| Key Functionality | α-hydroxy di-ester | α-amino di-acid | α-hydroxy di-acid | α,α'-dihydroxy di-acid | Poly-hydroxy aldehyde/ketone |
| Typical Cost | Moderate to High | Low | Low | Low | Very Low |
| Enantiomeric Access | (S) or (R) available | L-form abundant, D-form available but more expensive | L-form abundant, D-form available[7] | L-(+) form abundant, D-(-) form available[8] | D-forms abundant, L-forms rare |
| Key Advantage | Direct C5 hydroxy-ester | Versatile amine handle for N-heterocycles | Robust C4 α-hydroxy acid synthon[9] | C2-symmetry for desymmetrization[8] | High density of stereocenters |
In-Depth Profile: L-Glutamic Acid
L-Glutamic acid is arguably the most direct and versatile alternative. As a C5 α-amino acid, its carbon backbone is identical to that of 2-hydroxyglutaric acid. The true power of glutamic acid lies in the synthetic versatility of the α-amino group.
Causality of Experimental Choice: While the hydroxyl group in this compound is useful for etherification or acylation, the amino group of glutamic acid is a gateway to a much broader range of transformations. It can be a nucleophile, a directing group, or a precursor to N-heterocycles like pyroglutamates and lactams, which are privileged structures in medicinal chemistry.[10][11] Furthermore, the amine can be stereoretentively converted to a hydroxyl group via diazotization, providing direct access to the same chemical space as 2-hydroxyglutarate derivatives.
Synthetic Workflow: L-Glutamic Acid to Chiral γ-Lactone
A cornerstone transformation is the conversion of L-glutamic acid into chiral γ-lactones, which are valuable intermediates.[12][13] This process leverages the amine as a leaving group precursor to facilitate stereospecific intramolecular cyclization.
Caption: Workflow for converting L-Glutamic Acid to a chiral lactone.
Other High-Value Alternatives
Malic Acid: The C4 Workhorse
L-Malic acid is an excellent choice when a C4 α-hydroxy acid scaffold is desired.[9] Its inherent chirality and dual carboxyl groups make it a powerful building block for synthesizing a wide array of molecules, from natural products to chiral auxiliaries.[7][14] Unlike the C5 glutarate skeleton, malic acid leads to succinate derivatives, providing a different structural motif for drug discovery programs.
Tartaric Acid: The Power of C2-Symmetry
Available as both L-(+) and D-(-) enantiomers, tartaric acid is a unique C4 building block due to its C2-symmetry.[8][15] This symmetry is a significant synthetic advantage, allowing for desymmetrization reactions where a single operation can generate complex, stereochemically dense products.[8] It has been extensively used to generate chiral ligands (e.g., TADDOLs) and as a starting point for natural product synthesis.[8][16]
Carbohydrates: Unmatched Stereochemical Diversity
Carbohydrates like glucose, fructose, and xylose are the most abundant and inexpensive sources of chirality.[17][18][19] While their poly-hydroxylated nature requires strategic use of protecting groups, they offer unparalleled stereochemical and structural diversity.[20] They can be cleaved to yield smaller chiral fragments or used to construct complex, rigid scaffolds that are difficult to access from simpler hydroxy acids.[17] For instance, the pyrolysis of cellulose yields levoglucosenone, a rigid bicyclic enone that is a powerful chiral building block.[17]
Field-Proven Experimental Protocols
Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid
This protocol details the conversion of L-glutamic acid to its corresponding α-hydroxy γ-lactone via a stereoretentive diazotization and subsequent intramolecular cyclization.
Causality: The reaction is initiated by forming a diazonium salt from the primary amine. This salt is an excellent leaving group (N₂). The neighboring carboxylate group acts as an intramolecular nucleophile, attacking the α-carbon in an Sₙ2 fashion. This mechanism ensures inversion of configuration at the α-carbon is not the primary pathway; rather, retention is observed due to the double displacement mechanism or neighboring group participation, leading to the chiral lactone.
Materials:
-
L-Glutamic Acid (1.0 eq)
-
Sulfuric Acid (2 M aqueous solution)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Suspend L-glutamic acid (e.g., 14.7 g, 0.1 mol) in 100 mL of 2 M sulfuric acid in a three-neck flask equipped with a mechanical stirrer and a dropping funnel. Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (e.g., 8.3 g, 0.12 mol) in 30 mL of deionized water and add it dropwise to the stirred glutamic acid suspension over 60 minutes, maintaining the temperature below 5°C. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Scientist's Note: The product has significant water solubility. Saturating the aqueous layer with sodium chloride can improve extraction efficiency.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil or semi-solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford the pure (S)-5-oxotetrahydrofuran-2-carboxylic acid.
Expected Outcome: A white crystalline solid with high enantiomeric purity (>98% ee). The overall yield can range from 60-80% depending on the scale and extraction efficiency.
Protocol 2: Synthesis of a Chiral Malate-Derived Building Block (Dimethyl (S)-2-acetoxysuccinate)
This protocol demonstrates the protection of the hydroxyl group and esterification of the carboxylic acids of L-malic acid, creating a versatile intermediate for further elaboration.
Causality: The di-esterification is performed first under acidic conditions (Fischer esterification) to convert both carboxylic acids to methyl esters. Subsequently, the secondary hydroxyl group is acetylated. This protection strategy is crucial because it differentiates the reactivity of the functional groups. The resulting acetate can be readily removed later in a synthesis, while the esters provide a handle for reduction, amidation, or C-C bond formation via enolates.
Materials:
-
L-Malic Acid (1.0 eq)
-
Methanol (Anhydrous, large excess)
-
Acetyl Chloride (catalytic)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Esterification: Suspend L-malic acid (e.g., 13.4 g, 0.1 mol) in 200 mL of anhydrous methanol and cool to 0°C. Slowly add acetyl chloride (e.g., 1.4 mL, 0.02 mol) dropwise. Remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Workup 1: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate to give crude dimethyl (S)-2-hydroxysuccinate.
-
Acetylation: Dissolve the crude product in 150 mL of DCM. Add pyridine (e.g., 16.1 mL, 0.2 mol) and cool to 0°C. Add acetic anhydride (e.g., 14.2 mL, 0.15 mol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup 2: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography to yield pure dimethyl (S)-2-acetoxysuccinate.
Expected Outcome: A clear, colorless oil in high yield (>85% over two steps). This building block is now primed for stereoselective reactions, such as alkylation at the α-position to the ester.
Conclusion
While this compound is a competent chiral synthon, a strategic evaluation reveals that alternatives like L-glutamic acid, malic acid, and tartaric acid often present superior options. They are not only more cost-effective and readily available but also offer unique functional handles (amine, C2-symmetry) that unlock a broader range of synthetic possibilities. L-glutamic acid, in particular, stands out as a direct C5 analogue with the added advantage of a versatile amino group. The ultimate choice of a chiral building block is intrinsically linked to the synthetic target. A thorough understanding of the strengths and synthetic potential of each alternative, as outlined in this guide, empowers researchers to design more efficient, innovative, and robust synthetic routes.
References
- American Chemical Society. (2003). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited.
- Ningbo Inno Pharmchem Co., Ltd. Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis.
- Majumdar, D. C., & Roy, B. (2021). γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products. The Chemical Record, 21(8), 1957-1967. [Link]
- Yuan, Y., et al. (2017). Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. Organic Letters, 19(18), 4896–4899. [Link]
- Reddy, L. R. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 17(5), 5696-5725. [Link]
- CymitQuimica.
- Salwan, R. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Research & Reviews: Journal of Pharmaceutical Analysis, 12(1).
- ResearchGate. 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. [Link]
- Wikipedia. Chiral pool. [Link]
- PubMed. (2017).
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. [Link]
- Quora. (2017). What is the stereochemistry of tartaric acid?. [Link]
- Chiral Pool Synthesis US. Chiral Pool Synthesis Us.
- figshare. (2017).
- ResearchGate. (2004). Efficient and flexible synthesis of chiral γ- And δ-lactones. [Link]
- Chinese Chemical Society. (2012). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies.
- National Institutes of Health. (2020).
- Ukrainian Chemistry Journal. (2023). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS.
- Ukrainian Chemistry Journal. (2023). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS.
- ResearchGate. (2017). Protocol for the synthesis of chiral alkanolides. [Link]
- Belokon, Y. N., et al. (2010). Asymmetric synthesis of enantiomerically and diastereoisomerically enriched 4-[F or Br]-substituted glutamic acids. Amino Acids, 39(5), 1171-1176. [Link]
- ChemWill.
- National Institutes of Health. (2019).
- Chemistry LibreTexts. (2022). 5.
- Organic Chemistry Portal. Synthesis of γ-lactams. [Link]
- National Institutes of Health. (2018).
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. esports.bluefield.edu - Chiral Pool Synthesis Us [esports.bluefield.edu]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 10. ucj.org.ua [ucj.org.ua]
- 11. γ-Lactam synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rroij.com [rroij.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of Diethyl 2-Hydroxypentanedioate
For researchers and professionals in drug development, the selection of starting materials is a critical decision point, balancing upfront cost against the time, complexity, and yield of a synthetic route. Diethyl 2-hydroxypentanedioate, a pre-functionalized five-carbon building block, offers the allure of a streamlined synthesis for complex targets like derivatives of 2-hydroxyglutaric acid—a molecule of significant interest in oncology research.[1][2][3] However, its classification as a specialty chemical demands a rigorous evaluation of its benefits against more traditional, multi-step approaches.[4][5][6]
This guide provides an in-depth cost-benefit analysis of incorporating this compound into a synthetic workflow, comparing it directly with two foundational strategies in organic chemistry: the malonic ester synthesis starting from diethyl malonate, and the Reformatsky reaction for the formation of hydroxy-esters.
Physicochemical & Safety Profile: this compound
Understanding the fundamental properties and hazards of a key reagent is paramount for experimental design and safety. This compound is a diester derivative of 2-hydroxyglutaric acid.[7]
| Property | Value | Source |
| CAS Number | 69134-53-8 | [8] |
| Molecular Formula | C₉H₁₆O₅ | [8] |
| Molecular Weight | 204.22 g/mol | [8] |
| Physical Form | Liquid / Oil | [7] |
| Boiling Point | 128-130 °C @ 5 Torr | Manufacturer Data |
| Storage | 2-8°C, Sealed in dry conditions | |
| Purity | Typically >95% | [8] |
| Key Hazards | H302: Harmful if swallowed | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Comparative Synthetic Approaches
The central question is one of efficiency: is it more advantageous to purchase a high-cost, advanced intermediate or to construct similar functionality from low-cost, basic starting materials? We will analyze three distinct pathways to a representative functionalized carbon skeleton.
Approach 1: The Specialty Building Block - Direct Functionalization
This approach utilizes the pre-installed hydroxyl group of this compound for further elaboration, for instance, through an O-alkylation reaction. This strategy is attractive for its directness, potentially reducing the number of synthetic steps and purification challenges.
Logical Relationship: Direct Synthesis Pathway
Caption: A multi-step pathway to a hydroxy-ester analog from diethyl malonate.
Approach 3: The Classic Transformation - The Reformatsky Reaction
The Reformatsky reaction provides a direct route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. [9][10]This method is renowned for its tolerance of ester groups, as the organozinc enolate formed is less reactive than corresponding Grignard or organolithium reagents, preventing self-condensation or attack on the ester. [11][12][13]
Mechanism: The Reformatsky Reaction
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Human Metabolome Database: Showing metabocard for L-2-Hydroxyglutaric acid (HMDB0000694) [hmdb.ca]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. chromnet.net [chromnet.net]
- 5. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]
- 6. ossila.com [ossila.com]
- 7. sardaindustrialenterprises.com [sardaindustrialenterprises.com]
- 8. chemscene.com [chemscene.com]
- 9. adichemistry.com [adichemistry.com]
- 10. psiberg.com [psiberg.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Diethyl 2-Hydroxypentanedioate and Diethyl Malate
Introduction: Distinguishing Two Structurally Similar α-Hydroxy Diesters
In the landscape of organic synthesis, α-hydroxy esters are pivotal building blocks, valued for their dual functionality that allows for a wide array of chemical transformations. This guide provides an in-depth comparative analysis of two important members of this class: Diethyl 2-hydroxypentanedioate (also known as diethyl 2-hydroxyglutarate) and Diethyl Malate (diethyl 2-hydroxybutanedioate).
While both molecules share the core α-hydroxy diethyl ester motif, a subtle yet profound structural difference dictates their chemical behavior and synthetic utility. Diethyl malate possesses a second ester group in a β-position relative to the C2 hydroxyl's carbon, creating a 1,3-dicarbonyl-like relationship. In contrast, this compound features its second ester in a γ-position. This guide will elucidate how this difference in spacing between key functional groups governs their reactivity in fundamental organic reactions, providing researchers and drug development professionals with the insights needed to select the appropriate substrate for their synthetic targets.
Structural and Physicochemical Properties Analysis
The first step in understanding reactivity is a thorough analysis of molecular structure. Both compounds are colorless to pale yellow liquids at room temperature and are soluble in common organic solvents.[1]
dot
Caption: Molecular structures of Diethyl Malate and this compound.
The key distinction lies in the carbon backbone:
-
Diethyl Malate: A four-carbon butanedioate chain. The hydroxyl group is on C2, and the second ester is on C4. The spatial relationship between the C2-hydroxyl and the C4-ester carbonyl is 1,4 .
-
This compound: A five-carbon pentanedioate chain.[2][3] The hydroxyl group is on C2, and the second ester is on C5. The spatial relationship between the C2-hydroxyl and the C5-ester carbonyl is 1,5 .
This difference in spacing significantly influences the electronic environment and steric accessibility of the reactive centers within each molecule.
| Property | Diethyl Malate (Diethyl 2-hydroxybutanedioate) | This compound (Diethyl 2-hydroxyglutarate) |
| CAS Number | 7554-12-3 | 69134-53-8 |
| Molecular Formula | C₈H₁₄O₅ | C₉H₁₆O₅[3] |
| Molecular Weight | 190.19 g/mol | 204.22 g/mol [3] |
| Key Structural Feature | α-hydroxy ester with a second ester at the β-carbon (1,4-relationship) | α-hydroxy ester with a second ester at the γ-carbon (1,5-relationship) |
| Topological Polar Surface Area | 72.8 Ų | 72.8 Ų |
Comparative Reactivity Analysis
The reactivity of these diesters can be dissected by examining the behavior of their primary functional groups: the C2-hydroxyl group and the two diethyl ester moieties.
Reactivity of the C2-Hydroxyl Group
A. Oxidation to α-Keto Esters
The secondary alcohol in both molecules can be oxidized to the corresponding α-keto ester, a valuable synthetic intermediate. Common oxidizing agents for this transformation include chromic acid, Swern oxidation reagents, or Dess-Martin periodinane.[4]
The primary difference in reactivity arises from the electronic influence of the distal ester group. In diethyl malate, the electron-withdrawing C4-ester group is closer to the C2-hydroxyl. This proximity exerts a more potent inductive effect, which can influence the reaction kinetics. A study on the chromic acid oxidation of diethyl malate showed that the reaction proceeds to form the oxalacetic acid ester. The rate of this oxidation is slower than that of the parent malic acid, a phenomenon attributed to both inductive and steric effects of the ethyl groups.
For this compound, the C5-ester group is further away, and its inductive effect on the C2-hydroxyl is consequently weaker. While direct kinetic comparisons are scarce in the literature, fundamental principles suggest that the oxidation of this compound might proceed at a slightly different rate due to this diminished electronic influence.
// Nodes for Diethyl Malate Pathway malate_start [label="Diethyl Malate"]; malate_product [label="Diethyl 2-oxobutanedioate\n(Diethyl Oxalacetate)"];
// Nodes for this compound Pathway glutarate_start [label="this compound"]; glutarate_product [label="Diethyl 2-oxopentanedioate\n(Diethyl α-ketoglutarate)"];
// Edges malate_start -> malate_product [label="[O]"]; glutarate_start -> glutarate_product [label="[O]"];
// Invisible nodes for alignment subgraph { rank=same; malate_start; glutarate_start; } subgraph { rank=same; malate_product; glutarate_product; } }
Caption: A generalized experimental workflow for the oxidation of α-hydroxy diesters.
Summary and Synthetic Implications
The seemingly minor difference of a single methylene group between Diethyl Malate and this compound leads to distinct reactive properties.
| Feature | Diethyl Malate | This compound | Rationale |
| Oxidation | Forms diethyl 2-oxobutanedioate. Rate is influenced by the proximate β-ester group. | Forms diethyl 2-oxopentanedioate. Rate is less influenced by the distal γ-ester group. | The inductive effect of the second ester group is distance-dependent. |
| Intramolecular Cyclization | Unlikely under standard conditions. Forms a strained 4-membered β-lactone. | Highly Favorable. Forms a stable 5-membered γ-lactone upon hydrolysis. [5][6] | Thermodynamic stability of the resulting lactone ring (γ > β). [7] |
| Ester Hydrolysis | Can be hydrolyzed. Amenable to selective enzymatic hydrolysis. [8] | Can be hydrolyzed, but may be complicated by competing lactonization. | Proximity of functional groups and potential for intramolecular side reactions. |
-
Choose Diethyl Malate when the synthetic route requires a stable α-hydroxy diester that is resilient to intramolecular cyclization, or when targeting derivatives of oxalacetic acid.
-
Choose This compound when the goal is to synthesize α-ketoglutarate derivatives or, crucially, when the target molecule is a γ-lactone or a derivative thereof. Its propensity to form a stable 5-membered ring can be exploited as a key strategic step in a synthetic pathway.
By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of complex organic syntheses.
References
- BYJU'S. (n.d.). Lactone-Synthesis.
- Wikipedia. (2023). Lactone.
- Grokipedia. (n.d.). Lactone.
- Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions.
- Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
- Burkhart, J. P., et al. (1988). Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent. Tetrahedron Letters, 29(29), 3433-3436.
- FooDB. (2011). Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763).
- Kim, J., et al. (2021). Production of 4-Ethyl Malate through Position-Specific Hydrolysis of Photobacterium lipolyticum M37 Lipase. Journal of Microbiology and Biotechnology, 31(5), 741-747.
- NIST. (n.d.). 2-Hydroxyglutaric acid diethyl ester. In NIST Chemistry WebBook.
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763) - FooDB [foodb.ca]
- 3. 2-Hydroxyglutaric acid diethyl ester [webbook.nist.gov]
- 4. Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent (1988) | Joseph P. Burkhart | 56 Citations [scispace.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 7. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Production of 4-Ethyl Malate through Position-Specific Hydrolysis of Photobacterium lipolyticum M37 Lipase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: Diethyl 2-hydroxypentanedioate and Diethyl Maleate
In the landscape of pharmaceutical research and drug development, the precise characterization of organic molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing detailed insights into molecular structure and purity. This guide presents a comparative spectroscopic analysis of two diethyl ester compounds: Diethyl 2-hydroxypentanedioate and Diethyl Maleate. While both are diethyl esters, their distinct structural features—a hydroxyl group and a carbon-carbon double bond, respectively—give rise to unique spectroscopic signatures. This document will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a comprehensive reference for their identification and differentiation.
The rationale for selecting these two molecules lies in their representation of common functionalities encountered in drug candidates and synthetic intermediates. This compound embodies a chiral hydroxy diester, a motif prevalent in various bioactive molecules.[1][2][3] In contrast, Diethyl Maleate is an unsaturated diester, frequently employed as a building block in organic synthesis, including Diels-Alder reactions.[4][5] Understanding their distinct spectroscopic behaviors is crucial for reaction monitoring, quality control, and structural elucidation in complex synthetic pathways.
Molecular Structures at a Glance
To visually contextualize the forthcoming spectroscopic data, the molecular structures of this compound and Diethyl Maleate are presented below.
Figure 1: Molecular structures of this compound and Diethyl Maleate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule.[6][7][8] The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for reproducibility.
Figure 2: Standard workflow for ¹H NMR data acquisition and processing.
Comparative ¹H NMR Data
The ¹H NMR spectra of the two compounds reveal significant differences, primarily due to the presence of the hydroxyl group and the alkene protons.
| This compound | Diethyl Maleate |
| Chemical Shift (ppm) | Assignment |
| ~4.2 (q) | -OCH₂CH₃ |
| ~4.1 (t) | -CH(OH)- |
| ~2.4 (m) | -CH₂- |
| ~2.0 (m) | -CH₂- |
| ~1.25 (t) | -OCH₂CH₃ |
| Variable | -OH |
Table 1: Comparison of ¹H NMR chemical shifts for this compound and Diethyl Maleate.
Analysis of ¹H NMR Spectra:
-
This compound: The spectrum is characterized by a triplet at approximately 4.1 ppm, corresponding to the proton on the carbon bearing the hydroxyl group. The adjacent methylene protons appear as complex multiplets around 2.0 and 2.4 ppm. The two ethyl ester groups give rise to a quartet around 4.2 ppm and a triplet around 1.25 ppm. The hydroxyl proton signal is typically broad and its chemical shift is variable depending on concentration and solvent.
-
Diethyl Maleate: The most striking feature of the ¹H NMR spectrum of diethyl maleate is the singlet at approximately 6.25 ppm, which integrates to two protons.[9] This is due to the chemical and magnetic equivalence of the two alkene protons, a consequence of the molecule's symmetry. The ethyl ester groups exhibit a quartet at ~4.25 ppm and a triplet at ~1.3 ppm.[9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum.
Comparative ¹³C NMR Data
The ¹³C NMR spectra clearly distinguish the two esters based on the presence of the hydroxylated carbon in one and the sp² hybridized carbons in the other.
| This compound | Diethyl Maleate |
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O |
| ~172 | C=O |
| ~68 | -CH(OH)- |
| ~61 | -OCH₂- |
| ~60 | -OCH₂- |
| ~30 | -CH₂- |
| ~28 | -CH₂- |
| ~14 | -CH₃ |
Table 2: Comparison of ¹³C NMR chemical shifts for this compound and Diethyl Maleate.
Analysis of ¹³C NMR Spectra:
-
This compound: The spectrum shows two distinct carbonyl signals around 172 and 174 ppm. The carbon attached to the hydroxyl group appears at approximately 68 ppm. The two methylene carbons of the pentanedioate backbone are observed around 28 and 30 ppm. The carbons of the ethyl groups resonate at about 60-61 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
Diethyl Maleate: The two equivalent carbonyl carbons resonate at approximately 165 ppm.[10] The two equivalent alkene carbons appear at around 130 ppm.[10] The methylene and methyl carbons of the ethyl groups are found at approximately 61 ppm and 14 ppm, respectively.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[11][12]
Experimental Protocol: IR Spectroscopy
A thin film of the liquid sample is typically placed between two salt plates (e.g., NaCl or KBr) for analysis.
Comparative IR Data
The IR spectra are highly diagnostic, with the presence of a broad O-H stretch being the key differentiator for this compound.
| This compound | Diethyl Maleate |
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch |
| ~2980 | C-H stretch |
| ~1730 (strong) | C=O stretch |
| ~1180 | C-O stretch |
Table 3: Comparison of key IR absorption frequencies for this compound and Diethyl Maleate.
Analysis of IR Spectra:
-
This compound: The most prominent feature is a broad absorption band centered around 3450 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester groups. The C-O stretching vibrations are also visible around 1180 cm⁻¹.
-
Diethyl Maleate: The spectrum of diethyl maleate lacks the broad O-H stretch.[13] Instead, it displays a characteristic C=C stretching absorption at approximately 1645 cm⁻¹, which is indicative of the double bond. A strong carbonyl absorption is present at about 1725 cm⁻¹.[13] The spectrum also shows =C-H stretching just above 3000 cm⁻¹ and multiple C-O stretching bands.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[14][15]
Experimental Protocol: Mass Spectrometry
Electron ionization (EI) is a common technique for the analysis of small organic molecules.
Figure 3: Simplified workflow of an Electron Ionization Mass Spectrometer.
Comparative MS Data
The fragmentation patterns of the two esters are influenced by their respective functional groups, leading to different characteristic ions.
| This compound | Diethyl Maleate |
| m/z | Assignment |
| 204 | [M]⁺ |
| 187 | [M-OH]⁺ |
| 159 | [M-OC₂H₅]⁺ |
| 131 | [M-COOC₂H₅]⁺ |
Table 4: Comparison of major mass spectral fragments for this compound and Diethyl Maleate.
Analysis of Mass Spectra:
-
This compound: The molecular ion peak is expected at m/z 204.[1][3][16] Common fragmentation pathways include the loss of a hydroxyl radical (m/z 187), an ethoxy radical (m/z 159), and an ethoxycarbonyl radical (m/z 131).
-
Diethyl Maleate: The molecular ion peak is observed at m/z 172.[4][17] Characteristic fragment ions include the loss of ethene via a McLafferty rearrangement (m/z 144), loss of an ethoxy radical (m/z 127), and loss of an ethoxycarbonyl group (m/z 99).[17] The base peak is often at m/z 99.
Conclusion
The spectroscopic analysis of this compound and Diethyl Maleate reveals a set of distinct and complementary data that allows for their unambiguous differentiation. The presence of a hydroxyl group in this compound is clearly indicated by a broad O-H stretch in the IR spectrum, a signal for the -CH(OH)- proton in the ¹H NMR, and a corresponding carbon signal in the ¹³C NMR. In contrast, Diethyl Maleate is characterized by the spectroscopic signatures of its carbon-carbon double bond: a C=C stretch in the IR, equivalent alkene protons in the ¹H NMR, and sp² carbon signals in the ¹³C NMR. Their mass spectral fragmentation patterns further corroborate their respective structures. This guide provides a foundational reference for researchers working with these and structurally related compounds, underscoring the power of a multi-technique spectroscopic approach for molecular characterization.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Quora. (2024). What is NMR spectroscopy in organic chemistry?
- LookChem. (n.d.). 141-05-9 Diethyl maleate C8H12O4, Formula,NMR,Boiling Point,Density,Flash Point.
- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters.
- mzCloud. (2017). Diethyl maleate.
- PubChem. (n.d.). Diethyl Maleate | C8H12O4 | CID 5271566.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- NIST WebBook. (n.d.). Diethyl malonate.
- NIST WebBook. (n.d.). Diethyl malonate.
- SpectraBase. (n.d.). Diethyl 2-hydroxy-2,4-dimethylpentanedioate isomer - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). Diethyl-(3-methyl)-maleate - Optional[MS (GC)] - Spectrum.
- Dr. Minaketan Sahoo, IPT, Salipur. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS.
- Wikipedia. (n.d.). Ester.
- NIST WebBook. (n.d.). Diethyl 3-hydroxyglutarate.
- Doc Brown's Advanced Organic Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. マレイン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diethyl maleate(141-05-9) 1H NMR spectrum [chemicalbook.com]
- 10. Diethyl maleate(141-05-9) 13C NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diethyl maleate(141-05-9) IR Spectrum [chemicalbook.com]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. tutorchase.com [tutorchase.com]
- 16. Diethyl 3-hydroxyglutarate [webbook.nist.gov]
- 17. Diethyl maleate(141-05-9) MS spectrum [chemicalbook.com]
A Comparative Guide to the Structural Validation of Diethyl 2-hydroxypentanedioate: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock of rational design, mechanistic understanding, and intellectual property. Diethyl 2-hydroxypentanedioate, a derivative of 2-hydroxyglutaric acid, serves as a key chiral building block in the synthesis of more complex molecules.[1][2][3] Its single stereocenter dictates the ultimate topology of the target compound, making absolute structural validation a critical, non-negotiable step in the synthetic workflow.[4]
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. It will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose, while also exploring the vital, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to guide your analytical strategy.
The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Crystallography
In the hierarchy of analytical techniques for structure elucidation, X-ray crystallography is unique in its power to provide a direct, high-resolution visualization of a molecule's atomic arrangement in three-dimensional space.[5][6] Unlike spectroscopic methods that infer connectivity from indirect measurements, crystallography maps the electron density of a crystalline solid, revealing precise bond lengths, angles, and, most critically for this compound, the absolute stereochemistry of its chiral center.[7][8]
The primary challenge for a compound like this compound, which exists as an oil or low-melting solid at room temperature, is not the analysis itself but obtaining a high-quality single crystal suitable for diffraction.[9] This is the rate-limiting, yet most crucial, step in the process.
Experimental Protocol: From Oil to Absolute Structure
The protocol described below is a self-validating system. Success at each stage provides the confidence to proceed to the next, culminating in a refined, unambiguous structure.
Step 1: The Art and Science of Crystallization
-
Causality: The goal is to induce the molecules of this compound to slowly self-assemble into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous material or poorly ordered microcrystals, which will not diffract X-rays coherently. Therefore, the key is to approach the point of supersaturation very slowly.
-
Methodology:
-
Purification: Begin with highly pure (>97%) this compound. Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: Screen a range of solvents. Ideal crystallization solvents are those in which the compound is moderately soluble—too soluble, and it won't crystallize; too insoluble, and it won't dissolve. For an ester like this, consider solvents such as hexane, diethyl ether, ethyl acetate, and mixtures thereof.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate over several days to weeks, slowly increasing the concentration to the point of crystallization.
-
Vapor Diffusion (Hanging Drop): Dissolve the compound in a small drop of a primary solvent. Invert this drop over a larger reservoir of a secondary solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. Over time, the anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization. This is a highly controlled method commonly used in protein crystallography that can be adapted for small molecules.[10]
-
Slow Cooling: If a suitable solvent is found, create a saturated solution at a slightly elevated temperature and allow it to cool to room temperature, and then to 4°C, over several days.
-
Step 2: X-ray Data Collection
-
Causality: A single, well-ordered crystal is mounted and bombarded with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are directly related to the arrangement of atoms within the crystal.
-
Methodology:
-
Crystal Mounting: Using a micro-loop tool under a microscope, carefully select a single, well-formed crystal with sharp edges and no visible defects. Mount it on the goniometer head of the diffractometer.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction pattern is a reciprocal-space representation of the crystal structure. Computational methods are used to solve the "phase problem" and convert the diffraction intensities into an electron density map. An atomic model is then built into this map and computationally refined to best fit the experimental data.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution: Direct methods or other algorithms are used to generate an initial electron density map.
-
Model Building and Refinement: An atomic model of this compound is fitted to the electron density map. The model's parameters (atomic coordinates, thermal parameters) are then refined against the experimental data to minimize the difference between the observed and calculated diffraction patterns. Key quality metrics, such as the R-factor, are monitored. A low R-factor (typically < 0.05 for small molecules) indicates a good fit between the model and the data.[11]
-
Absolute Stereochemistry Determination: The Flack parameter is calculated during refinement. A value close to 0 confirms the assigned (e.g., R or S) absolute configuration with high confidence, providing the definitive answer that other techniques cannot.
-
Workflow for X-ray Crystallography Validation
Caption: Workflow for structural validation via X-ray crystallography.
A Comparative Analysis of Orthogonal Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable, higher-throughput techniques that provide foundational and complementary data.[5][12][13] A robust validation strategy leverages all three.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about molecular connectivity and relative stereochemistry.[14]
-
Expertise: For this compound, a standard ¹H NMR spectrum will confirm the presence of the two distinct ethyl ester groups (triplet and quartet signals), the diastereotopic protons of the pentane backbone, and the proton on the hydroxyl-bearing carbon. ¹³C NMR will confirm the count of unique carbon atoms, including the two carbonyls and the carbinol carbon.[15] This data is crucial for confirming that the correct constitutional isomer was synthesized.
-
Limitations: Standard NMR cannot determine the absolute configuration of the chiral center. While advanced techniques using chiral derivatizing agents can help determine enantiomeric purity, they do not provide the definitive 3D structure that crystallography does.[16][17]
Mass Spectrometry (MS)
MS provides a precise measurement of the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular weight and elemental composition.
-
Expertise: For this compound (C₉H₁₆O₅), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to a mass of 204.0998, confirming the molecular formula.[1][18] The fragmentation pattern can also offer structural clues, such as the characteristic loss of ethoxy groups (–45 Da) or the entire malonate moiety.[19]
-
Limitations: MS is "stereochemically blind." It cannot distinguish between enantiomers or diastereomers, as they have identical masses. It serves as an excellent tool for confirming identity and purity but offers no information on the 3D arrangement of atoms.
Decision-Making Workflow for Structural Analysis
Caption: Logical flow for selecting analytical techniques.
Data Summary and Technique Comparison
To facilitate an objective comparison, the performance of each technique in the context of validating this compound is summarized below.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles | Chemical shifts, coupling constants | Mass-to-charge ratio, fragmentation |
| Absolute Stereochemistry | Definitive (via anomalous dispersion) | No (requires chiral derivatizing agents) | No |
| Relative Stereochemistry | Definitive | Yes (via coupling constants, NOE) | No |
| Atomic Connectivity | Definitive | Definitive | Inferred from fragmentation |
| Molecular Formula | Inferred from solved structure | Inferred from spectra | Definitive (with HRMS) |
| Sample Phase | Single Crystal | Solution (or Solid-State) | Gas phase (from solid/liquid) |
| Key Limitation | Requires high-quality single crystals | Insensitive to absolute configuration | Insensitive to all stereochemistry |
| Best Use Case | Unambiguous structure and stereochem proof | Routine confirmation of connectivity | Rapid confirmation of MW and formula |
Conclusion
In the rigorous landscape of chemical and pharmaceutical research, certainty is paramount. While NMR spectroscopy and mass spectrometry are essential tools for the routine confirmation of molecular formula and connectivity, they provide an incomplete picture for chiral molecules like this compound.
Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and definitive proof of the complete three-dimensional structure, including the absolute configuration of its critical stereocenter. The investment in developing a crystallization protocol is repaid with a level of structural certainty that underpins further research, patent applications, and regulatory submissions. For any research program relying on the specific stereochemistry of this compound, X-ray crystallography is not just a superior alternative; it is an essential and conclusive validation step.
References
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). This compound (CHEBI:87295).
- University of Calgary. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Tistaert, C., et al. (2011). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemical Analysis, 22(4), 289-298.
- European Journal of Organic Chemistry. (n.d.). NMR Spectra of New Compounds.
- Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry. Wiley-VCH.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694).
- National Center for Biotechnology Information. (n.d.). Diethyl 2-hydroxyglutarate. PubChem Compound Database.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?.
- Knochel, P. (2016). Stereochemistry and stereocontrolled synthesis. LMU München.
- Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 278(21), 3971-3984.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Fan, T. W-M., et al. (2015). Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry, 87(15), 7543-7547.
- ResearchGate. (n.d.). ¹³C NMR spectrum of HP‐diethyl [1,2‐¹³C2]‐2‐ketoglutarate recorded in....
- Quora. (2015). What different methods are there for manufacturing esters in the lab?.
- Gelin, M., et al. (2017). Protein X-ray Crystallography and Drug Discovery. Molecules, 22(12), 2189.
- Kursula, P. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. In: Methods in Molecular Biology. Springer.
- ResearchGate. (n.d.). ESI mass spectra of acetonitrile solutions of diethyl ketomalonate and....
- ELDICO Scientific AG. (n.d.). Key publications.
- Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
- Tunoori, A. R., et al. (2004). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 9(5), 359-363.
- ResearchGate. (2025). *Single-crystal X-ray diffraction analysis and mechanistic implications of (2 R *,3 R )-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (CHEBI:87295) [ebi.ac.uk]
- 3. CAS 69134-53-8: this compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. knochel.cup.uni-muenchen.de [knochel.cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. This compound Manufacturer Factory CAS 69134-53-8, CasNo.69134-53-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 10. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. ebi.ac.uk [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. individual.utoronto.ca [individual.utoronto.ca]
- 17. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diethyl 2-hydroxyglutarate | C9H16O5 | CID 13270883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Confirming Stereochemistry of Diethyl 2-Hydroxypentanedioate Products: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or stereochemistry, can profoundly influence a compound's biological activity, with different enantiomers often exhibiting drastically different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of diethyl 2-hydroxypentanedioate, a chiral molecule featuring a hydroxyl group and two ester functionalities.[1][2][3] We will focus on the application of Circular Dichroism (CD) spectroscopy, while critically evaluating its performance against established alternative methods.
The Challenge: Assigning Absolute Configuration
This compound possesses a single chiral center at the second carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Distinguishing between these enantiomers is a non-trivial analytical challenge, as they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] Spectroscopic techniques that do not rely on chiral probes, such as standard NMR and IR spectroscopy, will also yield identical spectra for both enantiomers. Therefore, specialized techniques are required to probe the molecule's chirality and assign the absolute configuration.
Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach
Circular dichroism is a form of absorption spectroscopy that utilizes circularly polarized light.[5][6] Chiral molecules interact differently with left- and right-handed circularly polarized light, resulting in a differential absorption that can be measured as a function of wavelength.[5][6][7] This differential absorption, known as the Cotton effect, produces a characteristic CD spectrum with positive and/or negative peaks that is unique to a specific enantiomer.[8][9][10][11] The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign.[12]
For this compound, the chromophore in the vicinity of the chiral center is the ester carbonyl group. While the n→π* transition of a simple ester is inherently weak in CD, its presence is often sufficient to generate a measurable Cotton effect. The sign and magnitude of this effect are directly related to the spatial arrangement of the atoms around the chiral center, allowing for the determination of the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.[12][13]
Experimental Protocol: CD Analysis of this compound
A detailed, step-by-step methodology for acquiring the CD spectrum of a this compound product is as follows:
-
Sample Preparation:
-
Accurately prepare a solution of the purified this compound enantiomer in a suitable solvent that does not absorb in the spectral region of interest (e.g., methanol, acetonitrile). A typical concentration is in the millimolar range.[14]
-
Prepare a blank solution using the same solvent.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Set the instrument parameters:
-
Wavelength range: Typically scan from the near-UV (e.g., 300 nm) to the far-UV (e.g., 190 nm) to capture the relevant electronic transitions of the ester chromophore.
-
Bandwidth: A narrow bandwidth (e.g., 1-2 nm) is generally preferred for better resolution.[14]
-
Scan speed and accumulations: A moderate scan speed (e.g., 50 nm/min) with multiple accumulations (e.g., 3-5 scans) is recommended to improve the signal-to-noise ratio.[14]
-
-
Record a baseline spectrum with the blank solution.
-
Record the CD spectrum of the sample solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show the differential absorption (ΔA) or ellipticity ([θ]) as a function of wavelength.
-
Identify the sign (positive or negative) of the Cotton effect associated with the ester chromophore's electronic transition.
-
Compare the sign of the experimental Cotton effect with that of a known standard of this compound or with theoretically predicted spectra to assign the absolute configuration (R or S).
-
Comparative Analysis of Stereochemical Determination Methods
While CD spectroscopy is a powerful tool, it is essential to understand its strengths and limitations in the context of other available techniques. The choice of method often depends on factors such as the nature of the sample, the availability of instrumentation, and the desired level of structural detail.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light.[5][6][7] | High sensitivity, small sample requirement, non-destructive, provides information about conformation in solution.[14][] | Requires a chromophore near the chiral center, interpretation can be complex without a reference standard or computational support.[] | Solution, typically in the millimolar concentration range.[14] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[7][16] | Provides unambiguous determination of the absolute configuration and the complete 3D structure of the molecule in the solid state.[16][17][18][19] | Requires a suitable single crystal, which can be difficult to grow; does not provide information about conformation in solution.[16][20] | Single crystal of sufficient size and quality. |
| NMR Spectroscopy | Nuclear magnetic resonance in the presence of a chiral auxiliary.[7][21] | Can determine absolute configuration without the need for crystallization, provides detailed structural information in solution.[][21] | Often requires derivatization with a chiral reagent (e.g., Mosher's acid), which adds synthetic steps; analysis can be complex.[4][] | Solution, typically in the milligram range. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[22][23][24] | Excellent for separating and quantifying enantiomers (determining enantiomeric excess), can be used for preparative separation.[22][23][25][26] | Does not directly provide the absolute configuration; requires a suitable chiral column and method development. | Solution, typically in the microgram to milligram range. |
In-Depth Look at Alternative Methodologies
X-ray Crystallography: The Gold Standard
X-ray crystallography is often considered the definitive method for determining the absolute configuration of a chiral molecule.[7][16] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.[7] However, the primary bottleneck of this technique is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[16]
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine absolute configuration by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[21] The most common approach involves reacting the chiral analyte, such as the hydroxyl group of this compound, with an enantiomerically pure CDA, like Mosher's acid, to form a pair of diastereomers.[4][] These diastereomers will have distinct NMR spectra, and by analyzing the differences in chemical shifts, the absolute configuration of the original molecule can be deduced.[] This method is powerful as it provides information in the solution state but requires additional synthetic steps and careful spectral analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric purity (enantiomeric excess) of a sample.[22][23] The separation is achieved by using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.[23][24] While chiral HPLC is excellent for quantification, it does not inherently reveal the absolute configuration of the eluted enantiomers. The elution order must be correlated with a known standard.
Logical Workflow for Stereochemical Confirmation
Figure 1. A logical workflow for the stereochemical analysis of this compound.
Conclusion: An Integrated Approach for Unambiguous Assignment
The determination of the absolute configuration of this compound requires a thoughtful and often multi-faceted analytical approach. Circular dichroism spectroscopy offers a rapid and sensitive method for initial stereochemical assignment, particularly when a reference standard is available. However, for unequivocal confirmation, especially in the context of drug development and regulatory submission, an integrated strategy is recommended.
Combining the chiroptical data from CD with the definitive structural information from X-ray crystallography or NMR spectroscopy with chiral auxiliaries provides a self-validating system that ensures the highest level of scientific rigor. Chiral HPLC remains the workhorse for assessing enantiomeric purity throughout the synthesis and purification process. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of their chiral products.
References
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 363, 231–251. [Link]
- Determination of absolute configuration. Purechemistry. (2024, February 19). [Link]
- Gawin, A., & Wzorek, Z. (2021).
- Absolute Configuration. (2020, October 20). YouTube. [Link]
- Deschamps, J. R., & George, C. (2003). The role of crystallography in drug design. Trends in Analytical Chemistry, 22(9), 561-564. [Link]
- Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-713. [Link]
- Lightfoot, M. P. (2016). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton. [Link]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
- Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
- You, L., & Anslyn, E. V. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research, 54(1), 138–150. [Link]
- What other methods are there for determination of absolute configuration of small molecules?
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. (2025, September 21). [Link]
- Chirality and Enantiomers. University of Regensburg. [Link]
- Circular Dichroism Applications: Stereochemical assignment. Chiralabs. [Link]
- Cotton effect. Grokipedia. [Link]
- MOLECULAR DISYMMETRY AND CHIROPTICAL PROPERTIES. eGyanKosh. [Link]
- 19.9: Optical Rotatory Dispersion and Circular Dichroism. Chemistry LibreTexts. (2021, March 5). [Link]
- Frelek, J., & Górecki, M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(25), 7815. [Link]
- Circular Dichroism. Chemistry LibreTexts. (2022, April 16). [Link]
- Cotton effect. Wikipedia. [Link]
- cotton effect. Slideshare. [Link]
- Harada, N. (2018).
- Al-Saeed, F. A. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 24(4), 289-296. [Link]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022, November 3). [Link]
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Separ
- diethyl 2-hydroxypentanedio
- Katzin, L. I., & Gulyas, E. (1968). Absorption, rotatory dispersion, and circular dichroism studies on some hydroxy and amino acids. Journal of the American Chemical Society, 90(2), 247-251. [Link]
- Weatherly, C. A., et al. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 30(4), 465-472. [Link]
- 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. (2024, May 26). [Link]
- Circular dichroism. Wikipedia. [Link]
Sources
- 1. This compound (CHEBI:87295) [ebi.ac.uk]
- 2. CAS 69134-53-8: this compound [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fz-juelich.de [fz-juelich.de]
- 6. Circular dichroism - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cotton effect - Wikipedia [en.wikipedia.org]
- 11. cotton effect | PPTX [slideshare.net]
- 12. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 13. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 23. asianpubs.org [asianpubs.org]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Asymmetric Synthesis of 1,4-Dicarbonyl Compounds: A Comparative Analysis of Chiral Synthons
Introduction: The Enduring Challenge of the 1,4-Dicarbonyl Motif
In the landscape of organic synthesis, 1,4-dicarbonyl compounds stand out as exceptionally versatile building blocks. Their framework is a cornerstone for the synthesis of numerous five-membered heterocycles like furans, pyrroles, and cyclopentenones, which are prevalent in natural products and pharmaceutical agents.[1][2] However, the direct and stereocontrolled synthesis of these structures presents a significant and persistent challenge.[3][4] This difficulty arises from the inherent electronic nature of carbonyl groups, which dictates a pattern of alternating electrophilic and nucleophilic centers (d¹, d³, d⁵... and a¹, a³, a⁵...). A 1,4-relationship requires the coupling of two like-charged synthons (e.g., two d² synthons or a d¹ and a d³), necessitating a polarity inversion, or "umpolung," of one of the carbonyl precursors.[1][3][4]
For decades, chemists have devised ingenious strategies to overcome this "natural-polarity mismatch."[3] The advent of asymmetric synthesis has added another layer of complexity: how to not only form the C2-C3 bond but also to control its stereochemistry with precision. This guide offers a comparative analysis of three powerful and distinct strategies for synthesizing chiral 1,4-dicarbonyl compounds, each employing a different class of chiral synthon. We will delve into the mechanistic rationale, practical application, and comparative performance of:
-
Evans' Chiral Auxiliaries: A robust, substrate-controlled method relying on temporary incorporation of a chiral molecule.
-
Enders' SAMP/RAMP Hydrazones: A powerful chiral auxiliary approach that utilizes a chiral hydrazone to form a highly organized, reactive azaenolate.
-
Organocatalysis: A modern, catalytic approach using small chiral organic molecules to govern the stereochemical outcome.
This document is intended for researchers and drug development professionals seeking to navigate the options for accessing these valuable chiral intermediates, providing not just protocols, but the underlying scientific principles that ensure success.
The Auxiliary-Controlled Approach: Evans' Oxazolidinones
The use of chiral auxiliaries is a classic and highly reliable strategy for inducing stereoselectivity. The principle is straightforward: a chiral molecule is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. Evans' oxazolidinones, derived from readily available amino acids, are perhaps the most well-known and trusted auxiliaries in this class.[5][6]
Causality of Stereocontrol
The synthesis of chiral 1,4-dicarbonyls via this method typically involves the Michael addition of a metal enolate derived from an N-acyl oxazolidinone to an α,β-unsaturated carbonyl compound. The remarkable stereocontrol stems from two key factors:
-
Chelation-Induced Rigidity: The metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This forms a rigid, planar enolate structure.
-
Steric Shielding: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, phenyl, or benzyl group) effectively blocks one face of the planar enolate. Consequently, the electrophile (the Michael acceptor) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[5][6]
Visualizing the Transition State
Caption: Steric model for conjugate addition using an Evans' chiral auxiliary.
Representative Experimental Protocol
Protocol adapted from literature for the diastereoselective Michael addition to form a 1,4-dicarbonyl precursor.[2]
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in dry THF is cooled to -78 °C under an argon atmosphere. Di-n-butylboryl triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to ensure complete enolization.
-
Michael Addition: The reaction mixture is re-cooled to -78 °C. The α,β-unsaturated ketone (1.2 equiv) is added dropwise as a solution in THF. The reaction is stirred at -78 °C for 3 hours, then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 1,4-dicarbonyl adduct.
-
Auxiliary Cleavage: The purified adduct is dissolved in a 4:1 mixture of THF/H₂O. Lithium hydroperoxide (LiOOH), freshly prepared from LiOH and H₂O₂, is added at 0 °C. The reaction is stirred until complete consumption of the starting material. The excess peroxide is quenched, and the chiral auxiliary is recovered. The product is extracted and purified to yield the enantiomerically enriched carboxylic acid, which can be converted to the corresponding aldehyde or ketone.
Performance Data
| Nucleophile (N-Acyl Group) | Electrophile (Michael Acceptor) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Methyl Vinyl Ketone | 85-95% | >99:1 |
| Butyryl | Phenyl Acrylate | 80-90% | >98:2 |
| Phenylacetyl | Cyclopentenone | 75-85% | >95:5 |
Advantages:
-
High Stereoselectivity: Often provides excellent diastereoselectivity (>95% d.r.).
-
Reliability: The method is well-established, robust, and predictable.
-
Auxiliary Recovery: The chiral auxiliary can often be recovered and reused.[5]
Limitations:
-
Stoichiometric Chiral Reagent: Requires the use of a stoichiometric amount of the chiral auxiliary, which is not atom-economical.
-
Multiple Steps: Involves additional steps for attaching and removing the auxiliary.
-
Substrate Compatibility: The harsh conditions sometimes required for auxiliary cleavage can be incompatible with sensitive functional groups.
The Hydrazone Approach: Enders' SAMP/RAMP Auxiliaries
The Enders SAMP/RAMP hydrazone method is another powerful auxiliary-based strategy that provides access to α-alkylated aldehydes and ketones with exceptional levels of stereocontrol.[7] The auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP), are derived from proline.[8][9] This method provides an alternative to enolate chemistry via the formation of a nucleophilic azaenolate.
Causality of Stereocontrol
The stereoselectivity of the SAMP/RAMP method hinges on the formation of a highly organized, chelated azaenolate intermediate.
-
Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.
-
Deprotonation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a lithium azaenolate.
-
Chelate-Controlled Alkylation: The key to stereocontrol lies in this intermediate. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen atom of the methoxymethyl side arm. This forms a rigid, five-membered ring structure. This chelation forces the bulky pyrrolidine ring to orient itself in a way that shields one face of the C=C double bond. The incoming electrophile is therefore directed to the opposite, unhindered face.[7][8]
-
Hydrolysis: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or mild acid hydrolysis, to release the α-chiral carbonyl compound and recover the auxiliary.
Visualizing the Key Intermediate
Caption: Chelation control in the Enders SAMP/RAMP hydrazone method.
Representative Experimental Protocol
Protocol adapted from Enders et al. for the synthesis of (S)-(+)-4-Methyl-3-heptanone.[8]
-
Hydrazone Formation: 3-Pentanone (1.0 equiv) and SAMP (1.05 equiv) are stirred neat under an argon atmosphere at room temperature for 12-24 hours until TLC analysis indicates complete conversion. The crude hydrazone is purified by distillation under reduced pressure.
-
Alkylation: The purified SAMP-hydrazone (1.0 equiv) is dissolved in dry diethyl ether and cooled to 0 °C. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in ether/hexane is added dropwise, and the mixture is stirred for 4 hours at 0 °C to form the azaenolate. The reaction is then cooled to -100 °C, and ethyl iodide (1.2 equiv) is added. The mixture is allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with ether. The combined organic layers are dried over magnesium sulfate and concentrated.
-
Cleavage: The crude alkylated hydrazone is dissolved in pentane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed by bubbling argon through the solution. The ozonide is reduced by adding dimethyl sulfide. The solvent is removed, and the desired chiral ketone is purified by distillation to yield the 1,4-dicarbonyl precursor.
Performance Data
| Carbonyl Substrate | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
| Propanal | Benzyl bromide | 75-85% | >95% |
| Cyclohexanone | Methyl iodide | 80-90% | >96% |
| 3-Pentanone | Ethyl iodide | 87% | >97%[8] |
Advantages:
-
Excellent Stereoselectivity: Routinely achieves >95% ee or de.
-
Broad Scope: Applicable to a wide variety of aldehydes and ketones, as well as many electrophiles.[7]
-
Reliable and Well-Studied: A vast body of literature supports its use.
Limitations:
-
Stoichiometric Auxiliary: Like the Evans method, it is not atom-economical.
-
Harsh Conditions: Requires strong bases (LDA) and cryogenic temperatures (-100 °C).
-
Ozonolysis: The most common cleavage method, ozonolysis, can be incompatible with certain functional groups (e.g., alkenes, alkynes).
The Catalytic Approach: Asymmetric Organocatalysis
Organocatalysis represents a paradigm shift from stoichiometric chiral reagents to the use of small, metal-free organic molecules as catalysts. For the synthesis of 1,4-dicarbonyls, chiral secondary amines (e.g., proline derivatives) have emerged as powerful catalysts that operate through enamine or iminium ion intermediates, echoing the principles of the Stork enamine reaction.[1][10][11][12]
Causality of Stereocontrol
This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde or ketone. The chiral amine catalyst controls the stereochemistry by forming a transient, stereochemically defined intermediate with one of the reactants.
-
Iminium Ion Activation (LUMO-lowering): The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion. This iminium ion is more electrophilic than the starting enal (it has a lower LUMO energy), accelerating the reaction. The bulky framework of the catalyst shields one face of the iminium ion, forcing the nucleophile (e.g., an acyl radical or an enol equivalent) to attack from the less hindered face.[1][10]
-
Enamine Activation (HOMO-raising): Alternatively, the chiral amine can react with a ketone or aldehyde nucleophile to form a chiral enamine. This enamine is more nucleophilic than the corresponding enolate (it has a higher HOMO energy). The stereochemistry is again controlled by the steric environment of the catalyst, which directs the enamine's attack on an electrophilic Michael acceptor.
Visualizing the Catalytic Cycle
Caption: General catalytic cycle for iminium ion-mediated organocatalysis.
Representative Experimental Protocol
Protocol adapted from Melchiorre et al. for the photochemical organocatalytic acyl radical addition to enals.[1]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, the enal (1.0 equiv), 4-acyl-1,4-dihydropyridine (acyl radical precursor, 1.2 equiv), and the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv) are dissolved in a suitable solvent (e.g., CH₃CN).
-
Photochemical Reaction: The vial is sealed, and the solution is degassed. The mixture is cooled to the specified temperature (e.g., -15 °C) and irradiated with a blue LED lamp (λ = 460 nm) with vigorous stirring for the required time (e.g., 40 hours).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 1,4-dicarbonyl product.
Performance Data
| Enal Substrate | Acyl Radical Source | Yield (%) | Enantiomeric Excess (ee %) |
| Cinnamaldehyde | Benzoyl-DHP | 86% | 76%[1] |
| (E)-Hex-2-enal | Benzoyl-DHP | 75% | 88% |
| (E)-3-(Naphthalen-2-yl)acrylaldehyde | Acetyl-DHP | 80% | 85% |
Advantages:
-
Catalytic: Requires only a small amount of the chiral inductor, making it highly atom- and cost-efficient.
-
Milder Conditions: Often proceeds under mild, metal-free conditions, tolerating a wider range of functional groups.
-
Operational Simplicity: Reactions are often easy to set up, and purification is straightforward as no auxiliary needs to be removed.
Limitations:
-
Catalyst Loading: May require higher catalyst loadings (5-20 mol%) compared to metal catalysis.
-
Reaction Times: Can sometimes require long reaction times.
-
Substrate Scope: The efficiency and stereoselectivity can be highly dependent on the specific combination of substrate, nucleophile, and catalyst.
Comparative Summary and Outlook
The choice of a synthetic route is a multifactorial decision, balancing reliability, efficiency, cost, and scalability. The three strategies discussed represent distinct philosophies for achieving stereocontrol in the synthesis of 1,4-dicarbonyls.
| Feature | Evans' Oxazolidinones | Enders' SAMP/RAMP Hydrazones | Organocatalysis |
| Chiral Source | Stoichiometric Auxiliary | Stoichiometric Auxiliary | Catalytic (5-20 mol%) |
| Stereocontrol | Excellent (>95% dr) | Excellent (>95% ee/de) | Good to Excellent (70-99% ee) |
| Atom Economy | Poor | Poor | Excellent |
| Conditions | Often requires strong bases and cryogenic temperatures | Requires strong bases and cryogenic temperatures | Generally mild, often room temp. |
| Key Intermediate | Rigid chelated enolate | Rigid chelated azaenolate | Chiral iminium ion or enamine |
| Versatility | Broadly reliable for Michael additions | Very broad scope for α-alkylation | Rapidly expanding scope, new reactions are frequently developed |
| Operational Cost | High (stoichiometric auxiliary, multiple steps) | High (stoichiometric auxiliary, cryogenics) | Low to Moderate (low catalyst loading, simpler setup) |
Choosing the Right Tool for the Job
-
For Unquestionable Reliability and High Diastereoselectivity: When a specific diastereomer is required in high purity for a high-value target and cost is a secondary concern, the Evans' oxazolidinone method is an outstanding choice. Its predictability is its greatest strength.
-
For Broad Applicability in α-Alkylation: For accessing a wide variety of α-chiral aldehydes and ketones via alkylation, the Enders' SAMP/RAMP methodology is unparalleled in its scope and enantioselectivity. It is the gold standard for this specific transformation.
-
For Atom Economy, Scalability, and Green Chemistry: When developing a process for large-scale synthesis where cost, waste, and operational simplicity are paramount, organocatalysis is the clear front-runner. The field is evolving rapidly, offering increasingly efficient and selective transformations under environmentally benign conditions.[1][13][14]
Ultimately, the continued development of all three approaches enriches the toolbox of the modern synthetic chemist. While auxiliary-based methods provide a foundation of reliability, the future undoubtedly lies in the expansion of catalytic processes that offer a more sustainable and efficient path to the chiral 1,4-dicarbonyl compounds essential for innovation in science and medicine.
References
- Gualandi, A., et al. (2019). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]
- Maulide, N., et al. (2022). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Journal of the American Chemical Society. [Link]
- Takeshima, A., & Kano, T. (n.d.). Asymmetric synthesis of 1,4‐dicarbonyl compounds 4 with chiral amine catalyst 5.
- Wu, L., et al. (2019). Asymmetric Synthesis of 1,4‐Dicarbonyl Compounds from Aldehydes by Hydrogen Atom Transfer Photocatalysis and Chiral Lewis Acid Catalysis. Angewandte Chemie International Edition, 58(47), 16963-16967. [Link]
- Kuang, Y., et al. (2019). Synthesis of 1,4‐dicarbonyl compounds through asymmetric acyl radical conjugate addition.
- Maulide, N., et al. (2022). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 144(20), 9012-9023. [Link]
- Melchiorre, P., et al. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]
- Wu, L., et al. (2019). Asymmetric Synthesis of 1,4-Dicarbonyl Compounds from Aldehydes by Hydrogen Atom Transfer Photocatalysis and Chiral Lewis Acid Catalysis. Angewandte Chemie International Edition, 58(47), 16963-16967. [Link]
- Gualandi, A., et al. (2018). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals.
- Zare, A., & Parhami, A. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]
- Trost, B. M., & Shaby, B. A. (2015). Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. Journal of the American Chemical Society, 137(38), 12233-12236. [Link]
- Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Fiveable. [Link]
- Zare, A., & Parhami, A. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review.
- Schneider, C., et al. (2022). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society, 144(51), 23433-23440. [Link]
- Maulide, N., & Faderl, C. (2022). Synthetic approaches to 1,4-dicarbonyl compounds.
- Glorius, F., et al. (2021). Asymmetric synthesis of chiral 1,4‐dicarbonyl compounds by a¹–d¹ umpolung strategies.
- Schneider, C., et al. (2022). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. PubMed Central. [Link]
- Sawamura, M., et al. (n.d.). Catalytic Asymmetric Synthesis of 2‐Substituted 1,4‐Dicarbonyl Compounds.
- Wikipedia. (n.d.).
- Haroon, M., et al. (2023). Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. [Link]
- Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]
- Chemistry Steps. (n.d.). Stork Enamine Synthesis. Chemistry Steps. [Link]
- Maulide, N., et al. (2022). Stereodivergent synthesis of 1,4-dicarbonyls by traceless charge-accelerated sulfonium rearrangement.
- Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. [Link]
- Enders, D., et al. (1988). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. [Link]
- Wikipedia. (n.d.). Corey–Seebach reaction. Wikipedia. [Link]
- Sibi, M. P., & Ghorpade, S. R. (2000). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Journal of the American Chemical Society, 122(47), 11793-11794. [Link]
- Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]
- SynArchive. (n.d.). Corey-Seebach Reaction. SynArchive. [Link]
- Wikipedia. (n.d.).
- Zare, A., & Parhami, A. (2018). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis.
- Enders, D., et al. (1986). (S)-(−)- and (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE. Organic Syntheses, 65, 183. [Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. web.mit.edu [web.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl 2-Hydroxypentanedioate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of diethyl 2-hydroxypentanedioate, ensuring compliance with safety regulations and fostering a culture of safety within the laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No. 69134-53-8) is an organic compound that requires careful handling.[1]
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[2]
This hazard profile dictates that this compound must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and potential harm to human health.
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.[2]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes, which can cause serious irritation.[2] |
| Protective Clothing | A laboratory coat. | To protect street clothes and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating aerosols or vapors. | To prevent inhalation of the chemical, which may cause respiratory irritation.[2] General and local exhaust ventilation should be used to keep airborne concentrations low.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This process begins at the point of generation.
All waste containing this compound, including residues, contaminated materials (e.g., pipette tips, wipes), and rinse from cleaning contaminated glassware, must be collected as hazardous waste. The first rinse of a container that held this chemical should always be collected for disposal.[4]
-
Compatibility : Collect the waste in a container that is compatible with organic esters. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5] Avoid using metal containers for acidic or basic waste streams.[5]
-
Condition : The container must be in good condition, with a secure, leak-proof screw cap.[3] Do not use food containers for hazardous waste.[3]
-
Headspace : Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.[5]
-
Closure : Keep the waste container closed at all times, except when adding waste.[3][4] This minimizes the release of vapors and prevents spills.
Accurate and complete labeling of waste containers is a critical regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.[3][6]
Each hazardous waste label must include:
-
Chemical Name : "this compound". List all components of a mixture by percentage.[3]
-
Hazard Identification : Indicate the specific hazards (e.g., "Irritant"). Pictograms or other standard hazard warnings should be used.[6][7]
-
Contact Information : The name of the principal investigator or laboratory supervisor and the laboratory location (building and room number).[3]
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[3][6][8]
-
Segregation : Store the waste container away from incompatible materials. As a general principle, keep organic compounds like esters separate from strong acids, bases, and oxidizers to prevent dangerous reactions.[3]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][5]
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[2][9] Wearing appropriate PPE, collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[2]
-
Large Spills : In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air.[2]
-
Do not attempt to treat or dispose of this compound waste yourself. The final disposal must be handled by a licensed hazardous waste contractor.
-
Requesting Pickup : Once the waste container is full (or approaching the storage time limit), contact your institution's EHS department to arrange for a waste pickup.[4]
-
Regulatory Compliance : The disposal will be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][5][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019, August 28). Laboratory Waste Management: The New Regulations.
- Chemtalk. (n.d.). Ester Disposal.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2023, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
Sources
- 1. CAS 69134-53-8: this compound [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
